Methyl 7-oxooctadecanoate
Description
Properties
IUPAC Name |
methyl 7-oxooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHPCXRUUSTYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336879 | |
| Record name | Methyl 7-oxooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-22-5 | |
| Record name | Methyl 7-oxooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 7-oxooctadecanoate chemical properties
An In-depth Technical Guide to Methyl 7-oxooctadecanoate: Properties, Synthesis, and Analysis for Research and Development
Executive Summary
Methyl 7-oxooctadecanoate is a keto-substituted fatty acid methyl ester (FAME), a class of molecules gaining significant interest for their roles as versatile synthetic intermediates and their potential biological activities.[1] This guide provides a comprehensive technical overview of methyl 7-oxooctadecanoate, designed for researchers, chemists, and drug development professionals. We delve into its core physicochemical and spectroscopic properties, provide detailed, field-proven protocols for its synthesis and analysis, and discuss its potential applications. The methodologies presented are grounded in established chemical principles, emphasizing reproducibility and reliability to empower advanced research and development.
Introduction to Methyl 7-oxooctadecanoate
Methyl 7-oxooctadecanoate (CAS No. 2380-22-5) is an 18-carbon chain fatty acid methyl ester with a ketone functional group at the C-7 position.[2][3] As a derivative of octadecanoic acid (stearic acid), it combines the lipophilic character of a long alkyl chain with the reactive potential of a mid-chain carbonyl group and a terminal methyl ester.[1]
The presence of the ketone functionality makes it structurally distinct from common saturated and unsaturated fatty acids, opening avenues for further chemical modification. Keto fatty acids and their esters are valuable building blocks in organic synthesis and are found in various biological systems, where they can be involved in metabolic pathways or act as signaling molecules.[1] Understanding the properties and handling of specific isomers like methyl 7-oxooctadecanoate is crucial for its utilization in synthesizing novel compounds, including pharmaceuticals, polymers, and fine chemicals. This guide serves as a foundational resource for its characterization, synthesis, and analytical validation.
Physicochemical and Spectroscopic Properties
The unique chemical structure of methyl 7-oxooctadecanoate dictates its physical behavior and its signature in various analytical techniques. A summary of its key properties is presented below.
Core Chemical Properties
A compilation of the fundamental identifiers and computed properties for methyl 7-oxooctadecanoate provides a foundational reference for experimental design.[2]
| Property | Value | Source |
| CAS Number | 2380-22-5 | [2] |
| Molecular Formula | C₁₉H₃₆O₃ | [2][4] |
| Molecular Weight | 312.5 g/mol | [2] |
| IUPAC Name | methyl 7-oxooctadecanoate | [2] |
| Synonyms | Methyl 7-ketooctadecanoate, 7-Oxooctadecanoic acid methyl ester | [2][5][6] |
| Calculated logP (o/w) | 6.1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Boiling Point (est.) | 407.8 °C @ 760 mm Hg | [5] |
| Flash Point (est.) | >110 °C (>230 °F) | [5] |
Spectroscopic Profile
The spectroscopic signature is essential for the unambiguous identification and structural confirmation of methyl 7-oxooctadecanoate.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by two prominent carbonyl (C=O) stretching bands. The ester carbonyl typically appears around 1740 cm⁻¹, while the ketone carbonyl absorbs at a slightly lower wavenumber, approximately 1715-1720 cm⁻¹. The presence of both peaks is a definitive indicator of the molecule's structure. Strong C-H stretching bands from the alkyl chain will also be present around 2850-2950 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will feature a sharp singlet around 3.67 ppm corresponding to the methyl ester protons (-OCH₃). Triplets located around 2.4 ppm are characteristic of the methylene protons adjacent to the ketone (α-protons at C-6 and C-8). Another triplet near 2.3 ppm corresponds to the methylene protons at C-2, adjacent to the ester carbonyl. The long alkyl chain will produce a large, complex multiplet in the 1.2-1.6 ppm region, culminating in a triplet for the terminal methyl group (C-18) around 0.88 ppm.[2]
-
¹³C NMR: The spectrum will show two distinct downfield signals for the carbonyl carbons: the ester carbon around 174 ppm and the ketone carbon at a lower field, typically >200 ppm. The methyl ester carbon (-OCH₃) will appear around 51 ppm.
-
-
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show the molecular ion peak (M⁺) at m/z 312. Key fragmentation patterns arise from cleavage alpha to the carbonyl groups. Common fragments include the McLafferty rearrangement product and losses of the methoxy group (-OCH₃) or the alkyl chains adjacent to the ketone.[2]
Synthesis and Purification
The synthesis of keto esters can be approached through various established organic methodologies.[7][8] A reliable and common strategy for introducing a ketone group into a long-chain ester is the oxidation of the corresponding secondary alcohol. This method is often high-yielding and avoids the harsh conditions or complex reagents associated with some C-C bond-forming reactions.
Expertise & Rationale: The choice of an oxidation-based pathway is deliberate. The precursor, methyl 7-hydroxyoctadecanoate, can be readily synthesized or may be commercially available. Oxidation reactions using modern reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are highly efficient for converting secondary alcohols to ketones under mild conditions, minimizing side reactions such as over-oxidation or isomerization that could compromise the final product's purity.
Synthetic Workflow Diagram
Sources
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- 2. Methyl 7-oxooctadecanoate | C19H36O3 | CID 537006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 2380-22-5: methyl 7-oxooctadecanoate | CymitQuimica [cymitquimica.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. methyl 7-oxooctadecanoate [flavscents.com]
- 6. 7-Oxooctadecanoic Acid Methyl Ester | LGC Standards [lgcstandards.com]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 8. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
Methyl 7-oxooctadecanoate structure and synthesis.
An In-depth Technical Guide to the Structure and Synthesis of Methyl 7-oxooctadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-oxooctadecanoate is a long-chain keto-ester, a class of molecules with significant interest in organic synthesis and as intermediates for various bioactive compounds.[1] Its structure, comprising an 18-carbon backbone, a methyl ester at one terminus, and a ketone group at the C-7 position, provides a versatile scaffold for further chemical modification.[1][2] This guide offers a detailed exploration of the structure of methyl 7-oxooctadecanoate and presents a comprehensive overview of its chemical synthesis, with a focus on methodologies that provide high selectivity and yield. The protocols and mechanistic insights provided herein are designed to equip researchers in organic chemistry and drug development with the practical knowledge required for the successful preparation and application of this compound.
Chemical Structure and Properties
Methyl 7-oxooctadecanoate is characterized by a saturated 18-carbon fatty acid chain where the hydrogen at C-7 is replaced by an oxo group, and the carboxyl group is esterified with methanol.[2][3] This bifunctional nature—containing both a ketone and an ester—is key to its chemical reactivity.
Structural Details:
-
IUPAC Name: methyl 7-oxooctadecanoate[2]
-
Molecular Formula: C₁₉H₃₆O₃[2]
-
Molecular Weight: 312.5 g/mol [2]
-
Synonyms: Methyl 7-ketooctadecanoate, 7-Oxooctadecanoic Acid Methyl Ester[2][4]
The presence of the ketone introduces a site for nucleophilic addition, while the methyl ester allows for reactions such as hydrolysis, transesterification, or reduction. The long aliphatic chain imparts significant hydrophobicity to the molecule.[1]
| Property | Value | Source |
| CAS Number | 2380-22-5 | [2][5] |
| Molecular Formula | C₁₉H₃₆O₃ | |
| Molecular Weight | 312.49 g/mol | [4] |
| InChIKey | QTHPCXRUUSTYCU-UHFFFAOYSA-N | |
| Canonical SMILES | CCCCCCCCCCCC(=O)CCCCCC(=O)OC | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Limited in water; soluble in organic solvents | [1] |
Synthesis of Methyl 7-oxooctadecanoate
The synthesis of keto-esters like methyl 7-oxooctadecanoate requires methods that are selective for the formation of the ketone without side reactions at the ester functionality. Two primary and robust synthetic strategies are detailed below.
Synthesis via Organocadmium Reagents
A classic and highly effective method for preparing ketones, including keto-esters, involves the reaction of an acid chloride with an organocadmium reagent.[6][7] Organocadmium compounds are valued for their moderate reactivity; they readily react with highly electrophilic acid chlorides but are generally unreactive towards the newly formed ketone, thus preventing the common problem of over-addition seen with more reactive organometallics like Grignard reagents.[8][9][10]
The overall strategy involves the reaction of diundecylcadmium with the acid chloride of pimelic acid monomethyl ester (methyl 6-(chloroformyl)hexanoate).
Caption: Synthesis of Methyl 7-oxooctadecanoate via the Organocadmium Pathway.
Step 1: Preparation of Diundecylcadmium
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare undecylmagnesium bromide by adding a solution of 1-bromoundecane in anhydrous diethyl ether dropwise to a stirred suspension of magnesium turnings in ether. Initiate the reaction with a small crystal of iodine if necessary. Reflux the mixture for 1 hour after the addition is complete to ensure full formation of the Grignard reagent.
-
Transmetallation: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, prepare a slurry of anhydrous cadmium chloride (CdCl₂) in dry ether. Slowly add the cadmium chloride slurry to the stirred Grignard solution. The reaction is exothermic.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour to complete the formation of diundecylcadmium. A negative Gilman test indicates the consumption of the Grignard reagent. The resulting greyish suspension is used directly in the next step.
Step 2: Preparation of Methyl 6-(chloroformyl)hexanoate
-
In a round-bottomed flask, combine pimelic acid monomethyl ester with an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The remaining residue is the crude acid chloride, which can be purified by vacuum distillation or used directly.
Step 3: Synthesis of Methyl 7-oxooctadecanoate
-
Dilute the diundecylcadmium suspension (from Step 1) with anhydrous benzene.
-
Add the methyl 6-(chloroformyl)hexanoate (from Step 2), dissolved in benzene, dropwise to the stirred organocadmium reagent.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture and hydrolyze it by carefully adding dilute sulfuric acid. This will decompose the unreacted organometallic species and precipitate cadmium salts.
-
Separate the organic layer. Wash it sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure methyl 7-oxooctadecanoate.
The success of this protocol hinges on the reduced nucleophilicity of the organocadmium reagent compared to its Grignard precursor.[8][9] The C-Cd bond is more covalent than the C-Mg bond, rendering the alkyl group less carbanionic.[8] This moderation in reactivity is crucial; it allows the reagent to selectively attack the highly reactive acid chloride while being inert to the less electrophilic ketone product, thereby preventing the formation of a tertiary alcohol byproduct.[9][10] The self-validating nature of this protocol lies in the clean conversion to the ketone, which can be easily monitored by TLC or GC-MS, with minimal side products observed when conditions are carefully controlled.
Synthesis via Oxidation of Methyl 7-hydroxyoctadecanoate
An alternative and widely used strategy for ketone synthesis is the oxidation of a corresponding secondary alcohol. This two-step approach first constructs the C-18 hydroxy-ester backbone, followed by a selective oxidation to the ketone.
Caption: Synthesis of Methyl 7-oxooctadecanoate via Alcohol Oxidation.
Part A: Synthesis of Methyl 7-hydroxyoctadecanoate
-
Prepare undecylmagnesium bromide as described in the organocadmium protocol (Step 1.1).
-
In a separate flame-dried flask, dissolve methyl 7-oxoheptanoate (commercially available or prepared by ozonolysis of cycloheptene followed by esterification) in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the Grignard reagent to the stirred aldehyde-ester solution. Maintain the temperature at -78 °C to minimize side reactions with the ester group.
-
After the addition is complete, stir the mixture at -78 °C for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, then extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude methyl 7-hydroxyoctadecanoate. This can be purified by column chromatography if necessary.
Part B: Oxidation to Methyl 7-oxooctadecanoate
-
PCC Oxidation: Dissolve the methyl 7-hydroxyoctadecanoate from Part A in anhydrous dichloromethane (CH₂Cl₂).
-
Add pyridinium chlorochromate (PCC) adsorbed on silica gel or Celite to the solution in one portion. The use of a solid support facilitates workup.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the mixture through a pad of silica gel or Florisil, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to afford pure methyl 7-oxooctadecanoate.
The key to this synthesis is controlling the reactivity of the Grignard reagent in Part A and selecting an appropriate oxidant in Part B. Performing the Grignard addition at low temperatures (-78 °C) favors kinetic control, where the more electrophilic aldehyde reacts preferentially over the less reactive ester.[11] In Part B, PCC is a mild and selective oxidant for converting secondary alcohols to ketones without affecting other functional groups or causing over-oxidation, which can be an issue with stronger oxidants like potassium permanganate.[12] The protocol is validated by the distinct intermediate alcohol, which can be isolated and characterized before proceeding to the final oxidation step, allowing for troubleshooting at each stage.
Structural Elucidation
Confirmation of the successful synthesis of methyl 7-oxooctadecanoate is achieved through standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show two characteristic strong absorption bands for the carbonyl groups. The ketone (C=O) stretch will appear around 1715 cm⁻¹, while the ester (C=O) stretch will be at a slightly higher frequency, typically around 1740 cm⁻¹. The presence of both peaks is a strong indicator of the target structure.
-
¹H NMR Spectroscopy: Key signals include:
-
A singlet at ~3.67 ppm for the three protons of the methyl ester (-OCH₃).
-
Triplets at ~2.40 ppm corresponding to the four α-protons adjacent to the ketone group (-CH₂-CO-CH₂-).
-
A triplet at ~2.30 ppm for the two protons α to the ester carbonyl (-CH₂-COOCH₃).
-
A complex multiplet in the range of 1.20-1.65 ppm for the numerous methylene protons in the aliphatic chain.
-
A triplet at ~0.88 ppm for the terminal methyl group (-CH₃).
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides definitive evidence:
-
A signal for the ketone carbonyl carbon at ~211 ppm.
-
A signal for the ester carbonyl carbon at ~174 ppm.
-
A signal for the methoxy carbon (-OCH₃) at ~51 ppm.
-
Signals for the carbons α to the ketone at ~42 ppm.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 312. Characteristic fragmentation patterns, such as McLafferty rearrangement and cleavage alpha to the carbonyl groups, would further support the assigned structure.
Conclusion
This technical guide has detailed the structure and robust synthetic routes for methyl 7-oxooctadecanoate. The organocadmium pathway offers a direct and highly selective method for converting an acid chloride to the target keto-ester, minimizing over-addition side reactions. The alternative route, involving the oxidation of a secondary alcohol precursor, provides a reliable and controllable two-step process. Both methodologies are grounded in well-established organic chemistry principles and provide high yields of the desired product. The detailed protocols and mechanistic explanations serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules for research and development.
References
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Pfrang, C., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics. Available at: [Link]
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Zahardis, J., et al. (2006). Proposed reaction pathways for the ozonolysis of pure methyl oleate. ResearchGate. Available at: [Link]
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Cason, J. (1947). The use of organocadmium reagents for the preparation of ketones. Chemical Reviews. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Methyl 7-oxooctadecanoate. PubChem Compound Database. Available at: [Link]
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Pfrang, C., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface. CORE. Available at: [Link]
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Wikipedia. (n.d.). Organocadmium chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Available at: [Link]
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Shirley, D. A. (1954). The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. Organic Reactions. Available at: [Link]
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Asinger, F., et al. (n.d.). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Available at: [Link]
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An In-depth Technical Guide to Methyl 7-oxooctadecanoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of chemical synthesis and drug discovery, fatty acid derivatives serve as pivotal building blocks and versatile intermediates. Among these, keto fatty acid esters are a class of molecules characterized by the presence of a ketone functional group along their aliphatic chain. This guide provides a comprehensive technical overview of methyl 7-oxooctadecanoate, a specific keto fatty acid ester. While not found in nature, its synthetic accessibility and unique chemical properties make it a compound of interest for various research and development applications. This document, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, physicochemical properties, analytical characterization, and potential utility of methyl 7-oxooctadecanoate, offering a foundational understanding for its application in the laboratory and beyond.
Compound Profile: Methyl 7-oxooctadecanoate
Methyl 7-oxooctadecanoate, also known as methyl 7-ketooctadecanoate, is a long-chain fatty acid ester with the chemical formula C19H36O3.[1] Its structure consists of an eighteen-carbon backbone with a ketone group at the seventh carbon position and a methyl ester at the carboxyl end. This bifunctional nature—possessing both a ketone and an ester group—imparts distinct reactivity and potential for further chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of methyl 7-oxooctadecanoate is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C19H36O3 | [1] |
| Molecular Weight | 312.5 g/mol | [1] |
| CAS Number | 2380-22-5 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point (estimated) | 407.81 °C @ 760.00 mm Hg | [3] |
| Flash Point | > 230.00 °F TCC (> 110.00 °C) | [3] |
| Solubility | Limited in water; soluble in organic solvents | [2] |
| logP (o/w) (estimated) | 6.172 | [3] |
Synthesis of Methyl 7-oxooctadecanoate
While specific, detailed synthetic procedures for methyl 7-oxooctadecanoate are not abundantly available in the literature, a plausible and efficient route can be designed based on established organic chemistry principles and methodologies reported for analogous compounds. The following section outlines a conceptual synthetic workflow.
Retrosynthetic Analysis
A logical retrosynthetic approach to methyl 7-oxooctadecanoate involves the disconnection of the carbon-carbon bonds adjacent to the ketone. A practical strategy would be the acylation of a suitable organometallic reagent with a dicarboxylic acid monoester chloride or the oxidation of a corresponding secondary alcohol.
Caption: Retrosynthetic pathways for methyl 7-oxooctadecanoate.
Proposed Synthetic Protocol: Oxidation of Methyl 7-hydroxystearate
This protocol describes a two-step synthesis starting from a commercially available precursor, which is a common and effective method for introducing a ketone group at a specific position.
Step 1: Esterification of 7-hydroxystearic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 7-hydroxystearic acid in 10 volumes of methanol.
-
Acid Catalysis: Add a catalytic amount (e.g., 0.05 equivalents) of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 7-hydroxystearate can be purified by column chromatography on silica gel.
Step 2: Oxidation of Methyl 7-hydroxystearate
-
Reaction Setup: Dissolve 1 equivalent of methyl 7-hydroxystearate in an appropriate solvent (e.g., dichloromethane) in a flask under an inert atmosphere (nitrogen or argon).
-
Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., isopropanol for PCC).
-
Workup and Purification: Filter the mixture through a pad of celite and silica gel to remove the chromium salts (if using PCC). Wash the filter cake with the reaction solvent. Concentrate the filtrate and purify the resulting crude methyl 7-oxooctadecanoate by flash column chromatography.
Caption: Proposed synthetic workflow for methyl 7-oxooctadecanoate.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized methyl 7-oxooctadecanoate. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of methyl 7-oxooctadecanoate will exhibit characteristic absorption bands for the ketone and ester functional groups. Expect a strong C=O stretching vibration for the ketone around 1715 cm⁻¹ and another for the ester carbonyl at approximately 1740 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a characteristic singlet for the methyl ester protons (-OCH₃) at around 3.6 ppm. The protons alpha to the ketone and ester carbonyls will appear as multiplets in the 2.2-2.5 ppm region.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the ketone carbonyl carbon (around 210 ppm) and the ester carbonyl carbon (around 174 ppm). The methyl ester carbon will be observed at approximately 51 ppm.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 312.5.[1] Characteristic fragmentation patterns arising from the cleavage adjacent to the ketone and ester functionalities will also be observed.
Chromatographic Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS): A robust GC-MS method is suitable for the analysis of this relatively volatile compound.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Split/splitless injection at a temperature of 250-280 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
MS Detection: The mass spectrometer can be operated in full scan mode to identify the compound and any impurities, or in selected ion monitoring (SIM) mode for quantitative analysis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity determination, especially for less volatile impurities.
-
Column: A C18 stationary phase.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile or methanol and water.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as the carbonyl group has a weak chromophore, or by using an evaporative light scattering detector (ELSD) or a mass spectrometer.
Potential Applications in Research and Development
While specific applications of methyl 7-oxooctadecanoate are not extensively documented, its chemical structure suggests several potential uses for researchers and drug development professionals.
Intermediate in Organic Synthesis
The presence of both a ketone and an ester functional group makes methyl 7-oxooctadecanoate a versatile intermediate for the synthesis of more complex molecules. The ketone can undergo a wide range of reactions, including:
-
Reductive amination to introduce nitrogen-containing functionalities.
-
Wittig and related olefination reactions to form carbon-carbon double bonds.
-
Aldol and other enolate-based reactions to form new carbon-carbon bonds.
One documented application is its use in the preparation of monofluorinated fatty acids, which can serve as mechanistic probes in biochemical studies.[2]
Tool Compound in Chemical Biology
Keto fatty acids and their esters can be used as chemical tools to study lipid metabolism and related biological processes. The ketone group can act as a handle for the attachment of reporter tags, such as fluorescent dyes or affinity labels, enabling the tracking and identification of lipid-protein interactions.
Precursor for Bioactive Molecules
Fatty acid derivatives are known to possess a wide range of biological activities. The chemical scaffold of methyl 7-oxooctadecanoate could be modified to explore potential therapeutic applications. For instance, the synthesis of novel heterocyclic compounds by reacting the ketone with binucleophiles could lead to new classes of bioactive molecules.
Conclusion
Methyl 7-oxooctadecanoate, a synthetic keto fatty acid ester, represents a valuable compound for the scientific community. Its well-defined structure and dual functionality provide a platform for a multitude of chemical transformations. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and robust analytical methods for its characterization. Furthermore, the exploration of its potential applications as a synthetic intermediate, a chemical biology tool, and a precursor for novel bioactive molecules highlights its significance for researchers and professionals in drug development. As the demand for novel chemical entities continues to grow, the utility of such versatile building blocks will undoubtedly expand.
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An In-depth Technical Guide to Methyl 7-oxooctadecanoate (CAS 2380-22-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 7-oxooctadecanoate, a long-chain fatty acid ester. Its structure, synthesis, analytical characterization, and potential applications are detailed to support advanced research and development activities.
Compound Identity and Physicochemical Properties
Methyl 7-oxooctadecanoate, also known as Methyl 7-ketostearate, is a derivative of the saturated fatty acid, stearic acid (octadecanoic acid).[1] The defining features of its structure are a C18 straight-chain aliphatic backbone, a methyl ester group at the C1 position, and a ketone functional group at the C7 position.[1] This combination of a hydrophobic fatty acid tail and two polar functional groups (ester and ketone) gives the molecule its characteristic chemical properties.
Chemical Structure and Identifiers
The structure and key identifiers for Methyl 7-oxooctadecanoate are crucial for unambiguous identification in research and procurement.
Diagram: Chemical Structure of Methyl 7-oxooctadecanoate
Sources
Navigating the Nomenclature of a Key Saturated Oxo Fatty Acid Ester: A Guide to the Synonyms of Methyl 7-oxooctadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipid chemistry and biochemistry, precise molecular identification is paramount. Methyl 7-oxooctadecanoate, a derivative of stearic acid, represents a class of oxo fatty acid esters that are gaining attention for their potential roles in various biological processes and as intermediates in organic synthesis. The presence of a ketone group along the fatty acid chain introduces a reactive site, making it a molecule of interest for further chemical modifications and biological studies. However, the varied nomenclature used to describe this single chemical entity can often lead to confusion, hindering effective literature searches and scientific communication. This technical guide provides a comprehensive overview of the synonyms and identifiers for Methyl 7-oxooctadecanoate, offering clarity and facilitating more precise scientific discourse.
Unraveling the Identity of Methyl 7-oxooctadecanoate
Methyl 7-oxooctadecanoate is a saturated fatty acid methyl ester with a carbonyl group located at the seventh carbon position of the octadecanoic acid backbone. Its chemical structure dictates its systematic and common names, leading to a variety of synonyms encountered in chemical databases, publications, and commercial catalogs.
The Importance of Standardized Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each distinct compound has a unique and unambiguous name. However, historical and common names, as well as identifiers from various chemical databases, are still widely used. A thorough understanding of these different naming conventions is crucial for researchers to avoid ambiguity and to ensure the accurate retrieval of information.
A Comprehensive Table of Synonyms and Identifiers
To aid in the precise identification of Methyl 7-oxooctadecanoate, the following table summarizes its key synonyms and identifiers. This consolidation serves as a quick reference guide for researchers navigating different data sources.
| Identifier Type | Identifier | Source/Context |
| IUPAC Name | methyl 7-oxooctadecanoate | Systematic name based on IUPAC nomenclature.[1] |
| CAS Number | 2380-22-5 | A unique numerical identifier assigned by the Chemical Abstracts Service.[1][2][3][4][5] |
| Common Synonyms | 7-Oxooctadecanoic Acid Methyl Ester | Describes the parent acid and the ester group.[1] |
| Octadecanoic acid, 7-oxo-, methyl ester | A common variation in chemical indexing.[1][3] | |
| Methyl 7-ketooctadecanate | "Keto" is often used interchangeably with "oxo".[3] | |
| METHYL7-OXOOCTADECANOATE | A variation in formatting, often found in databases.[1] | |
| PubChem CID | 537006 | Unique compound identifier in the PubChem database.[1] |
| Molecular Formula | C19H36O3 | Represents the elemental composition of the molecule.[1][2][4] |
Visualizing the Naming Convention Relationships
The various synonyms for Methyl 7-oxooctadecanoate are not arbitrary but are based on different systematic and historical naming conventions. The following diagram illustrates the logical connections between the IUPAC name, common synonyms, and key identifiers.
Caption: Relationship between the IUPAC name and its common synonyms and identifiers.
Distinguishing from Related Compounds
It is crucial to differentiate Methyl 7-oxooctadecanoate from its isomers and analogs to ensure the correct compound is being studied or synthesized. Confusion can arise with compounds where the oxo group is at a different position or where there are additional functional groups.
For instance, Methyl 12-oxooctadecanoate (CAS No. 2380-27-0) is an isomer with the ketone group at the 12th carbon.[6][7][8][9] Similarly, Methyl 2-oxooctadecanoate (CAS No. 2380-18-9) and Methyl 3-oxooctadecanoate (CAS No. 14531-34-1) are other positional isomers.[10][11][12] Furthermore, unsaturated analogs such as Methyl cis-7-octadecenoate exist, which contain a double bond in addition to the ester group.[13][14] Careful attention to the locant number ("7-oxo") and the saturation of the carbon chain is essential.
Conclusion
A clear and unambiguous understanding of chemical nomenclature is fundamental to scientific progress. This guide provides a consolidated reference for the various synonyms and identifiers of Methyl 7-oxooctadecanoate, aimed at assisting researchers, scientists, and drug development professionals in their work. By facilitating accurate identification and communication, we can collectively enhance the efficiency and reliability of research in the field of lipid chemistry and its applications.
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Methyl 7-oxooctadecanoate molecular weight.
An In-Depth Technical Guide to Methyl 7-oxooctadecanoate for Scientific Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 7-oxooctadecanoate, a long-chain keto ester of significant interest in synthetic chemistry and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and its burgeoning applications, grounded in established scientific principles and recent innovations.
Core Molecular Profile and Physicochemical Properties
Methyl 7-oxooctadecanoate (CAS No. 2380-22-5) is an aliphatic ester featuring a nineteen-carbon chain. Structurally, it is the methyl ester of 7-oxooctadecanoic acid, characterized by a ketone functional group at the seventh carbon position. This bifunctionality—a ketone within a long aliphatic chain terminated by an ester—makes it a valuable and versatile intermediate in organic synthesis.
The presence of the ketone group introduces a site of reactivity along the otherwise saturated carbon chain, while the methyl ester provides a handle for further chemical transformations or can be a final desired functional group in a target molecule. Its long alkyl chain imparts significant hydrophobicity.
Table 1: Key Physicochemical Properties of Methyl 7-oxooctadecanoate
| Property | Value | Source(s) |
| Molecular Weight | 312.5 g/mol | [1] |
| Exact Mass | 312.26644501 Da | [1] |
| Molecular Formula | C₁₉H₃₆O₃ | [1][2][3] |
| IUPAC Name | methyl 7-oxooctadecanoate | [1] |
| CAS Number | 2380-22-5 | [1][2][4] |
| Common Synonyms | Methyl 7-ketooctadecanoate, 7-Oxooctadecanoic Acid Methyl Ester | [1][2] |
| SMILES | CCCCCCCCCCCC(=O)CCCCCC(=O)OC | [1] |
| Boiling Point | 407.81 °C (estimated at 760 mm Hg) | [2] |
| Flash Point | > 110.00 °C | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
Synthesis and Purification: A Representative Workflow
The synthesis of keto esters like methyl 7-oxooctadecanoate often involves the coupling of appropriate precursors. While multiple synthetic routes exist, a common strategy involves the acylation of an organometallic reagent with an acid chloride derivative, followed by esterification. The following represents a generalized, logical workflow for its preparation and subsequent purification, based on established organometallic chemistry principles.
Conceptual Synthesis Workflow Diagram
Sources
Unlocking the Therapeutic Potential of Methyl 7-oxooctadecanoate: A Technical Guide for Researchers
Foreword: Charting a New Course in Lipid Research
In the vast and intricate landscape of lipidomics, the exploration of novel bioactive molecules continues to unveil promising avenues for therapeutic intervention. Among these, the class of keto fatty acids is emerging as a compelling area of investigation. This technical guide focuses on a specific, yet under-explored molecule: Methyl 7-oxooctadecanoate. While direct research on this compound is nascent, the broader understanding of related keto- and oxo-fatty acids provides a strong rationale for its potential significance in metabolic regulation, inflammatory processes, and neurological health. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to catalyze and guide future research into the therapeutic applications of Methyl 7-oxooctadecanoate. We will delve into its chemical characteristics, extrapolate potential biological activities from related compounds, and provide a detailed roadmap for its synthesis, purification, and biological evaluation.
Methyl 7-oxooctadecanoate: A Profile
Methyl 7-oxooctadecanoate is the methyl ester of 7-oxooctadecanoic acid, a long-chain fatty acid characterized by a ketone group at the seventh carbon position.[1][2] This structural feature is key to its potential bioactivity, distinguishing it from its saturated and unsaturated fatty acid counterparts.
| Property | Value | Source |
| Molecular Formula | C19H36O3 | [2] |
| Molecular Weight | 312.5 g/mol | [2] |
| CAS Number | 2380-22-5 | [2] |
| Synonyms | Methyl 7-ketooctadecanate, 7-Oxooctadecanoic acid methyl ester | [3] |
| Physical State | Solid (predicted) | |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
The presence of the ketone group introduces a site for potential metabolic transformations and interactions with cellular machinery that differ significantly from those of non-ketonic fatty acids.
Extrapolating Biological Relevance: Lessons from Related Keto-Compounds
While direct studies on Methyl 7-oxooctadecanoate are limited, a wealth of information on analogous compounds, particularly 7-keto-DHEA and the broader impact of ketogenic diets, provides a fertile ground for hypothesis generation.
Metabolic Regulation: A Potential Role in Thermogenesis and Fat Metabolism
The "7-keto" moiety is prominently featured in the DHEA metabolite, 7-keto-DHEA, which has been investigated for its effects on metabolic rate and weight management.[4][5] Studies have shown that 7-keto-DHEA can enhance thermogenesis by increasing the activity of key enzymes involved in fatty acid oxidation, such as fatty acyl CoA oxidase, malic enzyme, and glycerol-3-phosphate dehydrogenase.[4] This leads to an increased metabolic rate and a preferential burning of fat for energy.[5][6]
It is plausible that Methyl 7-oxooctadecanoate, by virtue of its 7-keto group, could exert similar effects. This warrants investigation into its potential to modulate lipid metabolism in adipocytes and hepatocytes, making it a candidate for research in metabolic syndrome and obesity.[[“]][8][9][10][11]
Anti-Inflammatory Potential: Modulating a Key Pathological Driver
The ketogenic diet, which elevates circulating ketone bodies, has been shown to have potent anti-inflammatory effects.[12][13] This is mediated, in part, by the ability of ketone bodies like β-hydroxybutyrate (BHB) to inhibit the NLRP3 inflammasome, a key driver of inflammation in numerous diseases.[14] Furthermore, polyunsaturated fatty acids and their oxidized metabolites can modulate inflammatory pathways.[15][16] Given that inflammation is a cornerstone of many chronic diseases, from cardiovascular disease to neurodegenerative disorders, the potential anti-inflammatory properties of Methyl 7-oxooctadecanoate represent a significant area for exploration. Research into its effects on cytokine production, microglial activation, and immune cell function is highly encouraged.[17]
Neuroprotection: A Novel Frontier for Keto-Fatty Acids
There is a growing body of evidence supporting the neuroprotective effects of ketone bodies and ketogenic diets.[18][19][20][21][22] These effects are attributed to several mechanisms, including:
-
Enhanced energy metabolism: Ketone bodies provide an alternative and efficient energy source for neurons, particularly under conditions of metabolic stress.[20]
-
Reduced oxidative stress: Ketogenic diets can upregulate antioxidant pathways and reduce the production of reactive oxygen species (ROS).[21]
-
Modulation of neurotransmission: Ketones can influence the balance of excitatory and inhibitory neurotransmitters.[22]
-
Anti-inflammatory actions in the brain: As mentioned, the anti-inflammatory effects of ketosis can mitigate neuroinflammation, a key component of neurodegenerative diseases.[12]
The structural similarity of Methyl 7-oxooctadecanoate to molecules with known effects on cellular metabolism suggests it could contribute to these neuroprotective pathways.
Proposed Research Areas for Methyl 7-oxooctadecanoate
Based on the evidence from related compounds, we propose the following key research areas to elucidate the therapeutic potential of Methyl 7-oxooctadecanoate:
-
Metabolic Disorders: Investigating its role in adipocyte differentiation, lipolysis, and thermogenesis. This could position it as a potential therapeutic for obesity and type 2 diabetes.
-
Inflammatory Conditions: Exploring its anti-inflammatory effects in models of chronic inflammation, such as inflammatory bowel disease or rheumatoid arthritis.
-
Neurodegenerative Diseases: Assessing its neuroprotective capabilities in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.
-
Oncology: Given the metabolic reprogramming often seen in cancer cells, investigating the impact of this keto-fatty acid on cancer cell metabolism and survival is a worthwhile endeavor.
Experimental Approaches and Methodologies
To facilitate research in these areas, we provide a set of foundational experimental protocols.
Synthesis of Methyl 7-oxooctadecanoate
Conceptual Synthesis Workflow
Caption: Proposed synthetic pathway for Methyl 7-oxooctadecanoate.
Step-by-Step Protocol (Conceptual):
-
Mono-protection of Suberic Acid: Protect one of the carboxylic acid groups of suberic acid, for example, as a benzyl ester.
-
Activation: Activate the remaining free carboxylic acid group, for instance, by converting it to an acid chloride.
-
Grignard Reaction: React the acid chloride with undecylmagnesium bromide to form a ketone.
-
Deprotection: Remove the protecting group from the other end of the molecule.
-
Methyl Esterification: Convert the resulting carboxylic acid to its methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst.[23]
Purification and Analysis
HPLC Purification:
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of fatty acid methyl esters.[24][25][26] A reversed-phase C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) and water.
HPLC Purification Workflow
Caption: Workflow for the HPLC purification of Methyl 7-oxooctadecanoate.
GC-MS Analysis:
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis and quantification of fatty acid methyl esters.[27][28][29][30]
GC-MS Analysis Protocol:
-
Sample Preparation: Dissolve the purified Methyl 7-oxooctadecanoate in a suitable organic solvent (e.g., hexane).
-
Injection: Inject a small volume of the sample into the GC-MS system.
-
Separation: Use a capillary column (e.g., a wax or cyanopropyl-based column) to separate the components of the sample based on their boiling points and polarity.
-
Detection and Identification: The separated components are then introduced into the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a spectral library.
In Vitro Biological Assays
Conceptual Workflow for Assessing Anti-Inflammatory Activity
Caption: Experimental workflow to evaluate the anti-inflammatory effects of Methyl 7-oxooctadecanoate.
Step-by-Step Protocol for Anti-Inflammatory Assay:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7).
-
Treatment: Treat the cells with varying concentrations of Methyl 7-oxooctadecanoate for a predetermined time.
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
Analyze the activation of key inflammatory signaling pathways (e.g., NF-κB) in cell lysates by Western blotting.
-
Future Perspectives and Conclusion
Methyl 7-oxooctadecanoate stands at the intersection of several exciting fields of biomedical research. The compelling, albeit indirect, evidence from related keto-compounds strongly suggests its potential as a bioactive lipid with therapeutic implications in metabolic, inflammatory, and neurological disorders. This guide provides a foundational framework to inspire and direct future research. By systematically investigating its synthesis, purification, and biological activities using the outlined methodologies, the scientific community can unlock the full potential of this intriguing molecule and pave the way for novel therapeutic strategies. The journey to understanding Methyl 7-oxooctadecanoate is just beginning, and the path ahead promises to be both challenging and rewarding.
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An In-Depth Technical Guide to Oxo-Fatty Acid Methyl Esters: From Synthesis to Therapeutic Applications
Foreword
Oxo-fatty acids, a class of lipids characterized by the presence of a ketone or aldehyde group along their acyl chain, are increasingly recognized for their pivotal roles in a myriad of physiological and pathological processes. Their methyl esters (oxo-FAMEs) are crucial derivatives, not only facilitating their analysis but also serving as versatile intermediates in chemical synthesis and potential therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of oxo-fatty acid methyl esters, from their synthesis and characterization to their biological significance and emerging applications in medicine.
The Rationale for Methyl Esterification
While oxo-fatty acids are the biologically active molecules, their conversion to methyl esters is a critical step in their study for several reasons. Free fatty acids are highly polar and prone to forming hydrogen bonds, which can lead to challenges in analytical separation and detection, particularly in gas chromatography (GC). The process of esterification neutralizes the polar carboxyl group, reducing polarity and increasing the volatility of the molecule. This transformation is essential for preventing peak tailing and improving resolution in GC analysis, allowing for more accurate quantification and identification. Furthermore, methyl esters exhibit greater stability, making them ideal for long-term storage and use as analytical standards.
Synthesis of Oxo-Fatty Acid Methyl Esters: A Multi-faceted Approach
The synthesis of oxo-FAMEs can be broadly categorized into the oxidation of unsaturated fatty acid methyl esters and enzymatic methods. The choice of method is dictated by the desired position of the oxo group, the required yield, and the stereospecificity of the final product.
Oxidation of Unsaturated Fatty Acid Methyl Esters
A common strategy for introducing a ketone group into a fatty acid chain is through the oxidation of a double bond in an unsaturated FAME.
Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds. When performed on an unsaturated FAME, it initially forms an ozonide intermediate. A subsequent oxidative work-up cleaves the ozonide to yield two shorter-chain molecules, one of which is an aldehyde-ester. This can then be further oxidized to a carboxylic acid-ester or used as a precursor for other oxo-FAMEs. For instance, the ozonolysis of methyl oleate (methyl cis-9-octadecenoate) can yield methyl 9-oxononanoate.
Experimental Protocol: Synthesis of Methyl 9-Oxononanoate via Ozonolysis of Methyl Oleate
Materials:
-
Methyl oleate
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ozone (O₃) generated from an ozone generator
-
Triphenylphosphine (PPh₃) or Dimethyl sulfide (DMS) for reductive work-up (to isolate the aldehyde)
-
Jones reagent (CrO₃ in H₂SO₄/acetone) or other suitable oxidant for oxidative work-up (to form the carboxylic acid)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ozonolysis: Dissolve methyl oleate in anhydrous dichloromethane in a round-bottom flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge: After the reaction is complete, bubble dry nitrogen or argon through the solution to remove excess ozone.
-
Work-up (to obtain the aldehyde-ester):
-
Reductive Work-up: While maintaining the low temperature, add a slight excess of triphenylphosphine or dimethyl sulfide to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for several hours. The solvent is then removed under reduced pressure.
-
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield methyl 9-oxononanoate.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The low temperature is crucial to stabilize the highly reactive ozonide intermediate. The choice of work-up procedure determines the final product; a reductive work-up preserves the aldehyde functionality, while an oxidative work-up would convert it to a carboxylic acid.
Workflow for Ozonolysis-based Synthesis of Oxo-FAMEs
Caption: Synthesis of oxo-FAMEs via ozonolysis.
Catalytic methods offer an alternative route to oxo-FAMEs, often with higher selectivity and milder reaction conditions.
-
Wacker-type Oxidation: This method, traditionally used for the oxidation of terminal alkenes to methyl ketones, can be adapted for internal alkenes found in fatty acid chains. The catalytic system typically involves a palladium(II) salt as the catalyst and a co-oxidant.[1] A modified Wacker-type oxidation using a Pd(II)/Lewis acid catalyst has been shown to effectively transform unsaturated fatty acids and esters into their corresponding keto derivatives.[2]
-
Other Catalytic Systems: Various other transition metal catalysts, such as those based on rhodium and tin, have been explored for the ketonization of fatty acid methyl esters.[3]
Enzymatic Synthesis
Enzymatic synthesis offers the advantage of high regio- and stereoselectivity, which is often difficult to achieve with chemical methods.
-
P450 Monooxygenases: Cytochrome P450 monooxygenases are a versatile class of enzymes capable of hydroxylating specific carbon atoms in a fatty acid chain. The resulting hydroxy-fatty acid can then be oxidized to the corresponding keto-fatty acid using an alcohol dehydrogenase. Engineered P450 BM3 monooxygenases have been utilized in whole-cell catalyst systems to produce β-oxo fatty acid methyl esters.[4]
Workflow for Enzymatic Synthesis of Oxo-FAMEs
Caption: Enzymatic synthesis of β-oxo-FAMEs.
Characterization of Oxo-Fatty Acid Methyl Esters
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of oxo-FAMEs.
Chromatographic Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the workhorse for the analysis of FAMEs. The methyl esterification significantly improves the chromatographic behavior of oxo-fatty acids. Electron ionization (EI) is commonly used, and the resulting fragmentation patterns can provide valuable structural information. For instance, the fragmentation of oxo-FAMEs often involves cleavage alpha to the carbonyl group. However, for polyunsaturated FAMEs, the molecular ion may be weak or absent in EI-MS.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of more polar or thermally labile oxo-fatty acids and can be performed without derivatization. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of oxo-FAMEs.[6]
-
¹H NMR: The protons on the carbons alpha to the keto group typically resonate in the range of 2.2-2.5 ppm. The singlet from the methyl ester protons is a characteristic feature and appears around 3.6-3.7 ppm.[7]
-
¹³C NMR: The carbonyl carbon of the ketone gives a characteristic signal in the downfield region of the spectrum, typically around 200-210 ppm. The carbonyl carbon of the methyl ester appears around 174 ppm.[8]
-
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Oxo-Fatty Acid Methyl Esters
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl Ester (-OCH₃) | ~3.6-3.7 (s) | ~51-52 |
| Ester Carbonyl (-COO-) | - | ~174 |
| Keto Carbonyl (-C=O-) | - | ~200-210 |
| α-Methylene to Keto (-CH₂-C=O) | ~2.2-2.5 (t) | ~38-43 |
| α-Methylene to Ester (-CH₂-COO-) | ~2.3 (t) | ~34 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule.
Biological Significance and Therapeutic Potential
Oxo-fatty acids are not merely metabolic intermediates but are increasingly recognized as potent signaling molecules with diverse biological activities. Their roles in inflammation, metabolic diseases, and cancer have made them attractive targets for drug discovery and development.
Peroxisome Proliferator-Activated Receptors (PPARs) Agonists
Many fatty acids and their derivatives, including some oxo-fatty acids, are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[9] PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.[10]
-
PPARγ: Highly expressed in adipose tissue and plays a key role in adipogenesis and insulin sensitization.
-
PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
The ability of certain oxo-fatty acids to activate PPARs makes them promising candidates for the development of new therapies for metabolic disorders such as type 2 diabetes and dyslipidemia.[11]
Signaling Pathway: PPAR Activation by Oxo-Fatty Acids
Caption: PPAR activation by oxo-fatty acid ligands.
Anti-inflammatory and Anti-cancer Properties
Certain oxo-fatty acids have demonstrated potent anti-inflammatory effects. For example, some ω-oxo fatty acids are involved in the resolution of inflammation. The therapeutic potential of targeting fatty acid oxidation pathways in cancer is also an active area of research.[2][12]
Oxo-FAMEs as Building Blocks in the Chemical Industry
Beyond their biological roles, keto-fatty acid methyl esters are valuable renewable platform chemicals. They can be used as monomers for the synthesis of various polymers, including polyesters and polyamides, offering a sustainable alternative to petroleum-based materials.[13]
Future Perspectives
The field of oxo-fatty acid methyl esters is rapidly evolving. Advances in analytical techniques will continue to improve our ability to detect and quantify these molecules in complex biological systems. A deeper understanding of their structure-activity relationships will pave the way for the design of more potent and selective therapeutic agents. Furthermore, the development of more efficient and sustainable methods for their synthesis will be crucial for their widespread application in both medicine and industry. The continued exploration of this fascinating class of molecules holds immense promise for addressing some of the most pressing challenges in human health and materials science.
References
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Wang, Y., et al. (2025). Novel therapeutic strategies for targeting fatty acid oxidation in cancer. Biomarker Research, 13(1), 145.[2][12]
- Klimkiewicz, R., et al. (2001). Ketonization of Fatty Methyl Esters over Sn-Ce-Rh-O Catalyst. Journal of the American Oil Chemists' Society, 78(5), 533-535.
- Meusel, M., et al. (2018). Fatty Acid Derived Renewable Platform Chemicals via Selective Oxidation Processes. ACS Sustainable Chemistry & Engineering, 6(10), 13035-13044.
- Ensari, Y., et al. (2020). Engineered P450 BM3 and cpADH5 coupled cascade reaction for β-oxo fatty acid methyl ester production in whole cells. Enzyme and Microbial Technology, 138, 109565.
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King, M. D., et al. (2014). Ozonolysis of methyl oleate monolayers at the air-water interface: oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics, 16(26), 13220-13228.
- Kaur, N., & Chugh, V. (2019). A short and convenient synthesis of 9-oxo-2(E)-decenoic acid. Indian Journal of Chemistry - Section B, 58B(5), 606-608.
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- Chromatography Today. (2012). A Fully Automated Procedure for the Preparation and Analysis of Fatty Acid Methyl Esters.
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- Peters, J. M. (2009). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. NIH Wednesday Afternoon Lecture Series.
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- D'Amelia, R. P., et al. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
- Google Patents. (2021). RU2021252C1 - Method of synthesis of 9z,11e-octadecadienoic acid methyl ester.
- Kuda, O., et al. (2025). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. International Journal of Molecular Sciences, 26(23), 1-18.
- King, M. D., et al. (2014). Ozonolysis of Methyl Oleate Monolayers at the Air-Water Interface: Oxidation Kinetics, Reaction Products and Atmospheric Implications. Physical Chemistry Chemical Physics, 16(26), 13220-13228.
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- Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.
- Miyake, Y., et al. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091-1094.
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- Edem, M. J., et al. (2021). Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters. Molecules, 26(24), 7699.
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- Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of lipid research, 53(1), 195-204.
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Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Methyl 7-oxooctadecanoate
Introduction
Methyl 7-oxooctadecanoate is a keto-ester derivative of stearic acid, an 18-carbon saturated fatty acid.[1] Its structure, featuring a carbonyl group at the seventh carbon position, makes it a valuable intermediate in organic synthesis.[1] This document provides a comprehensive guide for the laboratory synthesis of Methyl 7-oxooctadecanoate, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol detailed herein is based on the well-established Jones oxidation of a secondary alcohol, a robust and scalable method for the preparation of ketones.[2][3][4]
Strategic Approach: Synthesis via Jones Oxidation
The synthesis of Methyl 7-oxooctadecanoate will be achieved through the oxidation of its corresponding secondary alcohol precursor, Methyl 7-hydroxyoctadecanoate. The Jones oxidation is the selected method for this transformation due to its efficiency in converting secondary alcohols to ketones with high yields.[2][3][4][5] The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a powerful oxidizing agent.[3][6]
Mechanistic Insight
The reaction proceeds through the formation of a chromate ester intermediate from the alcohol and chromic acid (formed in situ from chromium trioxide and sulfuric acid).[2][5] Subsequent elimination, often facilitated by a base such as water, leads to the formation of the ketone and a reduced chromium species.[2] The reaction's progress is visually indicated by a color change from the orange-red of Cr(VI) to the green of Cr(III).[6]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of Methyl 7-oxooctadecanoate.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 7-hydroxyoctadecanoate | ≥98% | (Specify Source) |
| Chromium(VI) trioxide (CrO₃) | ACS Reagent, ≥99.5% | (Specify Source) |
| Sulfuric acid (H₂SO₄), concentrated | ACS Reagent, 95.0-98.0% | (Specify Source) |
| Acetone | ACS Reagent, ≥99.5% | (Specify Source) |
| Diethyl ether, anhydrous | ≥99.7% | (Specify Source) |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS Reagent, ≥99.0% | (Specify Source) |
| Silica gel | 60 Å, 230-400 mesh | (Specify Source) |
| Hexane | ACS Reagent, ≥98.5% | (Specify Source) |
| Ethyl acetate | ACS Reagent, ≥99.5% | (Specify Source) |
Step-by-Step Protocol
1. Preparation of Jones Reagent:
-
CAUTION: Chromium trioxide is highly toxic and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
In a flask immersed in an ice bath, carefully and slowly add 26.7 g of chromium(VI) trioxide to 23 mL of concentrated sulfuric acid.
-
Once the chromium trioxide has dissolved, slowly add 75 mL of deionized water with continuous stirring. The final volume should be approximately 100 mL. The resulting solution is the Jones Reagent.
2. Oxidation of Methyl 7-hydroxyoctadecanoate:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Methyl 7-hydroxyoctadecanoate in 200 mL of acetone.
-
Cool the solution to 0 °C using an ice bath.
-
While vigorously stirring the acetone solution, add the prepared Jones Reagent dropwise via a dropping funnel. Maintain the reaction temperature below 20 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, a green precipitate of chromium salts will form. Continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
3. Reaction Workup and Extraction:
-
After 2 hours, add isopropanol dropwise to the reaction mixture to quench any excess oxidant. The color of the solution should remain green.
-
Decant the supernatant acetone solution from the chromium salts. Wash the salts with two 50 mL portions of acetone and combine the acetone fractions.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the remaining residue, add 100 mL of water and extract the product with three 75 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 7-oxooctadecanoate.
4. Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford Methyl 7-oxooctadecanoate as a colorless to pale yellow oil or solid.[1]
Characterization and Data Analysis
The identity and purity of the synthesized Methyl 7-oxooctadecanoate should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the methyl ester protons, the alpha-protons to the ketone and ester carbonyls, and the long alkyl chain protons. The disappearance of the carbinol proton from the starting material. |
| ¹³C NMR | A peak corresponding to the ketonic carbonyl carbon (around 209-211 ppm) and the ester carbonyl carbon (around 174 ppm). Disappearance of the carbinol carbon peak. |
| IR Spectroscopy | Strong absorption bands for the ketone carbonyl (around 1715 cm⁻¹) and the ester carbonyl (around 1740 cm⁻¹). Absence of the broad O-H stretch from the starting alcohol. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of Methyl 7-oxooctadecanoate (C₁₉H₃₆O₃, MW: 312.49 g/mol ).[7] |
Reaction Scheme
Caption: Synthesis of Methyl 7-oxooctadecanoate via Jones oxidation.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Chromium(VI) compounds are carcinogenic and highly toxic. Avoid inhalation and skin contact.
-
Concentrated sulfuric acid is extremely corrosive. Handle with appropriate care.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Organic Chemistry Portal. Jones Oxidation. [Link]
-
RSC Publishing. Synthesis of β-ketoesters from renewable resources and Meldrum's acid. [Link]
-
Wikipedia. Jones oxidation. [Link]
-
Chemistry Steps. Jones Oxidation. [Link]
-
Sciencemadness Wiki. Jones oxidation. [Link]
- Google Patents. US6642035B2 - Synthesis of B-keto esters.
-
Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. [Link]
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]
-
ResearchGate. (PDF) Mastering β-keto esters. [Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
-
ResearchGate. (PDF) Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. [Link]
-
Chemical Point. Methyl 7-oxooctadecanoate. [Link]
-
PubChem. Methyl 7-oxooctadecanoate. [Link]
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Application Note: A Robust GC-MS Protocol for the Analysis of Methyl 7-oxooctadecanoate
Introduction: The Significance of Oxo-Fatty Acids
Methyl 7-oxooctadecanoate is a long-chain oxo-fatty acid methyl ester. Oxo-fatty acids are critical intermediates and end-products in lipid metabolism and are implicated in a range of physiological and pathological processes, including inflammation and metabolic disorders. Their accurate quantification is essential for researchers in cellular metabolism, drug development, and clinical diagnostics to unravel their biological roles. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for fatty acid analysis, offering high resolution, sensitivity, and specificity.[1] However, the analysis of oxo-fatty acids like Methyl 7-oxooctadecanoate by GC-MS is not straightforward due to the presence of a reactive ketone group, which imparts polarity and potential thermal instability.[1][2]
This application note provides a comprehensive, field-proven protocol for the reliable analysis of Methyl 7-oxooctadecanoate using GC-MS. We will delve into the rationale behind the crucial derivatization step and provide a detailed, step-by-step methodology from sample preparation to data acquisition.
The Analytical Challenge and the Derivatization Imperative
Direct injection of Methyl 7-oxooctadecanoate into a GC-MS system can lead to several analytical challenges:
-
Thermal Instability: The high temperatures of the GC inlet can cause degradation of the oxo-fatty acid.[2]
-
Poor Peak Shape: The polarity of the ketone group can lead to peak tailing and adsorption onto the GC column, resulting in poor chromatographic performance.[2]
-
Keto-Enol Tautomerism: The ketone group can exist in equilibrium with its enol form, potentially leading to the appearance of multiple peaks for a single analyte without proper derivatization.[2]
To overcome these challenges, a two-step derivatization strategy is employed. Since the target analyte is already a methyl ester, the primary focus is on the stabilization of the ketone group. This is effectively achieved through oximation , specifically methoximation, which converts the ketone into a more stable and volatile methyloxime derivative.[1][3] This process "locks" the keto group, preventing tautomerization and enhancing thermal stability, which is crucial for reproducible and accurate GC-MS analysis.[2][3]
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of Methyl 7-oxooctadecanoate is depicted below. This process ensures the sample is appropriately extracted, derivatized, and analyzed to yield high-quality, reproducible data.
Caption: Workflow for the GC-MS analysis of Methyl 7-oxooctadecanoate.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the analysis of Methyl 7-oxooctadecanoate.
Materials and Reagents
-
Solvents: Hexane, Chloroform, Methanol, Pyridine (all HPLC or GC grade)
-
Reagents:
-
Methoxyamine hydrochloride (MeOx)
-
Methyl 7-oxooctadecanoate standard
-
Internal Standard (e.g., Methyl nonadecanoate or a stable isotope-labeled analog)
-
Anhydrous sodium sulfate
-
-
Glassware: Volumetric flasks, conical vials with PTFE-lined caps, Pasteur pipettes
Sample Preparation: Lipid Extraction
For biological samples, a total lipid extraction is necessary. The Folch method is a widely used and effective procedure.[4]
-
Homogenization: Homogenize the sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifugation: Centrifuge the mixture to facilitate phase separation.
-
Collection: Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
For simpler matrices or standards, dissolve the sample directly in a suitable organic solvent.
Derivatization: Methoximation of the Ketone Group
This step is critical for the successful GC-MS analysis of Methyl 7-oxooctadecanoate.[1][3]
-
Reagent Preparation: Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Reaction: To the dried lipid extract or standard, add 50 µL of the methoxyamine hydrochloride/pyridine solution.
-
Incubation: Tightly cap the vial and heat at 60°C for 60 minutes.[3]
-
Cooling: Allow the vial to cool to room temperature.
-
Solvent Removal: Evaporate the pyridine under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and may be optimized for your specific instrumentation. A polar capillary column is recommended for the analysis of fatty acid methyl esters.[3]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm) | A common, robust column suitable for a wide range of analytes. |
| Injector Temperature | 250°C | Ensures efficient volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace-level analysis. |
| Oven Program | Initial: 100°C (hold 2 min) Ramp 1: 15°C/min to 180°C Ramp 2: 5°C/min to 250°C Ramp 3: 20°C/min to 320°C (hold 5 min) | A multi-step ramp allows for good separation of various fatty acid methyl esters.[5] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Source Temperature | 230°C | Standard source temperature for stable operation. |
| MS Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and library matching. SIM for enhanced sensitivity and quantitative analysis. |
Data Analysis and Expected Results
The mass spectrum of the methoxime derivative of Methyl 7-oxooctadecanoate will exhibit characteristic fragment ions. The molecular ion (M+) is expected at m/z 341. The mass spectrum of the underivatized Methyl 7-oxooctadecanoate can be found in public databases like PubChem for comparison.[6]
For quantitative analysis using an internal standard, a calibration curve should be prepared using a series of standard solutions of derivatized Methyl 7-oxooctadecanoate. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of Methyl 7-oxooctadecanoate. The cornerstone of this method is the methoximation of the ketone group, which ensures the thermal stability and chromatographic integrity of the analyte. By following this comprehensive guide, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of this important oxo-fatty acid, paving the way for a deeper understanding of its role in biological systems.
References
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- Organomation.
- National Institutes of Health (NIH).
- National Institutes of Health (NIH).
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- PubChem, National Institutes of Health (NIH).
- Benchchem.
- Benchchem.
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Application Notes and Protocols for NMR Spectroscopic Analysis of Methyl 7-oxooctadecanoate
Introduction
Methyl 7-oxooctadecanoate, a keto derivative of a long-chain fatty acid methyl ester, is a molecule of interest in various fields, including organic synthesis, biochemistry, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. Its non-destructive nature and the wealth of information it provides on the molecular framework make it an indispensable tool for researchers, scientists, and drug development professionals.[1]
This document provides a comprehensive guide to the NMR spectroscopic analysis of Methyl 7-oxooctadecanoate. It includes detailed ¹H and ¹³C NMR data, protocols for sample preparation and data acquisition, and a guide to spectral interpretation. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Molecular Structure and Numbering
The structural formula of Methyl 7-oxooctadecanoate is presented below. A clear numbering system is crucial for the unambiguous assignment of NMR signals. For this guide, the carbon atoms are numbered starting from the methyl ester group.
Caption: Molecular structure of Methyl 7-oxooctadecanoate with atom numbering.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and assignments for the protons of Methyl 7-oxooctadecanoate.
Table 1: ¹H NMR Data for Methyl 7-oxooctadecanoate
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H18 (-CH₃) | ~0.88 | Triplet (t) | 3H | ~6.8 |
| H9-H17 (-(CH₂)₉-) | ~1.20-1.40 | Multiplet (m) | 18H | - |
| H4, H5, H8 | ~1.55-1.65 | Multiplet (m) | 6H | - |
| H2 (-CH₂-COO) | ~2.30 | Triplet (t) | 2H | ~7.5 |
| H6, H8 (-CH₂-CO-CH₂-) | ~2.41 | Triplet (t) | 4H | ~7.4 |
| H19 (-OCH₃) | ~3.67 | Singlet (s) | 3H | - |
Interpretation of the ¹H NMR Spectrum:
-
Methyl Protons (H18 & H19): The spectrum is expected to show two distinct methyl signals. The terminal methyl group (H18) of the long alkyl chain appears as a triplet around 0.88 ppm due to coupling with the adjacent methylene protons (H17). The methyl ester protons (H19) are deshielded by the adjacent oxygen atom and appear as a sharp singlet around 3.67 ppm.
-
Methylene Protons: The majority of the methylene protons in the long alkyl chain (H9-H17) are shielded and resonate as a broad multiplet in the region of 1.20-1.40 ppm.
-
Methylene Protons Adjacent to Carbonyl and Ester Groups: The methylene protons alpha to the ester carbonyl group (H2) are deshielded and appear as a triplet around 2.30 ppm. The methylene protons alpha to the ketone carbonyl group (H6 and H8) are also deshielded and are expected to resonate as a triplet around 2.41 ppm. The methylene protons beta to the carbonyl and ester groups (H3, H5) will appear as multiplets in the range of 1.55-1.65 ppm.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The data presented here is based on the comprehensive study by A.P. Tulloch on the ¹³C NMR spectra of isomeric methyl oxooctadecanoates.
Table 2: ¹³C NMR Data for Methyl 7-oxooctadecanoate
| Carbon Assignment | Chemical Shift (δ) ppm |
| C18 | 14.1 |
| C17 | 22.7 |
| C10-C16 | 29.1 - 29.5 |
| C4 | 24.9 |
| C5 | 23.8 |
| C9 | 23.9 |
| C17 | 31.9 |
| C3 | 34.1 |
| C8 | 42.8 |
| C6 | 42.9 |
| C19 (O-CH₃) | 51.4 |
| C1 (Ester C=O) | 174.2 |
| C7 (Keto C=O) | 211.5 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct signals are observed in the downfield region of the spectrum, corresponding to the two carbonyl carbons. The ketone carbonyl (C7) resonates at a significantly lower field (~211.5 ppm) compared to the ester carbonyl (C1) at ~174.2 ppm.
-
Methyl Carbons: The terminal methyl carbon (C18) appears at the highest field (~14.1 ppm), while the methyl ester carbon (C19) is found at ~51.4 ppm.
-
Methylene Carbons: The methylene carbons alpha to the ketone (C6 and C8) are deshielded and appear around 42.9 and 42.8 ppm, respectively. The methylene carbon alpha to the ester group (C2) is at ~34.1 ppm. The remaining methylene carbons of the long alkyl chain (C3-C5 and C9-C17) resonate in the typical aliphatic region of ~23-32 ppm.
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is recommended for Methyl 7-oxooctadecanoate:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. It is important to use a high-purity solvent to avoid interfering signals.
-
Concentration: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most high-quality deuterated solvents already contain TMS. If not, a small drop can be added.
-
Filtration (Optional): If the sample contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.
-
Transfer to NMR Tube: Use a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).
NMR Data Acquisition
The following are general parameters for acquiring 1D NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the entire proton chemical shift range.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with singlets for each carbon.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A spectral width of 220-240 ppm is necessary to encompass the carbonyl carbons.
Advanced 2D NMR Experiments for Structural Confirmation
For a more detailed and unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.
Caption: Workflow for comprehensive NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For Methyl 7-oxooctadecanoate, COSY would show correlations between H2/H3, H3/H4, H4/H5, H5/H6, and along the entire alkyl chain from H8 to H18.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like C1 and C7) and for connecting different fragments of the molecule. For instance, a correlation between the methyl ester protons (H19) and the ester carbonyl carbon (C1) would confirm this functionality.
Conclusion
This application note provides a detailed guide for the NMR spectroscopic analysis of Methyl 7-oxooctadecanoate. By following the outlined protocols for sample preparation and data acquisition, and by utilizing the provided spectral data and interpretation guidelines, researchers can confidently confirm the structure and purity of this compound. The integration of 1D and 2D NMR techniques offers a powerful and self-validating system for the comprehensive characterization of long-chain fatty acid esters and their derivatives.
References
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PubChem. Methyl 7-oxooctadecanoate. National Center for Biotechnology Information. [Link]
-
Tulloch, A. P. (1977). Deuterium isotope effects and assignment of ¹³C chemical shifts in spectra of methyl octadecanoate and the sixteen isomeric oxooctadecanoates. Canadian Journal of Chemistry, 55(7), 1135-1142. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
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AOCS Lipid Library. Saturated Fatty Acids and Methyl Esters. [Link]
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University of California, Davis. Fatty Acid Methyl Ester (FAME) Sample Preparation. [Link]
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Application Notes & Protocols for the Purification of Methyl 7-oxooctadecanoate
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the purification of Methyl 7-oxooctadecanoate, a long-chain keto-ester of significant interest in pharmaceutical research and organic synthesis. Recognizing the critical impact of purity on experimental outcomes, this document moves beyond a simple listing of procedures to offer an in-depth exploration of the fundamental principles governing each purification technique. We present field-proven methodologies for column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization, tailored to the specific physicochemical properties of Methyl 7-oxooctadecanoate. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the attainment of high-purity material. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for isolating and purifying this valuable compound.
Introduction: The Imperative for High-Purity Methyl 7-oxooctadecanoate
Methyl 7-oxooctadecanoate is a long-chain aliphatic keto-ester with emerging applications in the synthesis of bioactive molecules and as a probe in metabolic studies.[1] The presence of both a ketone and an ester functional group on a long alkyl chain imparts unique chemical reactivity and lipophilicity, making it a versatile building block.[1] However, synthetic routes to this and similar keto-esters often yield a mixture of starting materials, by-products, and isomers. The presence of these impurities can significantly compromise subsequent reactions, biological assays, and the overall integrity of research data. Therefore, the availability of highly purified Methyl 7-oxooctadecanoate is a prerequisite for its successful application.
This guide provides a systematic approach to the purification of Methyl 7-oxooctadecanoate, grounded in its specific chemical and physical properties.
Table 1: Physicochemical Properties of Methyl 7-oxooctadecanoate
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₆O₃ | [2] |
| Molecular Weight | 312.5 g/mol | [2] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 50-52 °C | [3] |
| Boiling Point | 407.8 °C (Predicted) | [3][4] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |
| logP (o/w) | 6.172 (Estimated) | [4] |
The solid nature of Methyl 7-oxooctadecanoate at room temperature and its moderate polarity make it an excellent candidate for purification by several standard laboratory techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Preliminary Purification: The Initial Workup
Before proceeding to high-resolution purification techniques, a preliminary workup is essential to remove the bulk of impurities, such as unreacted starting materials, acidic or basic by-products, and water-soluble components. This initial step simplifies the subsequent chromatographic or crystallization procedures and improves their efficiency.
Protocol 2.1: Liquid-Liquid Extraction Workup
This protocol is designed to remove acidic and water-soluble impurities from a crude reaction mixture containing Methyl 7-oxooctadecanoate.
Rationale: The high lipophilicity (logP ~6.17) of the target compound ensures it will remain in the organic phase, while ionic salts and polar impurities will be partitioned into the aqueous phase. A wash with a mild base like sodium bicarbonate is effective for removing acidic catalysts or by-products.[5]
Materials:
-
Crude Methyl 7-oxooctadecanoate dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (or another appropriate organic solvent) in a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved gas (CO₂).
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
-
Repeat the water wash (step 4) one more time.
-
Wash the organic layer with an equal volume of brine. This step helps to remove residual water from the organic phase. Separate and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude, washed product.
Purification by Column Chromatography
Column chromatography is a versatile and widely used technique for purifying compounds on a milligram to multi-gram scale. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).
Analytical Thin-Layer Chromatography (TLC): Method Development
Before performing column chromatography, it is crucial to identify a suitable solvent system using TLC. The goal is to find a mobile phase that provides good separation between the desired compound and its impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.[6]
Rationale: For a moderately polar compound like a keto-ester, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[7][8] By varying the ratio of these solvents, the polarity of the mobile phase can be tuned to achieve optimal separation.
Protocol 3.1.1: TLC Solvent System Screening
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop the plates in separate TLC chambers containing different solvent systems. Good starting points for Methyl 7-oxooctadecanoate include:
-
9:1 Hexane:Ethyl Acetate
-
4:1 Hexane:Ethyl Acetate[7]
-
7:3 Hexane:Ethyl Acetate
-
-
Visualize the spots using a suitable method (e.g., UV light if the compound is UV-active, or by staining with potassium permanganate or vanillin).
-
Select the solvent system that gives an Rf of ~0.3 for the product spot and good separation from other spots.
Preparative Column Chromatography Protocol
Rationale: Based on the optimized solvent system from TLC, a preparative column is run. The lower polarity of the mobile phase used for column chromatography compared to the TLC system ("pulling back" the polarity) accounts for the larger amount of stationary phase and helps ensure a good separation.
Materials:
-
Crude Methyl 7-oxooctadecanoate
-
Silica gel (60 Å, 230-400 mesh)
-
Optimized solvent system (e.g., Hexane:Ethyl Acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting fractions. Maintain a constant head of solvent above the silica bed.
-
Fraction Collection & Analysis: Collect fractions of a consistent volume. Analyze the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 7-oxooctadecanoate.
Caption: Workflow for Column Chromatography Purification.
Purification by Preparative HPLC
For achieving the highest possible purity, particularly on a smaller scale, reversed-phase high-performance liquid chromatography (RP-HPLC) is an exceptionally powerful technique.[9] It separates molecules based on their hydrophobicity.
Rationale: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More lipophilic compounds, like Methyl 7-oxooctadecanoate, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. This method offers superior resolution compared to standard column chromatography.[10]
Protocol 4.1: Preparative RP-HPLC
Materials:
-
Partially purified Methyl 7-oxooctadecanoate
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Preparative RP-HPLC system with a C18 column
-
UV or Evaporative Light-Scattering Detector (ELSD)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): If possible, first develop the separation method on an analytical scale C18 column to determine the optimal gradient and retention time of the target compound. A common mobile phase for fatty acid methyl esters is a gradient of acetonitrile and water.[10]
-
System Setup: Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Injection and Elution: Inject the sample onto the column. Run the gradient elution program. For example, a linear gradient from 70% acetonitrile/water to 100% acetonitrile.
-
Fraction Collection: Monitor the column effluent with the detector. Collect fractions corresponding to the peak of interest as identified during the analytical run.
-
Purity Analysis and Isolation: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent (acetonitrile/water) by lyophilization or rotary evaporation to obtain the highly purified product.
Purification by Recrystallization
Given that Methyl 7-oxooctadecanoate is a solid at room temperature with a defined melting point of 50-52 °C, recrystallization is a highly effective and economical method for purification, especially for larger quantities.[3]
Rationale: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.
Protocol 5.1: Recrystallization
Materials:
-
Crude or partially purified Methyl 7-oxooctadecanoate
-
Various solvents for screening (e.g., hexanes, ethanol, methanol, ethyl acetate, acetone)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Screening: Place a small amount of the compound in several test tubes. Add a few drops of a different solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Hexanes, ethanol, or methanol are good starting points.
-
Dissolution: Place the crude Methyl 7-oxooctadecanoate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Allow the crystals to dry completely in a vacuum oven or desiccator.
Caption: General Workflow for Recrystallization.
Purity Assessment
After any purification procedure, it is essential to assess the purity of the final product.
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
GC-MS: Gas Chromatography-Mass Spectrometry is a highly sensitive method for assessing the purity of volatile compounds like methyl esters. It can separate closely related impurities and provide structural information from the mass spectrum.[11] Highly polar capillary columns are recommended for the analysis of fatty acid methyl esters.[12][13]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value (50-52 °C) is a strong indicator of high purity.
Conclusion
The purification of Methyl 7-oxooctadecanoate can be effectively achieved through a systematic application of standard laboratory techniques. For multi-gram quantities, a preliminary workup followed by either column chromatography or recrystallization is recommended. For obtaining material of the highest purity, especially on a smaller scale, preparative RP-HPLC is the method of choice. The selection of the optimal technique will be dictated by the specific requirements of the research, including the scale, the nature of the impurities, and the desired final purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently produce high-purity Methyl 7-oxooctadecanoate for their scientific endeavors.
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Nightingale, Z. D., Blumberg, J. B., & Handelman, G. J. (1999). Purification of fatty acid methyl esters by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 495-500. Available from: [Link].
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Borch, R. F. (1975). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439. Available from: [Link].
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Buxton, L. O., & Kapp, R. (1940). Purification of High Molecular Weight Fatty Esters. Journal of the American Chemical Society, 62(8), 2243. Available from: [Link].
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David, F., Sandra, P., & Vickers, A. K. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Technologies Application Note. Available from: [Link].
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Delmonte, P., Milani, A., & Kramer, J. K. G. (2020). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Lipids, 55(5), 459-472. Available from: [Link].
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Azhari, M. A. A. (2012). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. PhD Thesis, University of Birmingham. Available from: [Link].
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Bouriakova, A., Mendes, P. S. F., Elst, K., & Thybaut, J. W. (2019). Application of molecular distillation in the recovery of high-value bioactive compounds present in wastes of vegetable oil processing: effect of esterification. Chemical Engineering Research and Design, 152, 230-240. Available from: [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12963316, Methyl cis-7-octadecenoate. Retrieved from [Link].
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PubMed (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Retrieved from [Link].
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Oblak, E. Z., et al. (2014). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 16(18), 4774-4777. Available from: [Link].
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University of Rochester, Department of Chemistry (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link].
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Park, J. Y., et al. (2022). Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. ACS Sustainable Chemistry & Engineering, 10(4), 1636-1645. Available from: [Link].
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Zhang, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 13(3), 548. Available from: [Link].
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Carvalho, M. E. W., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(4), 764-772. Available from: [Link].
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The Strategic Utility of Methyl 7-oxooctadecanoate: A Guide for Synthetic Chemists
Introduction: Unveiling the Potential of a Versatile Chemical Intermediate
In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 7-oxooctadecanoate, a C19 keto-ester, represents a valuable yet often overlooked building block for the synthesis of a diverse array of target molecules, from bioactive lipids to specialized pharmaceutical intermediates. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the effective utilization of Methyl 7-oxooctadecanoate in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is the bedrock of successful synthesis. Methyl 7-oxooctadecanoate is a long-chain fatty acid ester characterized by the presence of a ketone functional group at the C-7 position.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₆O₃ | [1] |
| Molecular Weight | 312.5 g/mol | [1] |
| CAS Number | 2380-22-5 | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 50-52 °C | |
| Boiling Point | 407.8 °C (estimated) | [2] |
| Solubility | Soluble in organic solvents such as ethanol and ether. Insoluble in water. |
Handling and Storage: Methyl 7-oxooctadecanoate should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration is recommended.
Application Note 1: Synthesis of Monofluorinated Oleic Acid Analogues
Protocol 1: Synthesis of Methyl 7-fluorooctadec-9-enoate
This protocol is a representative, multi-step synthesis adapted from known procedures for the fluorination and subsequent olefination of long-chain keto-esters.
Step 1: Reductive Deoxofluorination of Methyl 7-oxooctadecanoate
Causality: Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for the deoxofluorination of ketones. The reaction proceeds via the formation of a fluoro-oxosulfonium intermediate, which then undergoes nucleophilic attack by the fluoride ion. The use of an anhydrous, non-polar solvent like dichloromethane (DCM) is crucial to prevent hydrolysis of the DAST reagent and unwanted side reactions.
-
Materials:
-
Methyl 7-oxooctadecanoate (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve Methyl 7-oxooctadecanoate in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 7-fluorooctadecanoate.
-
Step 2: Introduction of Unsaturation via a Wittig Reaction
Causality: The Wittig reaction is a powerful and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[5] In this step, we will first convert the fluorinated ester to an aldehyde, which will then undergo a Wittig reaction to introduce the double bond at the C-9 position.
-
Sub-step 2a: Reduction of the Ester to an Aldehyde
-
Materials:
-
Methyl 7-fluorooctadecanoate (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M solution in hexanes)
-
Anhydrous toluene
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve Methyl 7-fluorooctadecanoate in anhydrous toluene under an inert atmosphere and cool to -78 °C.
-
Slowly add the DIBAL-H solution and stir for 2 hours at -78 °C.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add 1 M HCl.
-
Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield 7-fluorooctadecanal.
-
-
-
Sub-step 2b: Wittig Olefination
-
Materials:
-
(2-Carboxyethyl)triphenylphosphonium bromide (1.2 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (2.4 eq, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
7-fluorooctadecanal (1.0 eq)
-
-
Procedure:
-
Suspend (2-Carboxyethyl)triphenylphosphonium bromide in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add the KHMDS solution dropwise to form the ylide (a deep red or orange color should develop).
-
Stir for 1 hour at 0 °C.
-
Add a solution of 7-fluorooctadecanal in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield 7-fluorooctadec-9-enoic acid.
-
-
Step 3: Esterification to Methyl 7-fluorooctadec-9-enoate
Causality: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
-
Materials:
-
7-fluorooctadec-9-enoic acid (1.0 eq)
-
Methanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
-
Procedure:
-
Dissolve the carboxylic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to obtain the final product, Methyl 7-fluorooctadec-9-enoate.
-
Application Note 2: Synthesis of Unsaturated Fatty Acid Esters via Wittig Olefination
Scientific Rationale: The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from ketones or aldehydes.[5] By reacting Methyl 7-oxooctadecanoate with a suitable phosphorus ylide, a double bond can be introduced at the C-7 position, leading to the synthesis of various unsaturated fatty acid esters. These products can serve as building blocks for more complex lipids or as standards for analytical purposes. The choice of ylide will determine the substituent introduced at the C-7 position.
Protocol 2: Synthesis of Methyl 7-methyleneoctadecanoate
This protocol describes a general procedure for the Wittig olefination of Methyl 7-oxooctadecanoate using methyltriphenylphosphonium bromide to introduce a methylene group.
-
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl 7-oxooctadecanoate (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Add methyltriphenylphosphonium bromide to a flame-dried, three-necked flask under an inert atmosphere.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add n-BuLi to the stirred suspension. A characteristic orange or yellow color of the ylide should appear.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the ylide solution back to 0 °C and add a solution of Methyl 7-oxooctadecanoate in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 7-methyleneoctadecanoate.
-
Application Note 3: Synthesis of Hydroxy Fatty Acid Esters via Reduction
Scientific Rationale: The reduction of the ketone functionality in Methyl 7-oxooctadecanoate to a secondary alcohol yields Methyl 7-hydroxyoctadecanoate. This hydroxy fatty acid ester is a valuable intermediate for the synthesis of various bioactive lipids, including signaling molecules and components of complex lipids. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of ketones in the presence of esters.[6]
Protocol 3: Synthesis of Methyl 7-hydroxyoctadecanoate
This protocol provides a straightforward and high-yielding method for the reduction of Methyl 7-oxooctadecanoate.
-
Materials:
-
Methyl 7-oxooctadecanoate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Methyl 7-oxooctadecanoate in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting Methyl 7-hydroxyoctadecanoate is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
-
Broader Applications in Synthesis
The utility of Methyl 7-oxooctadecanoate extends beyond the specific protocols detailed above. Its bifunctional nature makes it a strategic precursor in several areas of chemical synthesis.
-
Pheromone Synthesis: Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes derived from fatty acid metabolism.[7] The carbon skeleton and functional groups of Methyl 7-oxooctadecanoate make it an attractive starting material for the synthesis of various insect pheromones through a combination of olefination, reduction, and functional group interconversion reactions.[8]
-
Bioactive Lipid Synthesis: Long-chain fatty acids and their derivatives are crucial components of cell membranes and act as signaling molecules in numerous biological processes.[9] The ability to introduce functionality at the C-7 position of an 18-carbon chain allows for the synthesis of modified fatty acids that can be used to study lipid metabolism and develop new therapeutic agents.
-
Drug Discovery: The lipophilic character of the long alkyl chain in Methyl 7-oxooctadecanoate can be leveraged in drug design to enhance membrane permeability and bioavailability of drug candidates. The ketone and ester functionalities provide reactive handles for the conjugation of pharmacophores or for incorporation into larger, more complex drug molecules.
Conclusion
Methyl 7-oxooctadecanoate is a versatile and valuable chemical intermediate with significant potential in organic synthesis. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore its utility in the synthesis of a wide range of target molecules. By understanding the underlying chemical principles and the rationale behind experimental choices, scientists can effectively harness the synthetic potential of this important building block.
References
- Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404.
-
Local Pharma Guide. (n.d.). CAS NO. 2380-22-5 | METHYL 7-OXOOCTADECANOATE. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]5]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537006, Methyl 7-oxooctadecanoate. Retrieved from [Link]1]
-
Buist, P. H., Alexopoulos, K. A., Behrouzian, B., Dawson, B., & Black, B. (1997). Synthesis and desaturation of monofluorinated fatty acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2617–2624.[3][4]
-
Tillman, E. S. (2021). The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. Molecules, 26(10), 2943.[10]
-
RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 7-oxooctadecanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
FlavScents. (n.d.). methyl 7-oxooctadecanoate. Retrieved from [Link]2]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]6]
-
Wikipedia. (2023, December 29). Wittig reaction. Retrieved from [Link]]
-
ChemBK. (2024, April 9). METHYL 12-OXOOCTADECANOATE. Retrieved from [Link]
-
Lee, S. H., & Kim, J. H. (2018). Bioactive Lipids and Their Derivatives in Biomedical Applications. International journal of molecular sciences, 19(10), 3129.[9]
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- 1. Methyl 7-oxooctadecanoate | C19H36O3 | CID 537006 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Synthesis and desaturation of monofluorinated fatty acids [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and desaturation of monofluorinated fatty acids [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 9. Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Methyl 7-Oxooctadecanoate in Lipidomics: A Technical Guide for Researchers
This guide provides a detailed exploration of Methyl 7-oxooctadecanoate, a C19 keto fatty acid methyl ester, and its burgeoning applications within the field of lipidomics. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer in-depth explanations for experimental choices, ensuring a robust and validated understanding of the methodologies presented.
Introduction: The Significance of Oxo-Fatty Acids
Lipidomics, the comprehensive analysis of lipids in biological systems, continually uncovers novel lipid species with significant signaling and biomarker potential. Among these are the oxidized fatty acids (oxylipins), a diverse class of molecules generated through both enzymatic and non-enzymatic pathways. Oxo-fatty acids, characterized by a ketone group on the acyl chain, are prominent members of this family, often arising from the peroxidation of unsaturated fatty acids. These molecules are increasingly recognized as critical mediators and markers of oxidative stress, inflammation, and various metabolic diseases.
Methyl 7-oxooctadecanoate is the methyl ester of 7-oxooctadecanoic acid, a product of oleic acid oxidation. While research on this specific molecule is still emerging, its structural characteristics and the broader understanding of oxo-fatty acids position it as a valuable tool in lipidomics for several key applications. This guide will detail its potential use as an internal standard for mass spectrometry-based quantification and as a putative biomarker for conditions associated with lipid peroxidation.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Methyl 7-oxooctadecanoate is essential for its effective use in the laboratory.
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₆O₃ | [PubChem][1] |
| Molecular Weight | 312.5 g/mol | [PubChem][1] |
| CAS Number | 2380-22-5 | [PubChem][1] |
| Appearance | Colorless to pale yellow liquid or solid (depending on purity and temp) | |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, hexane) | |
| InChIKey | QTHPCXRUUSTYCU-UHFFFAOYSA-N | [PubChem][1] |
Storage and Handling: To ensure the stability of Methyl 7-oxooctadecanoate, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Repeated freeze-thaw cycles should be avoided. When preparing solutions, use high-purity solvents and minimize exposure to air and light to prevent degradation.
Application Note 1: Methyl 7-Oxooctadecanoate as an Internal Standard for LC-MS/MS Analysis
Rationale: The gold standard for accurate quantification in mass spectrometry is the use of a stable isotope-labeled internal standard.[2] However, when a stable isotope-labeled analog is unavailable or cost-prohibitive, a structurally similar, non-endogenous compound can be a viable alternative. Methyl 7-oxooctadecanoate is not a common endogenous lipid, making it a suitable candidate for an internal standard in the analysis of other oxo-fatty acids, particularly those derived from C18 fatty acids. Its chemical properties ensure it behaves similarly to other long-chain fatty acid esters during extraction and chromatographic separation.
Experimental Workflow:
Caption: Workflow for the quantification of oxo-fatty acids using Methyl 7-oxooctadecanoate as an internal standard.
Detailed Protocol: Quantification of Oxo-Fatty Acids in Human Plasma
This protocol is designed for the relative quantification of a target oxo-fatty acid using Methyl 7-oxooctadecanoate as an internal standard.
1. Materials and Reagents:
-
Human plasma (collected with EDTA)
-
Methyl 7-oxooctadecanoate (Internal Standard, IS)
-
Target oxo-fatty acid analyte for calibration curve
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Methyl-tert-butyl ether (MTBE)
-
Internal Standard Stock Solution (1 mg/mL in methanol)
-
Internal Standard Working Solution (1 µg/mL in methanol)
-
Calibration standards of the target analyte
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of the 1 µg/mL IS working solution.
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute for lipid extraction.
-
Add 250 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of methanol/water (80:20, v/v).
3. LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical):
-
Methyl 7-oxooctadecanoate (IS): Precursor ion [M-H]⁻ m/z 311.3 → Product ion (e.g., fragment from neutral loss of methanol)
-
Target Analyte: Precursor ion [M-H]⁻ → Product ion (to be determined based on the analyte's structure)
4. Data Analysis:
-
Integrate the peak areas for the target analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Application Note 2: Methyl 7-Oxooctadecanoate as a Biomarker of Oleic Acid Peroxidation
Rationale: Oleic acid (C18:1) is one of the most abundant monounsaturated fatty acids in the human body. Its peroxidation by reactive oxygen species (ROS) can lead to the formation of various oxidized products, including 7-oxooctadecanoic acid.[3] Elevated levels of lipid peroxidation products are associated with numerous pathological conditions, including cardiovascular disease, neurodegenerative disorders, and metabolic syndrome. Therefore, quantifying 7-oxooctadecanoic acid (or its methyl ester derivative after sample processing) can serve as a biomarker for oleic acid-specific oxidative stress.
Formation of 7-Oxooctadecanoic Acid:
Caption: Simplified pathway of 7-oxooctadecanoic acid formation from oleic acid peroxidation.
Protocol: GC-MS Analysis of 7-Oxooctadecanoic Acid in Tissue
For the analysis of keto fatty acids, GC-MS often requires derivatization to increase volatility and thermal stability.[4] This protocol outlines a method for the quantification of 7-oxooctadecanoic acid in tissue samples.
1. Materials and Reagents:
-
Tissue sample (e.g., liver, adipose)
-
Methyl 7-oxooctadecanoate (for use as a qualitative standard, or a stable-isotope labeled version if available as IS)
-
Chloroform, Methanol
-
Hydroxylamine hydrochloride
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Hexane
2. Sample Preparation and Derivatization:
-
Homogenize ~50 mg of frozen tissue in 2 mL of chloroform/methanol (2:1, v/v).
-
Perform a Folch extraction to isolate the total lipid fraction.
-
Saponify the lipid extract using methanolic KOH to release free fatty acids.
-
Acidify and extract the free fatty acids into hexane.
-
Evaporate the hexane to dryness.
-
Oximation: Add 50 µL of hydroxylamine hydrochloride in pyridine to the dried extract. Heat at 60°C for 30 minutes to convert the keto group to an oxime.
-
Silylation: Evaporate the pyridine and add 50 µL of BSTFA with 1% TMCS. Heat at 60°C for 30 minutes to derivatize the carboxylic acid group to a TMS ester.
3. GC-MS Analysis:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Oven Program: Start at 100°C, ramp to 240°C at 5°C/min.
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized 7-oxooctadecanoic acid.
Conclusion and Future Perspectives
Methyl 7-oxooctadecanoate represents a promising tool for lipidomics research. Its application as an internal standard can enhance the accuracy of quantification for other oxo-fatty acids, while its measurement as a biomarker can provide valuable insights into oxidative stress pathways involving oleic acid. As analytical techniques become more sensitive, the role of specific oxo-fatty acids in health and disease will be further elucidated, and Methyl 7-oxooctadecanoate is poised to be a key molecule in these investigations. Further research is warranted to validate its use in various biological matrices and to explore its potential biological activities.
References
-
Unraveling the Thermal Oxidation Products and Peroxidation Mechanisms of Different Chemical Structures of Lipids: An Example of Molecules Containing Oleic Acid. ACS Publications. Available at: [Link]
-
Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. PubMed. Available at: [Link]
-
Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. MDPI. Available at: [Link]
-
Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]
-
Epoxy Stearic Acid, an Oxidative Product Derived from Oleic Acid, Induces Cytotoxicity, Oxidative Stress, and Apoptosis in HepG2 Cells. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Lipid peroxidation. Wikipedia. Available at: [Link]
-
An update on products and mechanisms of lipid peroxidation. PMC. Available at: [Link]
-
Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
-
Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. PMC. Available at: [Link]
-
Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. NIH. Available at: [Link]
-
Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Springer. Available at: [Link]
-
Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. PMC. Available at: [Link]
-
Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. ResearchGate. Available at: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. Available at: [Link]
-
Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. PubMed. Available at: [Link]
-
The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. PubMed Central. Available at: [Link]
-
Methyl 7-oxooctadecanoate. PubChem. Available at: [Link]
-
Antiviral activity of octadecanoic acid, methyl ester and ribavirin... ResearchGate. Available at: [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.
-
7-Octadecenoic acid, methyl ester. NIST WebBook. Available at: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
12 - Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Antibacterial Activity of 9-Octadecanoic Acid-Hexadecanoic Acid-Tetrahydrofuran-3,4-Diyl Ester from Neem Oil. ResearchGate. Available at: [Link]
-
Chemical Composition and Antioxidant, Antiviral, Antifungal, Antibacterial and Anticancer Potentials of Opuntia ficus-indica Seed Oil. PMC. Available at: [Link]
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Application Note: Methyl 7-oxooctadecanoate as a Quantitative Standard in Mass Spectrometry
Introduction: The Critical Role of Oxidized Lipid Standards in Modern Research
The study of lipidomics, particularly the analysis of oxidized lipids, has unveiled critical roles for these molecules in a multitude of physiological and pathological processes. Oxidized fatty acids, such as 7-oxooctadecanoic acid, are emerging as key biomarkers and bioactive mediators in conditions including inflammation, cardiovascular disease, and metabolic disorders. Accurate and precise quantification of these lipids is paramount for elucidating their biological functions and for the development of novel diagnostic and therapeutic strategies. However, the inherent complexity of biological matrices and the potential for analytical variability necessitate the use of robust internal standards.
Methyl 7-oxooctadecanoate, the methyl ester of 7-oxooctadecanoic acid, serves as an ideal internal standard for mass spectrometry-based quantification of this and structurally related oxidized fatty acids. Its chemical properties closely mimic those of the endogenous analyte, ensuring comparable behavior during sample extraction, derivatization, and chromatographic separation. The introduction of a known quantity of methyl 7-oxooctadecanoate at an early stage of the sample preparation workflow allows for the correction of analyte loss and variations in ionization efficiency, thereby enabling highly accurate and reproducible quantification.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of methyl 7-oxooctadecanoate as a mass spectrometry standard.
Physicochemical Properties of Methyl 7-oxooctadecanoate
A thorough understanding of the physicochemical properties of a standard is fundamental to its correct application. Methyl 7-oxooctadecanoate is a long-chain fatty acid methyl ester containing a ketone group at the C7 position.[2][3] These structural features dictate its solubility, chromatographic behavior, and mass spectrometric fragmentation.
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₆O₃ | [3] |
| Molecular Weight | 312.49 g/mol | [3][4] |
| Exact Mass | 312.266445 Da | [3] |
| CAS Number | 2380-22-5 | [2][3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Limited in water, soluble in organic solvents | [2] |
| Boiling Point (estimated) | 407.81 °C @ 760.00 mm Hg | [5] |
| Flash Point (estimated) | > 230.00 °F TCC (> 110.00 °C) | [5] |
Experimental Workflow for Quantitative Analysis
The successful use of methyl 7-oxooctadecanoate as an internal standard involves a series of well-defined steps, from initial standard preparation to final data analysis. The following diagram illustrates a typical workflow for the quantification of 7-oxooctadecanoic acid in a biological sample.
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- 4. 7-Oxooctadecanoic Acid Methyl Ester | LGC Standards [lgcstandards.com]
- 5. methyl 7-oxooctadecanoate [flavscents.com]
Protocol for derivatization of Methyl 7-oxooctadecanoate
An Application Guide to the Derivatization of Methyl 7-oxooctadecanoate for Analytical and Synthetic Applications
Introduction
Methyl 7-oxooctadecanoate is a long-chain keto-ester, a class of molecules with significance in metabolic research and as versatile intermediates in synthetic organic chemistry.[1] The presence of a ketone functional group within a long aliphatic chain presents unique challenges and opportunities for its analysis and further chemical modification. Derivatization, the process of chemically modifying a compound, is an essential strategy to enhance its analytical detection or to transform its functional groups for the synthesis of novel molecules, including potential drug candidates.
This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of key derivatization protocols for Methyl 7-oxooctadecanoate. We will delve into the causality behind experimental choices, offering detailed, step-by-step methodologies for both analytical and synthetic applications. The protocols are presented not merely as instructions, but as self-validating systems grounded in established chemical principles.
Part 1: Derivatization for Analytical Quantification
The primary goal of analytical derivatization is to modify the analyte to make it more suitable for a specific analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This often involves increasing volatility, enhancing thermal stability, or introducing a moiety that can be easily detected.[2][3]
Protocol for GC-MS Analysis: Methoximation
Expertise & Rationale: Direct GC-MS analysis of keto-esters like Methyl 7-oxooctadecanoate is problematic. The ketone group can undergo keto-enol tautomerism at the high temperatures of the GC inlet, leading to peak broadening or the appearance of multiple peaks for a single analyte, which compromises quantification.[4] Methoximation is a critical derivatization step that converts the reactive ketone into a stable methyloxime.[5] This "locks" the carbonyl group, preventing isomerization and ensuring a single, sharp chromatographic peak, leading to reproducible and accurate results.[6][7]
Experimental Workflow for GC-MS Derivatization
Caption: Workflow for GC-MS sample preparation.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| Methyl 7-oxooctadecanoate | Analytical Standard | Chemical Point[8] |
| Methyl nonadecanoate (Internal Standard) | ≥99% | Sigma-Aldrich |
| Methoxyamine hydrochloride | ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hexane | HPLC Grade | Fisher Scientific |
| Nitrogen Gas | High Purity | Airgas |
| Conical reaction vials (2 mL) | --- | Thermo Scientific |
| Heating block or oven | --- | --- |
Step-by-Step Protocol: Methoximation
-
Sample Preparation: Transfer an aliquot of the sample containing Methyl 7-oxooctadecanoate into a 2 mL reaction vial.
-
Internal Standard: Add an appropriate amount of internal standard (e.g., Methyl nonadecanoate in a known concentration) to the vial. This is crucial for accurate quantification.
-
Drying: Evaporate the solvent completely under a gentle stream of high-purity nitrogen gas at approximately 40°C. It is critical to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.[7][9]
-
Reagent Preparation: Prepare the derivatization reagent fresh by dissolving 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine.[5]
-
Derivatization Reaction: Add 50 µL of the freshly prepared methoxyamine hydrochloride/pyridine solution to the dried sample extract.
-
Incubation: Tightly cap the vial and incubate the mixture at 60°C for 60 minutes in a heating block or oven.[5]
-
Final Preparation: After cooling the vial to room temperature, add 200 µL of hexane and vortex briefly. Transfer the solution to a GC vial, preferably with a glass insert, for analysis.
Protocol for HPLC-UV Analysis: Hydrazone Formation
Expertise & Rationale: Methyl 7-oxooctadecanoate lacks a strong chromophore, making its detection by HPLC with a UV-Vis detector insensitive. To overcome this, the ketone can be derivatized with a reagent that introduces a highly UV-absorbent moiety. 2,4-Dinitrophenylhydrazine (DNPH) is an excellent choice as it reacts specifically with carbonyl groups to form stable 2,4-dinitrophenylhydrazone derivatives that exhibit strong absorbance in the UV-visible range (typically around 360 nm), significantly enhancing detection sensitivity.[3][4]
Chemical Reaction: DNPH Derivatization
Caption: Reaction of a ketone with DNPH.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 2,4-Dinitrophenylhydrazine (DNPH) | Reagent Grade | Sigma-Aldrich |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Sulfuric Acid | Concentrated, ACS Grade | VWR |
| Water | HPLC Grade / Milli-Q® | --- |
| Syringe filters (0.45 µm, PTFE) | --- | Pall Corporation |
Step-by-Step Protocol: DNPH Derivatization
-
Reagent Preparation: Prepare the DNPH reagent by dissolving 100 mg of DNPH in 20 mL of acetonitrile. Carefully add 0.5 mL of concentrated sulfuric acid. This solution should be prepared in a fume hood and handled with appropriate personal protective equipment.
-
Sample Preparation: Dissolve a known amount of the sample containing Methyl 7-oxooctadecanoate in 1 mL of acetonitrile.
-
Derivatization Reaction: Add 1 mL of the DNPH reagent to the sample solution.
-
Incubation: Cap the vial and heat the mixture at 60°C for 30 minutes. A yellow-orange precipitate or color indicates the formation of the hydrazone.
-
Neutralization & Dilution: After cooling to room temperature, carefully add 8 mL of a water/acetonitrile mixture (50:50 v/v) to the reaction vial to quench the reaction and dissolve the derivative.
-
Analysis: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis by RP-HPLC, monitoring the eluent at approximately 360 nm.[10]
Part 2: Derivatization for Synthetic Applications
For drug development and synthetic chemistry, derivatization is used to transform the ketone into other functional groups, enabling the construction of more complex molecules.
Wittig Reaction: Synthesis of Alkenes
Expertise & Rationale: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[11] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). This reaction is highly valuable as it forms the carbon-carbon double bond with excellent regioselectivity. For a ketone like Methyl 7-oxooctadecanoate, this provides a direct route to unsaturated long-chain esters, which are common motifs in biologically active molecules like insect pheromones.[12][13]
Mechanism of the Wittig Reaction
Caption: Simplified Wittig reaction mechanism.
Generalized Protocol: Wittig Olefination
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool the suspension to -78°C. Add a strong base (e.g., n-butyllithium, 1.1 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).[13] Stir the mixture at this temperature for 1 hour.
-
Aldehyde/Ketone Addition: Dissolve Methyl 7-oxooctadecanoate (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[14]
Reductive Amination: Synthesis of Amines
Expertise & Rationale: Reductive amination is one of the most important methods for forming C-N bonds and synthesizing amines. The reaction proceeds by the initial formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ to the corresponding amine.[15] This one-pot procedure is highly efficient for converting the keto group of Methyl 7-oxooctadecanoate into a primary, secondary, or tertiary amine, depending on the amine source (ammonia, primary amine, or secondary amine, respectively). This is a cornerstone reaction in medicinal chemistry for introducing the amine functional group, which is prevalent in pharmaceuticals.[16]
Reductive Amination Workflow
Caption: Two-step process of reductive amination.
Generalized Protocol: Reductive Amination
-
Reaction Setup: Dissolve Methyl 7-oxooctadecanoate (1.0 eq) and the desired amine (e.g., ammonium acetate for a primary amine, 1.5 eq) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Stir the mixture at room temperature. The addition of a mild acid catalyst (e.g., a catalytic amount of acetic acid) can facilitate imine formation.
-
Reduction: After a period to allow for imine formation (e.g., 1 hour), add a reducing agent. Sodium cyanoborohydride (NaBH₃CN, 1.2 eq) is a common choice as it is mild enough not to reduce the starting ketone but will readily reduce the iminium ion intermediate.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS). This may take several hours to overnight.
-
Workup: Carefully quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl) in a fume hood. Basify the aqueous layer with a base (e.g., NaOH) to a pH > 10 to ensure the amine product is in its free base form.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. The resulting amine can be purified by column chromatography.
References
-
Agilent Technologies. (n.d.). TMS Derivitization for GC-MS. Retrieved from [Link]
-
Shaikh, A. A., et al. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. National Center for Biotechnology Information. Retrieved from [Link]
-
The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
Friscic, T., et al. (2013). A versatile and robust mechanochemical route to ketone–oxime conversions. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]
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ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Retrieved from [Link]
-
Christie, W. W. (n.d.). Preparation of ester derivatives of fatty acids for chromatographic analysis. AOCS Lipid Library. Retrieved from [Link]
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Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
Scribd. (n.d.). Paterno Buchi Reaction Notes. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]
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D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. PubMed Central. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]
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AOCS Lipid Library. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Electronic Supplementary Information - Enabling Wittig reaction on site-specific protein modification. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of Dimer Fatty Acid Methyl Esters by Catalytic Oxidation and Reductive Amination: An Efficient Route to Branched Polyamides. Retrieved from [Link]
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PubChem. (n.d.). Methyl 7-oxooctadecanoate. Retrieved from [Link]
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ResearchGate. (2016). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
-
PubMed. (2012). Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon. Retrieved from [Link]
-
International Atomic Energy Agency. (2010). Synthesis of new fatty acids amides from aminolysis of fatty acid methyl esters (FAMEs). Retrieved from [Link]
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FlavScents. (n.d.). methyl 7-oxooctadecanoate. Retrieved from [Link]
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Chemical Point. (n.d.). Methyl 7-oxooctadecanoate. Retrieved from [Link]
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Application Notes and Protocols for the Experimental Use of Methyl 7-oxooctadecanoate in Cell Culture
Introduction: Unveiling the Bioactivity of a Novel Oxo-Fatty Acid
Methyl 7-oxooctadecanoate is a methylated derivative of 7-oxooctadecanoic acid, a saturated fatty acid characterized by a ketone group at the seventh carbon. While the biological roles of many fatty acids are well-documented, the specific cellular effects of Methyl 7-oxooctadecanoate remain largely unexplored. Structurally similar compounds, such as other oxo-fatty acids and saturated fatty acids like stearic acid, have been shown to influence a variety of cellular processes including cell viability, apoptosis, oxidative stress, and metabolic signaling pathways.[1][2][3] For instance, some oxo-fatty acids have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play critical roles in lipid metabolism and inflammation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential bioactivity of Methyl 7-oxooctadecanoate in a cell culture setting. We present a series of detailed protocols to systematically assess its effects on cell viability, induction of oxidative stress, and apoptosis. Furthermore, we propose a potential mechanism of action involving PPARγ activation and provide a protocol to explore this hypothesis. The experimental design and protocols herein are structured to be self-validating, ensuring robust and reproducible data generation.
Hypothesized Cellular Effects and Experimental Rationale
Based on the known activities of structurally related lipids, we hypothesize that Methyl 7-oxooctadecanoate may exert the following effects on cultured cells:
-
Modulation of Cell Viability: At varying concentrations, the compound may exhibit cytotoxic or cytostatic effects.
-
Induction of Oxidative Stress: The introduction of a ketone group may alter cellular redox balance, leading to the generation of reactive oxygen species (ROS).
-
Induction of Apoptosis: Increased oxidative stress or direct interference with cellular signaling can trigger programmed cell death.
-
Activation of PPARγ: The oxo-fatty acid moiety may enable the compound to act as a ligand for PPARγ, thereby modulating the expression of target genes involved in metabolism and cell fate.
The following protocols are designed to systematically test these hypotheses.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Methyl 7-oxooctadecanoate | AABlocks | AA003920 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | Abcam | ab113851 |
| Annexin V-FITC Apoptosis Detection Kit | Abcam | ab14085 |
| Propidium Iodide (PI) | Included in kit | |
| PPARγ Transcription Factor Activity Assay Kit | Abcam | ab133101 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| Ethanol (200 proof, absolute) | Sigma-Aldrich | E7023 |
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for characterizing the cellular effects of Methyl 7-oxooctadecanoate.
Caption: Experimental workflow for investigating Methyl 7-oxooctadecanoate.
Protocols
Preparation of Methyl 7-oxooctadecanoate Stock Solution
Causality: Fatty acids and their esters often have poor solubility in aqueous media.[4] Preparing a concentrated stock solution in an organic solvent like DMSO or ethanol allows for consistent and accurate dilution into cell culture media. Complexing with fatty acid-free BSA can improve bioavailability and mimic physiological conditions.[5][6]
-
Reconstitution: Dissolve Methyl 7-oxooctadecanoate in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM).[5]
-
BSA Complexation (Optional but Recommended):
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the Methyl 7-oxooctadecanoate stock solution to the BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.[6]
-
-
Sterilization and Storage: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Cell Viability Assessment: MTT Assay
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of Methyl 7-oxooctadecanoate in culture medium from the stock solution. Replace the existing medium with 100 µL of the treatment media. Include a vehicle control (medium with the same concentration of ethanol/BSA as the highest treatment dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay
Causality: The DCFH-DA assay is used to detect intracellular ROS.[11] The cell-permeable DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with Methyl 7-oxooctadecanoate as described for the MTT assay for a shorter duration (e.g., 1, 3, 6, or 24 hours).
-
DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free medium immediately before use.
-
Incubation: Remove the treatment medium, wash the cells once with warm PBS, and add 100 µL of the DCFH-DA working solution to each well. Incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.[12]
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
Detection of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining
Causality: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore like FITC.[16] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation of cell populations.[17]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Methyl 7-oxooctadecanoate at concentrations determined to be cytotoxic from the MTT assay for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[17]
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Hypothesized Signaling Pathway and Mechanistic Study
Caption: Hypothesized signaling pathway of Methyl 7-oxooctadecanoate.
PPARγ Transcription Factor Activity Assay
Causality: This ELISA-based assay quantitatively measures the activation of PPARγ in nuclear extracts.[19] A specific double-stranded DNA sequence containing the PPAR response element (PPRE) is immobilized on a 96-well plate. PPARγ from the nuclear extract binds to this sequence and is detected using a specific primary antibody and a HRP-conjugated secondary antibody.[20] The colorimetric readout is proportional to the amount of activated PPARγ.
-
Nuclear Extraction: Treat cells with Methyl 7-oxooctadecanoate for an appropriate time (e.g., 6-24 hours). Prepare nuclear extracts from treated and control cells according to the manufacturer's protocol for the PPARγ assay kit.[21][22]
-
Assay Procedure:
-
Add samples of nuclear extract to the PPRE-coated wells.
-
Incubate to allow for PPARγ binding.
-
Wash the wells to remove non-specific binding.
-
Add the primary antibody specific for PPARγ.
-
Incubate and wash.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add the developing solution and measure the absorbance at 450 nm.[19]
-
-
Data Analysis: Compare the absorbance values of treated samples to the vehicle control to determine the effect of Methyl 7-oxooctadecanoate on PPARγ activation.
Data Summary Table
| Assay | Endpoint | Expected Outcome with Methyl 7-oxooctadecanoate |
| MTT Assay | Cell Viability (%) | Dose-dependent decrease |
| DCFH-DA Assay | Fold Change in ROS | Dose- and time-dependent increase |
| Annexin V/PI Staining | % Apoptotic Cells | Dose-dependent increase |
| PPARγ Assay | PPARγ Activity (OD 450nm) | Dose-dependent increase |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in MTT assay | Uneven cell seeding; Contamination; Compound precipitation | Ensure a single-cell suspension before seeding; Use proper aseptic technique; Check compound solubility and consider adjusting BSA concentration. |
| High background in DCFH-DA assay | Spontaneous oxidation of the probe; Photobleaching | Prepare DCFH-DA solution fresh; Protect plates from light during incubation and reading.[12] |
| Low signal in apoptosis assay | Incorrect timing; Insufficient compound concentration | Perform a time-course experiment; Use concentrations at or above the IC50 value determined by the MTT assay. |
| No PPARγ activation | Compound is not a PPARγ agonist; Incorrect timing for nuclear extraction | Consider that the hypothesized mechanism may be incorrect; Optimize the treatment duration for nuclear protein expression. |
Safety Precautions
While there is no specific safety data sheet for Methyl 7-oxooctadecanoate, related fatty acid methyl esters are generally not considered hazardous.[23] However, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area.
Conclusion
These application notes provide a robust starting point for the systematic investigation of the cellular effects of Methyl 7-oxooctadecanoate. The described protocols for assessing cell viability, oxidative stress, apoptosis, and PPARγ activation will enable researchers to generate high-quality, reproducible data. The insights gained from these experiments will contribute to a better understanding of the biological role of this novel oxo-fatty acid and may unveil its potential for applications in biomedical research and drug development.
References
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). protocols.io. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Zhang, S., et al. (2024). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. [Link]
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de Castro, G. S., et al. (2019). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Scientific Reports, 9(1), 5857. [Link]
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
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Wang, Y., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158). [Link]
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EurekAlert!. (2025). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Retrieved from [Link]
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Tremblay, C. C., et al. (2022). Preparation of BSA complexed free fatty acids for in vitro studies. protocols.io. [Link]
- Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. In Myeloid-Derived Suppressor Cells (pp. 57-72). Humana Press.
- Yasmin, F., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Redox Signaling and Biomarkers in Cancer (pp. 45-61). Springer, Cham.
- Ruijter, N., et al. (2024). Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials. Toxicology in Vitro, 98, 105828.
- Piccinato, C. A., & Hirata, M. H. (2016). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Journal of Cellular Biochemistry, 117(1), 66-73.
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RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]
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AAmistad. (n.d.). 7-Oxooctadecanoic Acid Methyl Ester. Retrieved from [Link]
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Assay Genie. (n.d.). Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit. Retrieved from [Link]
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REG Marketing & Logistics Group, LLC. (2023). Safety Data Sheet - Methyl Esters. Retrieved from [Link]
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ResearchGate. (2014). How can I assess the activity of the nuclear receptor PPAR gamma?. Retrieved from [Link]
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PubChem. (n.d.). Methyl 7-oxooctadecanoate. Retrieved from [Link]
- Ferrante, F., et al. (2020). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Molecules, 25(24), 5988.
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ChemBK. (n.d.). 7-Ketostearic acid. Retrieved from [Link]
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Chemical Point. (n.d.). Methyl 7-oxooctadecanoate. Retrieved from [Link]
- Gesmundo, N., et al. (1994). In vitro effects of hydroxystearic acid on the proliferation of HT29 and I407 cells.
-
FlavScents. (n.d.). methyl 7-oxooctadecanoate. Retrieved from [Link]
- Shen, M. C., et al. (2014). Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice. PLoS ONE, 9(9), e104083.
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The Good Scents Company. (n.d.). methyl 12-oxooctadecanoate. Retrieved from [Link]
- Jarc, T., et al. (2018). Dietary stearic acid regulates mitochondria in vivo in humans.
- Wang, G., et al. (2005). Neuroprotective effect of the stearic acid against oxidative stress via phosphatidylinositol 3-kinase pathway. FEBS Letters, 579(18), 3975-3979.
- Pohl, C. H., et al. (2011).
- Koritala, S., & Bagby, M. O. (1992). Production of 10-Ketostearic Acid from Oleic Acid by Flavobacterium sp. Strain DS5 (NRRL B-14859). Applied and Environmental Microbiology, 58(2), 690-692.
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Methyl 7-oxooctadecanoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 7-oxooctadecanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer practical solutions to enhance your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Methyl 7-oxooctadecanoate?
A1: There are two principal and reliable strategies for the synthesis of Methyl 7-oxooctadecanoate. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
-
Route 1: Oxidation of a Precursor Secondary Alcohol. This is often the more controlled and specific method. It involves the synthesis of the precursor, Methyl 7-hydroxyoctadecanoate, followed by its oxidation to the corresponding ketone. This route offers excellent regioselectivity.
-
Route 2: Ozonolysis of an Unsaturated Fatty Acid Ester. This method involves the cleavage of a carbon-carbon double bond at the appropriate position. For Methyl 7-oxooctadecanoate, the ideal starting material would be Methyl (Z)-octadec-7-enoate. The ozonolysis is followed by an oxidative or reductive workup. While effective, the availability of the specific unsaturated precursor can be a limitation.
Q2: I'm experiencing low yields in my synthesis. What are the most common causes?
A2: Low yields in the synthesis of Methyl 7-oxooctadecanoate can stem from several factors, depending on the chosen synthetic route. Here are some of the most frequent culprits:
-
Incomplete reaction: This can be due to insufficient reaction time, inadequate temperature, or poor quality of reagents.
-
Side reactions: The formation of byproducts is a common issue. In oxidation reactions, over-oxidation can occur. In ozonolysis, incomplete cleavage or the formation of undesired side products during workup can reduce the yield.
-
Product degradation: The target molecule can be sensitive to the reaction or workup conditions, particularly to strong acids or bases at elevated temperatures.
-
Losses during workup and purification: Inefficient extraction or losses during chromatographic purification can significantly impact the final isolated yield.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the synthesis. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediate (if any), and the final product. The spots can be visualized using a potassium permanganate stain, which reacts with the double bond of the starting material in ozonolysis or the hydroxyl group of the precursor in the oxidation route, and to a lesser extent with the ketone product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture to get a more quantitative assessment of the conversion.
Troubleshooting Guides
This section provides detailed troubleshooting advice for the two primary synthetic routes.
Route 1: Oxidation of Methyl 7-hydroxyoctadecanoate
This two-step process first involves the synthesis of the hydroxy precursor, followed by its oxidation.
Workflow for Route 1: Synthesis and Oxidation of Methyl 7-hydroxyoctadecanoate
Troubleshooting: Oxidation of Methyl 7-hydroxyoctadecanoate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the alcohol | 1. Inactive oxidizing agent: Jones reagent that has turned green, or improperly prepared Swern oxidation reagents. 2. Insufficient stoichiometry of the oxidant. 3. Reaction temperature too low (especially for Swern oxidation). | 1. Use fresh Jones reagent (orange-brown color). For Swern oxidation, ensure anhydrous conditions and fresh reagents. 2. Increase the molar equivalents of the oxidizing agent. Start with a slight excess (e.g., 1.2 equivalents) and monitor by TLC. 3. For Swern oxidation, ensure the reaction is allowed to warm to room temperature after the addition of the base. |
| Formation of multiple spots on TLC, indicating byproducts | 1. Over-oxidation: Although less common for secondary alcohols, aggressive conditions can lead to cleavage of the carbon chain. 2. Side reactions with other functional groups: If the substrate has other sensitive functional groups, they may react. 3. Incomplete reaction leading to a mix of starting material and product. | 1. Use a milder oxidizing agent like Pyridinium Chlorochromate (PCC) or a Swern oxidation. Maintain strict temperature control. 2. Protect other sensitive functional groups if necessary. 3. Increase reaction time or temperature slightly and monitor by TLC. |
| Difficult purification | 1. Product co-elutes with starting material or byproducts. 2. Product is an oil and difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution from low to high polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) can improve separation. 2. Purification by column chromatography is generally effective for oily products. |
Experimental Protocol: Jones Oxidation of Methyl 7-hydroxyoctadecanoate
The Jones oxidation is a robust and relatively inexpensive method for oxidizing secondary alcohols to ketones.[1][2]
Materials:
-
Methyl 7-hydroxyoctadecanoate
-
Acetone (reagent grade, dried over molecular sieves)
-
Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 mL)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Methyl 7-hydroxyoctadecanoate (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture should change from orange-brown to a persistent green.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system).
-
Once the starting material is consumed, quench the reaction by adding isopropyl alcohol dropwise until the orange color is no longer visible and a green precipitate forms.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Filter the mixture through a pad of celite to remove the chromium salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Expected Yield: 75-85%
Route 2: Ozonolysis of Methyl (Z)-octadec-7-enoate
This method provides a direct route to the target molecule from an unsaturated precursor.
Workflow for Route 2: Ozonolysis
Troubleshooting: Ozonolysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (starting material remains) | 1. Insufficient ozone delivery. 2. Reaction temperature too high, leading to ozone decomposition. | 1. Ensure a steady stream of ozone is bubbled through the solution. The reaction is typically complete when a blue color (from excess ozone) persists.[3] 2. Maintain a low reaction temperature, typically -78 °C (dry ice/acetone bath). |
| Low yield of the desired keto-ester | 1. Formation of unwanted byproducts during workup. For example, with an oxidative workup, over-oxidation to dicarboxylic acids can occur. With a reductive workup, incomplete reduction of the ozonide can be an issue. 2. Formation of polymeric peroxides. | 1. For an oxidative workup, careful control of the amount of oxidizing agent (e.g., hydrogen peroxide) is crucial. For a reductive workup, ensure sufficient reducing agent (e.g., dimethyl sulfide) is added and the reaction is allowed to proceed to completion.[4] 2. Ensure the ozonide is completely decomposed during the workup step. |
| Complex mixture of products | 1. Presence of other unsaturated fatty acid esters in the starting material. 2. Side reactions of the Criegee intermediate. | 1. Use highly pure starting material. The purity of the unsaturated ester is critical for obtaining a clean product. 2. The choice of solvent can influence the reaction pathway. Methanol is often used to trap the Criegee intermediate. |
Characterization of Methyl 7-oxooctadecanoate
Accurate characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show a characteristic triplet for the methyl group of the ester at around 3.67 ppm. The protons alpha to the ketone and the ester carbonyl will appear as triplets at approximately 2.42 ppm and 2.30 ppm, respectively. The long aliphatic chain will be represented by a broad multiplet in the region of 1.2-1.6 ppm. |
| ¹³C NMR | The carbonyl carbons of the ketone and the ester will appear at around 211 ppm and 174 ppm, respectively. The methoxy carbon of the ester will be at approximately 51 ppm. The carbons alpha to the carbonyls will have distinct chemical shifts. |
| GC-MS | The gas chromatogram should show a single major peak corresponding to the product. The mass spectrum will exhibit a molecular ion peak (M+) at m/z 312.5, along with characteristic fragmentation patterns.[5] |
| FTIR | The infrared spectrum will show two distinct carbonyl stretching bands: one for the ketone at approximately 1715 cm⁻¹ and one for the ester at around 1740 cm⁻¹. |
References
-
PubChem. Methyl 7-oxooctadecanoate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Ozonolysis. [Link]
-
Organic Syntheses. Procedure for Jones Oxidation. [Link]
- Castell, J. D., & Ackman, R. G. (1967). Ozonolysis of unsaturated fatty acids. 11. Esterification of the total products from the oxidative decomposition of ozonides with 2,2-dimethoxypropane. Canadian Journal of Chemistry, 45(12), 1405-1410.
-
Organic Chemistry Portal. Jones Oxidation. [Link]
-
Wikipedia. Jones oxidation. [Link]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
-
Chemistry LibreTexts. 9.2: Oxidative Cleavage- Ozonolysis. [Link]
-
Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]
-
Adichemistry. Jones Reagent & Oxidation Reactions. [Link]
-
Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]
-
Wikipedia. Swern oxidation. [Link]
Sources
Technical Support Center: A Researcher's Guide to Methyl 7-oxooctadecanoate
Welcome to our dedicated technical support center for Methyl 7-oxooctadecanoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the experimental challenges associated with this long-chain keto-fatty acid methyl ester. We understand that its lipophilic nature presents significant solubility hurdles. This document provides in-depth, evidence-based troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
Understanding the Challenge: The Physicochemical Properties of Methyl 7-oxooctadecanoate
Methyl 7-oxooctadecanoate (C₁₉H₃₆O₃, MW: ~312.5 g/mol ) is characterized by a long C18 aliphatic chain with a ketone group at the 7th position and a methyl ester at the terminus. This structure results in very low aqueous solubility and a high octanol-water partition coefficient (LogP), estimated to be around 6.1.[1] Its melting point is in the range of 50-52°C, meaning it is a solid at room temperature. These properties are central to the difficulties researchers face when attempting to prepare solutions for biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with Methyl 7-oxooctadecanoate.
Q1: I'm having trouble dissolving Methyl 7-oxooctadecanoate. What organic solvents are recommended for creating a stock solution?
A1: Due to its nonpolar nature, Methyl 7-oxooctadecanoate requires organic solvents for initial dissolution. The principle of "like dissolves like" is paramount.
For a closely related compound, Methyl 12-oxooctadecanoate, the solubility in common organic solvents has been determined to be approximately 50 mg/mL in both ethanol and Dimethyl Sulfoxide (DMSO).[2] This provides a strong starting point for Methyl 7-oxooctadecanoate.
Recommended Solvents for High-Concentration Stock Solutions:
| Solvent | Type | Expected Solubility | Considerations & Best Practices |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good (est. ~50 mg/mL)[2] | The most common choice for preparing high-concentration stocks for in vitro assays. Ensure the final DMSO concentration in your aqueous experimental medium is low (ideally ≤0.1%, and not exceeding 0.5%) to avoid cytotoxicity.[3] |
| Ethanol | Polar Protic | Good (est. ~50 mg/mL)[2] | A good alternative to DMSO and can be less toxic to some cell lines. Ensure it is absolute (≥99.5%) to avoid introducing water that will hinder dissolution. |
| Chloroform | Nonpolar | High | Excellent for dissolving lipids, but not compatible with most biological assays due to its toxicity and immiscibility with aqueous media. Primarily used for extraction and analytical purposes. |
| Hexane, Toluene | Nonpolar | High | Similar to chloroform, these are effective solvents for nonpolar compounds but are not suitable for direct use in most biological experiments.[3] |
Troubleshooting Tip: If you experience difficulty dissolving the solid, gentle warming (to 37°C) and vortexing or sonication can significantly aid the process. Always ensure your solvent is of high purity and anhydrous, as water will impede solubility.
Q2: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What's happening and how can I fix it?
A2: This is a common issue known as "solvent shock." The compound, which is stable in a high concentration of organic solvent, crashes out of solution when it encounters the aqueous environment of your buffer or medium. Here’s a logical workflow to address this:
Caption: Troubleshooting workflow for compound precipitation.
-
Lower the Final Solvent Concentration: The most critical factor is the final percentage of your organic solvent in the aqueous solution. High concentrations of DMSO or ethanol can be toxic to cells and cause precipitation. Always aim for the lowest possible final concentration, typically below 0.5%, with 0.1% being a widely accepted safe limit for many cell lines.[3]
-
Stepwise Dilution: Avoid adding a highly concentrated stock solution directly into your aqueous medium. Instead, perform serial dilutions of your stock in the pure organic solvent first. Then, add the final, less concentrated organic solution to your medium.
-
Slow Addition with Agitation: Add the compound-solvent mixture to your pre-warmed (37°C) aqueous medium drop-by-drop while continuously vortexing or stirring. This slow introduction can prevent localized high concentrations that lead to precipitation.
-
Employ a Carrier System: For many lipophilic molecules, using a carrier is the most effective solution. Bovine Serum Albumin (BSA) is a standard choice.
Q3: How do I prepare a Methyl 7-oxooctadecanoate-BSA complex for my cell culture experiments?
A3: Complexing your fatty acid ester with fatty-acid-free BSA creates a more soluble and physiologically relevant delivery vehicle. Here is a detailed protocol adapted from established methods for long-chain fatty acids.
Experimental Protocol: Preparation of a Fatty Acid Ester-BSA Complex
Materials:
-
Methyl 7-oxooctadecanoate
-
High-purity, fatty-acid-free BSA
-
Ethanol (absolute)
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a Concentrated Stock of Methyl 7-oxooctadecanoate:
-
Accurately weigh the compound and dissolve it in absolute ethanol to create a high-concentration stock (e.g., 50-100 mM). Gentle warming (up to 60°C) may be necessary to fully dissolve the solid.
-
-
Prepare a BSA Solution:
-
Prepare a 10% (w/v) BSA solution in your desired buffer (e.g., PBS). Stir gently to dissolve, avoiding foaming.
-
Sterile-filter the BSA solution using a 0.22 µm filter.
-
Pre-warm the BSA solution to 37°C.
-
-
Complexation:
-
In a sterile tube, slowly add a small volume of the warm BSA solution.
-
While vortexing the BSA solution, add the required volume of the ethanolic stock of Methyl 7-oxooctadecanoate to achieve your desired final molar ratio (a 3:1 to 6:1 molar ratio of fatty acid ester to BSA is a common starting point).
-
Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Final Dilution:
-
The resulting complex can then be further diluted in your cell culture medium to achieve the final desired working concentration.
-
Vehicle Control: It is crucial to prepare a vehicle control that contains the same final concentrations of ethanol and BSA as your experimental samples.
Q4: Can I use a surfactant like Tween® to improve solubility?
A4: Yes, non-ionic surfactants can be used to create stable dispersions of lipophilic compounds in aqueous media. Tween® 80 (Polysorbate 80) is often preferred for creating emulsions and enhancing the solubility of oils and esters.[4][5]
General Guideline for Using Tween® 80:
-
Prepare a Stock Solution: Dissolve your Methyl 7-oxooctadecanoate in a minimal amount of ethanol.
-
Add Surfactant: To this solution, add a small amount of pure Tween® 80. A good starting point is a 1:1 to 1:5 ratio of your compound to the surfactant by weight.
-
Create the Dispersion: Add this mixture dropwise to your pre-warmed aqueous buffer or medium while vortexing vigorously. The resulting solution should be a stable, clear to slightly opalescent dispersion.
-
Optimize Concentration: The final concentration of Tween® 80 in your cell culture should be kept low, typically in the range of 0.01% to 0.1% (v/v), to avoid cytotoxicity.[4]
Q5: What are the best practices for storing Methyl 7-oxooctadecanoate and its stock solutions?
A5: Proper storage is critical to maintain the integrity of your compound. Fatty acid methyl esters are susceptible to both hydrolysis (breaking of the ester bond) and oxidation. The ketone group may also be reactive under certain conditions.
Storage Recommendations:
| Form | Temperature | Atmosphere | Duration | Rationale |
| Solid Compound | -20°C | Inert Gas (Argon or Nitrogen) | Long-term (Years) | Minimizes oxidation and degradation.[6] |
| Organic Stock (DMSO, Ethanol) | -20°C or -80°C | Inert Gas, Tightly Sealed | Short to Medium-term (1-6 months) | Low temperature slows degradation. Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[3] |
| Aqueous Solutions (BSA complex or surfactant dispersion) | 2-8°C | Sterile | Very Short-term (<24 hours) | Prone to microbial growth and hydrolysis. Always prepare fresh for each experiment.[2] |
Stability Considerations:
-
Hydrolysis: The ester linkage can be cleaved by water, especially under acidic or basic conditions, to yield the free fatty acid and methanol. This is why anhydrous solvents are recommended for stock solutions.
-
Oxidation: While Methyl 7-oxooctadecanoate is saturated, long-term exposure to air and light can still lead to degradation. The presence of a ketone group might create additional pathways for oxidative reactions.[7] Storing under an inert gas is a best practice.
Concluding Remarks
Successfully working with challenging compounds like Methyl 7-oxooctadecanoate requires a methodical approach to solubilization and a thorough understanding of its chemical properties. By starting with the right organic solvent, carefully managing the transition to aqueous media, and employing tools like carrier proteins or surfactants, researchers can overcome these solubility hurdles. Always remember to include appropriate vehicle controls in your experiments to ensure that any observed effects are due to the compound itself and not the solubilization method.
References
- Storage stability of fatty acid methyl esters from Hevea brasiliensis. Journal of Chemical and Pharmaceutical Research, 2015, 7(1):608-615.
- Effects of Fatty Acid Structures on Ketonization Selectivity and Catalyst Deactiv
- BenchChem. Best Practices for Solubilizing and Storing Fatty Acid Methyl Esters (FAMEs). BenchChem Technical Support.
- ResearchGate Discussion on Solvents for MTT Assay.
- Protocol for Extracting Ester-Linked Fatty Acid Methyl Esters (EL-FAME). Cornell University College of Agriculture and Life Sciences.
- Functional Properties and Microbiological Stability of Fatty Acid Methyl Esters (FAME) under Different Storage Conditions. Molecules, 2020, 25(21), 5000.
- Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Agronomy Research, 19(S3), 2269–2276.
- Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640.
- Hossain, A., et al. (2021). Fatty acid methyl esters. BioResources, 16(4), 7021-7039.
- FlavScents.
- Keto Pantry: The 7 Best Canned Foods for Prepping. Perfect Keto.
- G-Biosciences. (2020).
- CHEMICAL POINT.
- MedChemExpress.
- PubChem. Methyl 7-oxooctadecanoate.
- Sigma-Aldrich.
- ResearchGate. Keto-enol content, equilibrium constant (Keq) and ΔG 0 in CDCl 3 and DMSO-d 6 at 25˚C for compounds I-XI.
- Wisniak, J., Eichholz, C., & Fertilio, A. (1970). Solubility of fatty acids and their methyl. British Chemical Engineering, 15, 76.
- The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temper
- The Good Scents Company. C12-18 fatty acids methyl esters. thegoodscentscompany.com.
- The Insulin & Glucose Doctor: This Will Strip Your F
- Rule, D. C. (2000). A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs. Journal of animal science, 78(4), 977–984.
- PubChem. Fatty acids, C16-18 and C18-unsatd., Me esters.
- ResearchGate Discussion on Neutralizing Fatty Acid Methyl Esters Solution.
- Cayman Chemical.
- Ichihara, K., Shibahara, A., Yamamoto, K., & Nakayama, T. (1996). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 37(1), 180–186.
- Separation of C18 Fatty Acid Esters and Fatty Acids Derived from Vegetable Oils Using Nanometer-Sized Covalent Organic Frameworks Incorporated in Polyepoxy Membranes.
- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)
- Sigma-Aldrich.
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Technical Support Center: Identification of Methyl 7-oxooctadecanoate Degradation Products
Welcome to the technical support guide for the analysis of Methyl 7-oxooctadecanoate and its potential degradation products. This document is designed for researchers, chemists, and drug development professionals who are tasked with ensuring the stability and purity of this compound. Here, we synthesize established chemical principles with practical, field-proven analytical strategies to create a comprehensive troubleshooting resource.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for Methyl 7-oxooctadecanoate?
A1: Based on its chemical structure—a long-chain methyl ester with a ketone functional group—two primary degradation pathways are anticipated: hydrolysis and oxidation.
-
Hydrolytic Degradation: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] This reaction cleaves the ester bond (the C-O bond between the acyl group and the oxygen), yielding 7-oxooctadecanoic acid and methanol. Base-catalyzed hydrolysis, also known as saponification, is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, driving the reaction to completion.[1][3]
-
Oxidative Degradation: The ketone functional group and the adjacent methylene groups are potential sites for oxidation. A key oxidative pathway for ketones is the Baeyer-Villiger oxidation , which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a new ester.[4][5][6] Given the migratory aptitude of alkyl groups (tertiary > secondary > primary > methyl), the oxygen is expected to insert on the side of the longer alkyl chain.[4][6][7] Additionally, general oxidation of the long fatty acid chain can occur, especially if unsaturated analogs are present.[8][9]
Q2: I'm starting a stability study. What are the essential first steps?
A2: The foundational step is to perform a forced degradation study , also known as stress testing. This involves intentionally exposing Methyl 7-oxooctadecanoate to harsh conditions to generate its likely degradation products in a controlled manner.[10][11] These studies are critical for developing and validating a "stability-indicating" analytical method—one that can accurately separate the intact parent compound from all its potential impurities and degradants.[12]
According to International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)), your study should, at a minimum, include the following stress conditions:[11][12][13]
-
Acid Hydrolysis (e.g., 0.1 M HCl)
-
Base Hydrolysis (e.g., 0.1 M NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Thermal Stress (e.g., dry heat, elevated temperature in solution)
-
Photolytic Stress (exposure to UV and visible light)
The goal is to achieve a target degradation of 5-20%.[12][14] This provides enough of the degradant peaks to identify without completely destroying the sample.[14]
Q3: Which analytical technique is best suited for identifying these degradation products?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used technique for this application.[15][16][17] LC provides the necessary separation of the parent compound from its often structurally similar degradants, while MS provides the mass information needed for identification and structural elucidation.[18] For fatty acid methyl esters (FAMEs) and related compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable and highly effective technique, particularly for volatile derivatives.[19][20]
Troubleshooting & In-Depth Guides
Problem: My chromatogram shows new peaks after stressing my sample, but I can't identify them.
This is the central challenge in any degradation study. A systematic approach combining chromatographic behavior and mass spectral data is required.
Logical Workflow for Degradant Identification
The following diagram illustrates a systematic workflow for identifying unknown peaks observed during a stability study.
Caption: Workflow for identifying unknown degradation products.
Data Interpretation: Tying Mass Shifts to Mechanisms
Use the mass difference (Δm/z) between the parent molecule and the unknown peak to hypothesize the chemical transformation.
| Observed Mass Shift (Δm/z) | Proposed Transformation | Associated Stress Condition | Likely Degradation Product |
| -14.02 Da | Hydrolysis of methyl ester | Acid / Base | 7-Oxooctadecanoic acid |
| +15.99 Da | Oxidation (Oxygen insertion) | Oxidative (H₂O₂) | Baeyer-Villiger product or other oxidation |
| +17.99 Da | Hydration | Acid / Base | Could indicate addition of water across a double bond if present |
| -2.02 Da | Dehydrogenation | Oxidative / Thermal | Formation of a double bond (unsaturation) |
Molecular Weight of Methyl 7-oxooctadecanoate: 312.5 g/mol [21][22][23]
For example, if you observe a new peak with a mass of 298.48 Da under basic stress conditions, the mass shift is -14.02 Da. This strongly suggests the loss of a CH₂ group, which corresponds perfectly to the hydrolysis of the methyl ester (loss of CH₃OH, addition of H, net loss of CH₂).
Problem: My LC-MS signal is noisy or unstable, making it hard to detect low-level degradants.
A1: Isolate the Source. A logical troubleshooting process is key.[24] First, determine if the issue is with the LC or the MS.[25]
-
MS Check: Infuse a clean solvent (like 50:50 acetonitrile:water) directly into the mass spectrometer using a syringe pump. If the baseline is stable and clean, the MS is likely fine, and the problem originates from the LC system (mobile phase, column, connections).[25]
-
LC Check: If the MS is clean, reconnect the LC. Run the gradient without an injection. If noise or peaks appear, the contamination is in your mobile phase or system plumbing.[25][26] Common sources include contaminated solvents, old mobile phase, or bacterial growth in aqueous lines.[26]
A2: Address Common Contamination Sources.
-
Mobile Phase: Always use high-purity LC-MS grade solvents and additives. Prepare fresh aqueous mobile phases daily to prevent microbial growth.[26]
-
Sample Carryover: Inject a solvent blank after a concentrated sample. If peaks from the previous run appear, you have carryover. This can be mitigated with stronger needle washes or optimizing the injection program.[27]
-
Column Bleed: An old or poorly treated column can shed stationary phase, creating a noisy baseline, especially during gradients. Flush the column or replace it if necessary.[27]
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a starting point and should be optimized to achieve 5-20% degradation.[12] Always run a control sample (parent compound in the same solvent, kept at ambient/dark conditions) in parallel for each stress condition.
-
Preparation: Prepare a stock solution of Methyl 7-oxooctadecanoate at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for a defined period (e.g., 30 mins, 2 hours, 8 hours). Base hydrolysis is often much faster than acid hydrolysis.[3]
-
Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).
-
-
Thermal Degradation:
-
Place a solid sample in a controlled-temperature oven at an elevated temperature (e.g., 105°C).
-
Separately, heat a solution of the compound at 60-80°C.
-
Analyze at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a calibrated light source providing UV and visible light, as specified in ICH Q1B guidelines.[11]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
-
Analysis: Dilute all stressed and control samples to a suitable final concentration (e.g., 100 µg/mL) and analyze using a validated, stability-indicating LC-MS method.
Protocol 2: Recommended LC-MS Method for Analysis
This method serves as a starting point for analyzing Methyl 7-oxooctadecanoate and its more polar degradation products. Method development and validation are required.[28][29]
-
LC System: UHPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
Start at 70% B, hold for 1 minute.
-
Ramp to 100% B over 8 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 2-5 µL
-
MS Detector: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes. (Positive mode is often better for methyl esters, while negative mode is excellent for the hydrolyzed carboxylic acid).
-
Data Acquisition: Full scan mode (e.g., m/z 100-1000) for initial identification, followed by targeted MS/MS (product ion scan) on the parent and potential degradant masses for structural confirmation.
Visualizing Potential Degradation Pathways
The following diagram outlines the primary chemical transformations expected for Methyl 7-oxooctadecanoate under stress conditions.
Caption: Primary degradation pathways of Methyl 7-oxooctadecanoate.
By combining a systematic forced degradation strategy with high-resolution LC-MS analysis, researchers can confidently identify and characterize the degradation products of Methyl 7-oxooctadecanoate, ensuring the development of a safe, stable, and effective final product.
References
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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Slideshare. (2013). acid base catalysed Ester hydrolysis. Retrieved from [Link]
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Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
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MDPI. (2024). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. Retrieved from [Link]
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Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
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National Institutes of Health (NIH). (2014). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
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PubMed Central (PMC). (2023). Recent Analytical Methodologies in Lipid Analysis. Retrieved from [Link]
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AOCS Press. (2006). Lipid Analysis and Lipidomics: NewTechniques and Applications. Retrieved from [Link]
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J&K Scientific LLC. (2025). Baeyer-Villiger Oxidation Reaction. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Pharma Stability. (2025). Troubleshooting LC–MS Peak Assignment for Degradation Products. Retrieved from [Link]
-
ARC Journals. (2017). Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater. Retrieved from [Link]
-
J-Stage. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Retrieved from [Link]
-
ResearchGate. (2013). Degradation of fatty acid methyl esters in biodiesels exposed to sunlight and seawater. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]
-
ResearchGate. (2021). Ester formation during fatty acid methyl esters oxidation. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Fatty Acid Degradation. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Retrieved from [Link]
-
University of Washington. (2005). Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]
-
Slideshare. (2015). Troubleshooting in lcms. Retrieved from [Link]
-
International Journal of Research Studies in Microbiology and Biotechnology. (2017). Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Waste water. Retrieved from [Link]
-
J-Stage. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 7-oxooctadecanoate. Retrieved from [Link]
-
FlavScents. (n.d.). methyl 7-oxooctadecanoate. Retrieved from [Link]
-
Chemical Point. (n.d.). Methyl 7-oxooctadecanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-oxooctadecanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 9-oxooctadecanoate. Retrieved from [Link]
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Technical Support Center: Optimizing GC-MS for Methyl 7-oxooctadecanoate Analysis
Welcome to the technical support center dedicated to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 7-oxooctadecanoate. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring robust and reproducible results.
Section 1: Foundational Concepts & Method Development
This section addresses the fundamental questions and strategic decisions required when establishing a reliable GC-MS method for Methyl 7-oxooctadecanoate.
Q1: Why is the analysis of a keto-ester like Methyl 7-oxooctadecanoate challenging, and is derivatization necessary?
Answer: Methyl 7-oxooctadecanoate is a fatty acid methyl ester (FAME) containing a ketone functional group. While the methyl ester group makes the molecule sufficiently volatile for GC analysis, the mid-chain ketone group introduces specific challenges.
-
Thermal Stability: The ketone group can be susceptible to thermal degradation or rearrangement at the high temperatures typically used in a GC inlet, potentially leading to inaccurate quantification and the appearance of artifact peaks.[1]
-
Active Site Interaction: The polar ketone group can interact with active sites (e.g., free silanol groups) in the GC inlet liner or on the column itself. This can cause peak tailing, reduced sensitivity, and poor reproducibility.[2][3]
Is further derivatization necessary?
While the molecule is already a methyl ester, a secondary derivatization step targeting the ketone group is highly recommended for robust quantitative analysis. The most common approach is oximation , which converts the ketone into a more stable oxime derivative (e.g., a methyloxime).[4]
The Causality Behind Oximation:
-
Enhanced Thermal Stability: The resulting oxime is less prone to degradation in the hot injector compared to the original ketone.[1]
-
Reduced Polarity: This conversion "shields" the polar keto group, minimizing interactions with active sites in the GC system. The result is improved peak shape (more symmetrical) and better reproducibility.[1]
-
Mass Spectral Signature: The derivatized molecule will have a distinct and predictable mass, which can be beneficial for selective detection in complex matrices.
A detailed protocol for this derivatization is provided in the experimental section.
Q2: How do I select the optimal GC-MS parameters for my analysis? What is a good starting point?
Answer: Optimizing GC-MS parameters requires a systematic approach. The goal is to achieve a balance between good chromatographic resolution, high sensitivity, and a reasonable run time. Below is a table of recommended starting parameters and an explanation for each choice.
| Parameter | Recommended Starting Condition | Rationale & Expert Insights |
| GC Inlet | Splitless Injection | Essential for trace-level analysis, ensuring the majority of the sample is transferred to the column for maximum sensitivity.[5] |
| Inlet Temperature: 250 °C | A good starting point that balances volatilization of the analyte with minimizing thermal degradation. If degradation is suspected, this temperature can be lowered in 10-20 °C increments.[5] | |
| Inlet Liner: Deactivated, single-taper with glass wool | A deactivated liner is critical to prevent analyte adsorption.[3] The taper helps focus the sample onto the column, and glass wool aids in sample vaporization and traps non-volatile residues. | |
| Splitless Hold Time: 1.0 min | This allows sufficient time for the sample to be transferred from the inlet to the column. It should be optimized to ensure complete transfer without excessive solvent tailing.[5] | |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Helium provides good efficiency and is inert. A constant flow rate ensures reproducible retention times, especially during temperature programming.[6] |
| GC Column | Mid-polarity, low-bleed column (e.g., DB-5ms, ZB-5ms) , 30 m x 0.25 mm ID, 0.25 µm film thickness | These columns offer excellent inertness and are versatile for separating a wide range of compounds, including FAMEs.[7] The specified dimensions provide a good balance between resolution and analysis time.[8] |
| Oven Program | Initial: 100 °C, hold 1 min | Ramp 1: 15 °C/min to 240 °C |
| MS Interface | Transfer Line Temp: 280 °C | Must be hot enough to prevent analyte condensation but not so hot as to cause degradation. Typically set slightly lower than the final oven temperature.[9] |
| MS Detector | Ion Source Temp: 230 °C | A standard temperature for electron ionization (EI) that provides stable and reproducible fragmentation patterns.[9] |
| Ionization Mode: Electron Ionization (EI) at 70 eV | Standard for creating reproducible mass spectra that can be compared to library databases.[10] | |
| Acquisition Mode: Full Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification. | Full Scan: Used during method development to identify the analyte and its characteristic fragment ions.[11] SIM: Used for routine analysis to dramatically increase sensitivity and selectivity by only monitoring specific ions.[12] |
Section 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Oximation Derivatization of Methyl 7-oxooctadecanoate
This protocol describes the conversion of the ketone to a methyloxime derivative to enhance stability and chromatographic performance.[4]
-
Sample Preparation: Aliquot your sample extract containing Methyl 7-oxooctadecanoate into a 2 mL autosampler vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at approximately 40°C. It is critical that no water is present, as it can inhibit the reaction.
-
Reagent Preparation: Prepare a fresh solution of 20 mg/mL Methoxyamine Hydrochloride in anhydrous Pyridine.
-
Reaction: Add 50 µL of the methoxyamine hydrochloride/pyridine solution to the dried sample residue.
-
Incubation: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or oven.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Final Preparation: Add 200-500 µL of a suitable solvent (e.g., hexane or ethyl acetate) to the vial. Vortex briefly. The sample is now ready for GC-MS injection.
Analytical Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Overall analytical workflow from sample preparation to data reporting.
Section 3: Troubleshooting Guide
This section is formatted to directly address specific issues you may encounter during your experiments.
Q3: I am not seeing a peak for my analyte, or the signal is very low. What should I check?
Answer: This is a common and frustrating problem. A systematic approach is the key to identifying the root cause.
| Potential Cause | How to Diagnose & Validate | Recommended Solution |
| Analyte Degradation in Inlet | Inject a more stable compound of similar molecular weight (e.g., Methyl stearate). If its peak is sharp and strong, the problem is likely analyte-specific degradation. | Lower the inlet temperature by 20 °C and re-inject.[2] Ensure you are using a fresh, high-quality deactivated inlet liner.[3] |
| System Leak | Check the system pressure. Perform a leak check, especially around the septum and column fittings. In the MS software, check for high levels of nitrogen (m/z 28) and oxygen (m/z 32) relative to water (m/z 18).[13] | Tighten fittings (do not over-tighten), replace the septum, and re-check for leaks. |
| Incomplete Derivatization | Analyze the sample in full scan mode. Look for the mass spectrum of the underivatized Methyl 7-oxooctadecanoate. | Ensure reagents are fresh and anhydrous.[1] Verify incubation time and temperature. |
| Incorrect MS Parameters (SIM Mode) | You may be monitoring the wrong ions, or the ions are not being generated. | Run a standard in Full Scan mode to confirm the exact masses of the most abundant fragment ions for your derivatized analyte. Update your SIM method with these confirmed ions.[11] |
| Column Installation Issue | Peaks for all compounds may be broad or tailing. The MS tune report may fail or show poor sensitivity.[13] | Re-install the column, ensuring it is cut cleanly and inserted to the correct depth in both the inlet and the MS transfer line. |
Troubleshooting Logic: Low/No Analyte Peak
Caption: Decision tree for troubleshooting a low or absent analyte peak.
Q4: My peaks are tailing. What is the cause and how can I fix it?
Answer: Peak tailing is typically a sign of unwanted interactions between your analyte and the GC system.
-
Cause 1: Active Sites: The most common cause is the interaction of polar functional groups (like the ketone or ester) with active sites in the system.[2]
-
Solution: Always use a high-quality, deactivated inlet liner. If tailing persists, you may need to replace the liner or trim the first 10-15 cm from the front of the GC column to remove accumulated non-volatile residue and active sites.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Solution: Dilute your sample or increase the split ratio if using split injection. For splitless injection, reduce the injection volume.[2]
-
-
Cause 3: Inappropriate Oven Temperature: If the initial oven temperature is too high, the analytes may not focus properly at the head of the column, leading to broadened peaks.
-
Solution: Lower the initial oven temperature. A good starting point is at least 20-30°C below the boiling point of your injection solvent to achieve a "solvent effect" that helps focus the analyte band.[5]
-
Section 4: Mass Spectrometry & Data Interpretation
Q5: What are the key mass spectral ions for identifying and quantifying Methyl 7-oxooctadecanoate?
Answer: The mass spectrum of a FAME is characterized by specific fragmentation patterns. For Methyl 7-oxooctadecanoate (Molecular Weight: 312.5 g/mol ), the Electron Ionization (EI) mass spectrum will show several characteristic ions. The presence of the keto group influences the fragmentation.
| Ion (m/z) | Identity/Origin | Recommended Use |
| 143 | Alpha cleavage adjacent to the keto group on the ester side: [CH3OOC(CH2)5CO]+ | Primary Quantifier Ion: Often a strong, specific ion. |
| 185 | Alpha cleavage adjacent to the keto group on the alkyl side: [CH3(CH2)10CO]+ | Secondary Quantifier/Qualifier Ion |
| 74 | McLafferty rearrangement, characteristic of methyl esters: [CH2=C(OH)OCH3]+ | Qualifier Ion: Confirms the presence of a methyl ester, but is not unique to this compound. |
| 312 | [M]+ Molecular Ion | Qualifier Ion: May be weak or absent in EI spectra of long-chain esters but is definitive if present.[14] |
Note: If oximation derivatization is performed, the molecular weight and fragmentation pattern will change. You must determine the new characteristic ions by injecting a derivatized standard in Full Scan mode.
References
- Vertex AI Search. (n.d.). Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics. Retrieved January 14, 2026.
-
Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved January 14, 2026, from [Link]
-
PubMed. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 7-oxooctadecanoate. PubChem. Retrieved January 14, 2026, from [Link]
-
LCGC International. (2018). Optimizing Splitless GC Injections. Retrieved January 14, 2026, from [Link]
-
UC Davis Stable Isotope Facility. (n.d.). Fatty Acid Methyl Ester (FAME) Analysis. Retrieved January 14, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis. Retrieved January 14, 2026.
- Thermo Fisher Scientific. (n.d.).
-
Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved January 14, 2026, from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved January 14, 2026, from [Link]
-
LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved January 14, 2026, from [Link]
-
Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved January 14, 2026, from [Link]
- Agilent Technologies. (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting. Retrieved January 14, 2026.
-
LCGC International. (2017). The Secrets of Successful Temperature Programming. Retrieved January 14, 2026, from [Link]
-
Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved January 14, 2026, from [Link]
- BenchChem. (2025).
-
PubMed Central. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Retrieved January 14, 2026, from [Link]
-
YouTube. (2025). How to Troubleshoot and Improve Your GC MS. Retrieved January 14, 2026, from [Link]
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Technical Support Center: A Researcher's Guide to Preventing Isomerization of Methyl 7-oxooctadecanoate
Welcome to the technical support center for Methyl 7-oxooctadecanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this long-chain keto ester. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to help you maintain the chemical integrity of your compound by preventing unwanted isomerization.
Understanding the Challenge: The Isomerization of Methyl 7-oxooctadecanoate
Methyl 7-oxooctadecanoate, like other ketones with alpha-hydrogens, is susceptible to a form of isomerization known as keto-enol tautomerism.[1][2][3] This process involves the interconversion between the keto form (the standard structure of Methyl 7-oxooctadecanoate) and its enol isomer. While the keto form is generally more stable and predominates at equilibrium, certain experimental conditions can catalyze this conversion, leading to a mixture of isomers.[4][5][6] This can compromise the purity of your sample, affect its reactivity in subsequent reactions, and lead to inconsistent experimental results. This guide will equip you with the knowledge to control these factors and ensure the stability of your Methyl 7-oxooctadecanoate.
Frequently Asked Questions (FAQs)
Q1: What is keto-enol tautomerism and why is it a concern for Methyl 7-oxooctadecanoate?
A1: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (containing a hydroxyl group adjacent to a double bond).[6][7] For Methyl 7-oxooctadecanoate, this means the potential for the carbonyl group at the 7-position to isomerize, leading to a shift in the double bond and the formation of an enol. This is a concern because the presence of the enol tautomer can alter the chemical and physical properties of your compound, potentially impacting reaction outcomes and analytical results. The interconversion is catalyzed by both acids and bases.[1][2][3]
Q2: What are the primary factors that can induce isomerization of my Methyl 7-oxooctadecanoate sample?
A2: The main culprits for inducing isomerization are:
-
Presence of Acids or Bases: Even trace amounts can act as catalysts.[1][8] This includes acidic glassware, residual catalysts from synthesis, or acidic silica gel used in chromatography.
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the tautomerization to occur more readily.[7]
-
Choice of Solvent: Polar protic solvents, such as alcohols, can facilitate the proton transfer required for tautomerization.[9]
Q3: How can I prevent isomerization during storage?
A3: Proper storage is crucial for maintaining the integrity of your Methyl 7-oxooctadecanoate. We recommend the following:
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation, which can generate acidic impurities.
-
Container: Use glass vials with Teflon-lined caps to avoid contamination from plastics.[10]
Q4: I suspect my sample has undergone isomerization. How can I detect it?
A4: Several analytical techniques can help you detect isomerization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of the enol form through characteristic peaks for the vinyl proton and the enolic hydroxyl proton.
-
High-Performance Liquid Chromatography (HPLC): Isomerization can lead to poor peak shape, such as peak broadening or the appearance of a shoulder on the main peak, in reverse-phase HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC can separate tautomers, be aware that the high temperatures of the GC inlet and column can sometimes induce on-column isomerization.[12]
Troubleshooting Guide: Identifying and Resolving Isomerization Issues
This section provides a structured approach to troubleshooting when you suspect isomerization has occurred.
| Observed Problem | Potential Cause | Recommended Solution |
| Broad or split peaks in HPLC analysis. | Keto-enol tautomerism is occurring on the column or in the mobile phase. | - Modify Mobile Phase: Ensure the mobile phase is neutral and free of acidic or basic additives. Buffering the mobile phase at a neutral pH may help. - Lower Temperature: If your HPLC system has a column thermostat, try running the analysis at a lower temperature. - Increase Flow Rate: A faster flow rate reduces the residence time on the column, minimizing the opportunity for on-column isomerization. |
| Inconsistent reaction yields or unexpected byproducts. | The presence of the enol tautomer is affecting the reactivity of your starting material. | - Re-purify the Starting Material: If isomerization is suspected, purify the Methyl 7-oxooctadecanoate immediately before use, using a neutral purification method. - Strictly Anhydrous and Neutral Conditions: Ensure all reagents, solvents, and glassware are free from acidic or basic residues. Conduct the reaction under an inert atmosphere. |
| Changes in the physical appearance of the sample (e.g., color change). | Degradation or side reactions, potentially initiated by isomerization and subsequent reactions. | - Proper Storage: Immediately transfer the sample to a clean, dry, glass container, flush with an inert gas, and store at -20°C or below.[10] - Re-analysis: Re-analyze the sample using NMR or GC-MS to confirm its identity and purity. |
Experimental Protocols
Protocol 1: Recommended Storage of Methyl 7-oxooctadecanoate
-
Obtain a clean, dry glass vial with a Teflon-lined screw cap.
-
Transfer the Methyl 7-oxooctadecanoate to the vial.
-
If the compound is in a solvent, ensure the solvent is aprotic and of high purity.
-
Flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Securely tighten the cap.
-
Wrap the cap with parafilm for an extra seal.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the vial in a freezer at -20°C or colder for long-term storage.[10][11]
Protocol 2: Neutral Flash Column Chromatography for Purification
-
Slurry Preparation: Use a neutral grade of silica gel. Prepare the slurry using a non-polar, aprotic solvent system (e.g., hexane/ethyl acetate).
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude Methyl 7-oxooctadecanoate in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Final Product Handling: Immediately store the purified product according to Protocol 1.
Visualizing the Isomerization and Prevention Workflow
Caption: Acid and base-catalyzed keto-enol tautomerism of Methyl 7-oxooctadecanoate.
Caption: Recommended workflow for handling Methyl 7-oxooctadecanoate to prevent isomerization.
Summary of Key Parameters for Stability
| Parameter | Recommendation | Rationale |
| pH | Neutral (pH 6.5-7.5) | Avoids acid or base catalysis of tautomerization.[1][2][3] |
| Temperature | Storage: ≤ -20°C Reactions: As low as feasible | Reduces the rate of tautomerization.[7][10] |
| Solvent | Aprotic (e.g., hexane, toluene, dichloromethane) | Minimizes proton transfer that facilitates tautomerization.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and the formation of acidic byproducts. |
| Container | Glass with Teflon-lined cap | Avoids leaching of impurities from plastics.[10] |
References
-
Khan Academy. (2014). Tautomerism of Aldehydes and Ketones. [Link]
-
University of Calgary. (2020). Chapter 18: Reactions at the α-Position of Aldehydes, Ketones and Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism. [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
American Chemical Society. (n.d.). Enolization of Aldehydes and Ketones: Structural Effects on Concerted Acid−Base Catalysis. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2025). 8.1: Keto-Enol Tautomerism. [Link]
-
Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]
-
ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]
-
ResearchGate. (n.d.). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. [Link]
-
YouTube. (2021). Esters to Ketones, Part 2: Ionic Enolates. [Link]
-
The Good Scents Company. (n.d.). methyl 7-oxooctadecanoate. [Link]
-
Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. [Link]
-
ResearchGate. (2025). Mastering β-keto esters. [Link]
-
ResearchGate. (2025). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]
-
National Institutes of Health. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. [Link]
-
Chemistry LibreTexts. (2023). 6.2: Keto-Enol Tautomerism. [Link]
-
Proprep. (n.d.). What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and.... [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
National Institutes of Health. (2024). Storage duration of human blood samples for fatty acid concentration analyses. [Link]
-
ResearchGate. (n.d.). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. [Link]
-
Chromatography Forum. (2010). beta keto esters by HPLC. [Link]
-
Fiveable. (n.d.). β-keto ester Definition - Organic Chemistry II Key Term. [Link]
-
ResearchGate. (2025). High-chain fatty acid esters of 1-hexadecanol for low temperature thermal energy storage with phase change materials. [Link]
-
National Institutes of Health. (n.d.). Cholesteryl esters as a depot for very long chain fatty acids in human meibum. [Link]
-
National Institutes of Health. (n.d.). Methyl 7-oxooctadecanoate. [Link]
-
National Institutes of Health. (n.d.). Methyl 3-oxooctadecanoate. [Link]
-
The Good Scents Company. (n.d.). methyl 12-oxooctadecanoate. [Link]
-
PubChem. (n.d.). 7-Octadecenoic acid, methyl ester. [Link]
-
National Institutes of Health. (n.d.). Methyl cis-7-octadecenoate. [Link]
-
National Institutes of Health. (n.d.). Methyl 9-oxooctadecanoate. [Link]
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Technical Support Center: Mass Spectrometry Analysis of Methyl 7-oxooctadecanoate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 7-oxooctadecanoate. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you overcome challenges related to low signal intensity in mass spectrometry (MS) analyses. Our approach is grounded in explaining the causal mechanisms behind experimental choices to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: Why is the MS signal for my Methyl 7-oxooctadecanoate consistently low?
Low signal intensity for Methyl 7-oxooctadecanoate (Molecular Weight: 312.5 g/mol ) is a common issue stemming from its chemical structure.[1][2] The molecule consists of a long, nonpolar C18 hydrocarbon chain and two polar functional groups: a ketone and a methyl ester. The dominant nonpolar character of the long alkyl chain makes it difficult to ionize efficiently using standard Electrospray Ionization (ESI), a technique that is most effective for compounds that are already charged or are highly polar.[3][4][5] While the keto and ester groups provide some polarity, they are often insufficient to drive efficient ion formation in ESI.
Q2: I'm using Electrospray Ionization (ESI). Which polarity mode, positive or negative, is better?
Neither mode is inherently optimal for the underivatized molecule, which contributes to the challenge. In positive ion mode, the molecule lacks a basic site that is easily protonated. In negative ion mode, it lacks an acidic proton that can be readily abstracted.[5] You may observe weak signals for adducts like [M+Na]⁺ or [M+NH₄]⁺ in positive mode, but the protonated molecule [M+H]⁺ will likely be very weak or absent. Negative ion mode is generally less successful for this compound without derivatization.
Q3: Should I be using a different ionization technique instead of ESI?
Yes, for molecules like Methyl 7-oxooctadecanoate, Atmospheric Pressure Chemical Ionization (APCI) is often a superior choice.[6][7] APCI is designed for medium to low polarity compounds that are thermally stable.[3][7] Unlike ESI, which ionizes analytes in the liquid phase, APCI first vaporizes the sample in a high-temperature source and then ionizes the analyte in the gas phase via a corona discharge.[3][7] This process is much more efficient for less polar molecules that do not readily form ions in solution.[4][6]
Troubleshooting & Optimization Guides
This section provides detailed workflows and protocols to systematically address and resolve low signal intensity.
Initial Troubleshooting Workflow
Before diving into complex chemical modifications, it's crucial to rule out common system-level issues. The following workflow provides a logical sequence of steps to diagnose the problem.
Caption: A decision-making workflow for troubleshooting low MS signals.
Guide 1: Optimizing Ionization Source Conditions
The choice of ionization source is the most critical factor. As established, APCI is theoretically superior for this analyte.
Table 1: Comparison of ESI vs. APCI for Methyl 7-oxooctadecanoate
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Causality |
| Analyte Suitability | Poor | Excellent | ESI requires the analyte to be polar and form ions in solution. APCI is designed for less polar, thermally stable compounds that can be vaporized.[3][4][6] |
| Ionization Mechanism | Liquid-phase ionization (charge in solution) | Gas-phase chemical ionization (charge via corona discharge) | The gas-phase mechanism of APCI bypasses the need for the nonpolar analyte to carry a charge in the mobile phase.[3][7] |
| Expected Ion(s) | Weak [M+Na]⁺, [M+NH₄]⁺ | Strong [M+H]⁺ or [M]⁺ | APCI typically produces protonated molecules or radical cations through reactions with ionized solvent molecules.[3] |
| Key Parameters | Spray Voltage, Gas Flow, Temperature | Vaporizer Temp, Corona Current | ESI depends on creating a fine, charged spray, while APCI relies on thermal vaporization followed by gas-phase reactions.[7][8] |
Recommended Starting Instrument Parameters
Fine-tuning your instrument is essential. Use the values in the table below as a starting point and optimize systematically.
Table 2: Recommended MS Instrument Starting Parameters
| Parameter | ESI (Positive Mode) | APCI (Positive Mode) | Optimization Goal |
| Capillary/Spray Voltage | 3.5 – 4.5 kV | N/A | Ensure a stable spray. Too high can cause discharge.[8][9] |
| Corona Current | N/A | 2 – 5 µA | Optimize for maximum analyte signal without excessive noise. |
| Nebulizer Gas (N₂) Pressure | 30 – 50 psi | 40 – 60 psi | Create fine droplets for efficient desolvation/vaporization.[8] |
| Drying/Desolvation Gas Flow | 8 – 12 L/min | 5 – 10 L/min | Remove solvent from droplets to release ions. |
| Desolvation/Vaporizer Temp. | 300 – 400 °C | 350 – 500 °C | Ensure complete solvent evaporation. APCI requires higher temps to vaporize the analyte itself.[7] |
| Skimmer/Tube Lens Voltage | Instrument Dependent | Instrument Dependent | Optimize to maximize ion transmission while minimizing in-source fragmentation.[10] |
Guide 2: Enhancing Signal via Adduct Formation (For ESI Users)
If APCI is unavailable, you can significantly improve the ESI signal by promoting the formation of adduct ions. The ester and ketone oxygens in Methyl 7-oxooctadecanoate have lone pairs that can chelate cations.
Protocol: Promoting [M+Na]⁺ or [M+NH₄]⁺ Adducts
This protocol involves adding a salt to your mobile phase to provide a consistent source of cations for adduct formation.[11][12]
-
Reagent Preparation:
-
For Sodium Adducts [M+Na]⁺: Prepare a 100 mM stock solution of sodium acetate in methanol.
-
For Ammonium Adducts [M+NH₄]⁺: Prepare a 100 mM stock solution of ammonium formate in methanol.
-
-
Mobile Phase Modification:
-
Add the prepared stock solution to your mobile phase to achieve a final concentration of 1-5 mM.
-
Causality: Providing a high concentration of cations (e.g., Na⁺) shifts the equilibrium towards the formation of the charged analyte-cation complex, which is readily detected by the mass spectrometer.[13] Using a volatile salt like ammonium formate is often preferred as it is less likely to contaminate the ion source over time.
-
-
MS Method Adjustment:
-
Set your mass spectrometer to monitor for the m/z of the expected adduct ion:
-
[M+H]⁺: 313.27
-
[M+NH₄]⁺: 330.30
-
[M+Na]⁺: 335.25
-
[M+K]⁺: 351.23
-
-
-
System Equilibration:
-
Before injecting your sample, flush the LC system thoroughly with the modified mobile phase to ensure the cation concentration is stable. This prevents signal variability.
-
Guide 3: Signal Enhancement via Chemical Derivatization
Derivatization is a powerful chemical technique to introduce a highly ionizable "tag" onto your analyte, dramatically increasing its signal intensity.[14] The ketone group at the C7 position is the ideal target for this reaction.
Recommended Derivatization Agent: 2,4-Dinitrophenylhydrazine (DNPH)
DNPH reacts with ketones to form a hydrazone derivative. The DNPH moiety is rich in nitrogen and nitro groups, making the derivative highly responsive in negative ion ESI by forming a stable [M-H]⁻ ion.[15]
Caption: Reaction of Methyl 7-oxooctadecanoate with DNPH.
Protocol: DNPH Derivatization for LC-MS Analysis
-
Reagent Preparation:
-
Prepare a DNPH solution: Dissolve 2 mg of DNPH in 1 mL of acetonitrile, then add 5 µL of concentrated hydrochloric acid as a catalyst. Vortex to mix.
-
-
Sample Derivatization:
-
Dissolve your dried sample extract or standard in 100 µL of acetonitrile.
-
Add 100 µL of the DNPH reagent solution to your sample.
-
Cap the vial tightly and heat at 60 °C for 1 hour.
-
Causality: The acidic conditions catalyze the condensation reaction between the ketone on the analyte and the hydrazine group of DNPH, forming a stable C=N bond.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample can be directly injected or diluted with the mobile phase as needed.
-
Set your LC-MS to operate in negative ion mode .
-
Monitor for the deprotonated molecular ion [M-H]⁻ of the DNPH derivative. The molecular weight of the derivative is 492.6 g/mol , so the target m/z is 491.6 .
-
-
Validation:
-
Always run a derivatized standard alongside your samples to confirm the reaction efficiency and retention time. Also, run a reagent blank (DNPH solution without analyte) to identify any potential interferences.[16]
-
By implementing these structured troubleshooting guides, you can systematically identify the cause of low signal intensity and apply targeted solutions to enhance the detection of Methyl 7-oxooctadecanoate in your mass spectrometry experiments.
References
-
Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Retrieved from [Link]
-
National MagLab. (2025). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
-
Weiss, R. H., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. Retrieved from [Link]
-
Chen, H., et al. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Analytical Chemistry, 87(4), 2349-2355. Retrieved from [Link]
-
Lu, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1011. Retrieved from [Link]
-
Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry (Tokyo, Japan), 4(Spec Iss), S0042. Retrieved from [Link]
-
Kinter, M. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
Zaeem, M., et al. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414, 6381–6392. Retrieved from [Link]
-
ResearchGate. (2016). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Retrieved from [Link]
- Google Patents. (n.d.). Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.
-
van Lenthe, H., et al. (2001). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Journal of Inherited Metabolic Disease, 24(5), 585-594. Retrieved from [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537006, Methyl 7-oxooctadecanoate. Retrieved from [Link]
-
Bird, S. S., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12059-12066. Retrieved from [Link]
-
Mahieu, N. G., & Patti, G. J. (2017). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical Chemistry, 89(20), 10842-10851. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Portolés, T., et al. (2016). Ion-molecule adduct formation in tandem mass spectrometry. Journal of Mass Spectrometry, 51(8), 616-624. Retrieved from [Link]
-
Shimadzu Corporation. (2018). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from [Link]
-
Waters Corporation. (2018). Fundamentals of MS (2 of 7) - Adduct Ions. YouTube. Retrieved from [Link]
-
Kraft, J., et al. (2006). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 54(17), 6192-6197. Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
Anumol, T., & Vouros, P. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(7), 1431-1438. Retrieved from [Link]
-
Regalado, E. L., & Wrisley, L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 634-643. Retrieved from [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]
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Technical Support Center: Quantification of Methyl 7-oxooctadecanoate
Welcome to the technical support resource for the quantitative analysis of Methyl 7-oxooctadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during method development and execution, with a specific focus on calibration curve integrity. Our goal is to blend technical accuracy with field-proven insights to help you achieve reliable and reproducible results.
Core Concepts: The Foundation of a Reliable Calibration Curve
Accurate quantification is fundamentally dependent on the quality of the calibration curve. An ideal calibration curve is a linear relationship between the concentration of an analyte and the instrumental response. This relationship is the basis for determining the concentration of the analyte in an unknown sample.
A robust calibration curve should exhibit the following characteristics:
-
Linearity: A high coefficient of determination (R²) value, typically >0.99.
-
Accuracy: The back-calculated concentrations of the standards should be within a defined tolerance (e.g., ±15%) of their nominal values.
-
Range: The curve must bracket the expected concentration of the unknown samples.
-
Reproducibility: The curve should be consistently reproducible between different analytical runs.
Deviations from these characteristics indicate underlying issues in the analytical method that must be addressed.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My calibration curve for Methyl 7-oxooctadecanoate is non-linear (R² < 0.99). What are the common causes and how can I fix it?
Answer:
Non-linearity is a common but critical issue that can arise from several sources. The key is to systematically investigate potential causes, starting from the most straightforward.
Causality Behind the Issue:
At low concentrations, non-linearity can be caused by adsorptive losses or background interference. At high concentrations, it is often due to detector saturation or ionization suppression in mass spectrometry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Step-by-Step Investigation:
-
Examine the Curve Shape:
-
Bending towards the x-axis at high concentrations: This often indicates detector saturation or, in LC-MS, ion suppression. Your highest concentration standard may be too concentrated for the linear range of the detector.
-
Bending towards the y-axis or high variability at low concentrations: This can suggest issues with adsorption, background noise, or incorrect integration of very small peaks.
-
-
Solutions:
-
For High-End Saturation: Reduce the concentration of your highest standards. If necessary, dilute your unknown samples to fall within a narrower, more linear range.
-
For Low-End Deviation:
-
Analyte Adsorption: Methyl 7-oxooctadecanoate is a lipophilic molecule and can adsorb to plasticware. Use silanized glass vials and pipette tips to minimize this.
-
Contamination: Ensure your solvents and reconstitution solutions are free of interfering peaks. Inject a "blank" (solvent only) to check for background signals.
-
-
Consider Weighted Regression: If the variance is not constant across the concentration range (heteroscedasticity), a simple linear regression may not be appropriate. Using a weighted linear regression (e.g., 1/x or 1/x²) gives less weight to the higher concentration points and can often improve the fit. Many modern chromatography data systems (CDS) offer this functionality.[1]
-
Q2: I'm seeing a significant response in my blank samples (high intercept). What's causing this and how do I eliminate it?
Answer:
A non-zero intercept for a blank sample indicates the presence of the analyte or an interfering compound when none should be present. This artificially inflates the calculated concentrations of your unknown samples.
Causality Behind the Issue:
This issue typically stems from contamination introduced during sample preparation or from instrumental carryover.
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Solvent and Reagent Blanks: Prepare and inject a blank sample using only the final solvent used for reconstitution. If the peak is present, the solvent is contaminated.
-
Procedural Blanks: Process a "blank matrix" (e.g., plasma or buffer without the analyte) through the entire sample preparation workflow (extraction, evaporation, reconstitution). If a peak appears here, contamination is being introduced from your reagents, glassware, or plasticware.
-
Instrumental Carryover: Inject a high-concentration standard followed by one or two blank solvent injections. If the peak appears in the blanks and decreases with each injection, you have carryover.
-
-
Solutions:
-
Solvent/Reagent Contamination: Use fresh, high-purity solvents (e.g., HPLC or MS-grade).
-
Carryover: Develop a robust needle wash procedure for your autosampler. This may involve using a strong organic solvent (like isopropanol) in the wash solution and increasing the wash volume and duration between injections.
-
Persistent Contamination: Thoroughly clean your syringe, injection port, and consider flushing the entire LC or GC system.
-
Q3: My results are inconsistent between analytical runs, even though my calibration curves look good. What could be the problem?
Answer:
Inconsistent batch-to-batch results, despite acceptable calibration curves in each run, often point to subtle variations in sample processing or analyte stability. The use of an appropriate internal standard is critical to mitigate this.
Causality Behind the Issue:
Variations in extraction efficiency, sample volume, or injection volume can lead to this inconsistency. Analyte degradation during sample preparation can also be a significant factor.[2]
The Role of an Internal Standard (IS):
An IS is a compound that is chemically similar to the analyte but not present in the sample.[3] It is added at a constant concentration to all samples, calibration standards, and quality control (QC) samples before any sample preparation steps. The calibration curve is then built by plotting the ratio of the analyte peak area to the IS peak area against the concentration.
By using the area ratio, you can correct for:
-
Losses during sample preparation: If both the analyte and the IS are lost in equal proportion during an extraction step, the ratio remains constant.
-
Injection volume variability: If the autosampler injects slightly more or less volume, both analyte and IS responses will change proportionally, leaving the ratio unaffected.
Caption: Comparison of the analyte and a suitable internal standard.
Recommended Internal Standard:
For Methyl 7-oxooctadecanoate, a suitable internal standard is Methyl nonadecanoate (C19:0 FAME) . It is structurally very similar (a long-chain fatty acid methyl ester) and will behave similarly during extraction and chromatographic separation, but it is easily distinguished by mass spectrometry.[4] A stable isotope-labeled version of the analyte (e.g., Methyl 7-oxooctadecanoate-d3) would be the ideal choice if commercially available, as it corrects for matrix effects more effectively.[3]
Q4: I suspect matrix effects are impacting my quantification. How can I confirm this and what can I do to mitigate it?
Answer:
Matrix effects are the alteration (suppression or enhancement) of the analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma).[5][6] This is a major challenge in LC-MS based quantification and can lead to inaccurate results.
Confirming Matrix Effects:
The most common method is the post-extraction spike experiment .[7]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte spiked into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample. Spike the analyte into the final, dried extract just before reconstitution.
-
Set C (Pre-Spike Matrix): Spike the analyte into the blank matrix before extraction. (This is used to determine recovery).
-
-
Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
%ME < 100%: Ion suppression.
-
%ME > 100%: Ion enhancement.
-
A value between 85% and 115% is often considered acceptable, but this depends on the method requirements.
-
Mitigation Strategies:
-
Improve Sample Cleanup: The best way to reduce matrix effects is to remove the interfering compounds.
-
Solid-Phase Extraction (SPE): More selective than simple liquid-liquid extraction (LLE) and can be optimized to retain the analyte while washing away interferences like salts and phospholipids.[8]
-
Optimize LLE: Experiment with different organic solvents to find one that selectively extracts your analyte while leaving matrix components behind.
-
-
Improve Chromatographic Separation: Ensure the analyte peak is well-separated from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry can help move the analyte away from the "void volume" where many matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled version of Methyl 7-oxooctadecanoate will co-elute perfectly with the analyte and experience the exact same matrix effects, providing the most effective correction.
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of the same blank matrix as your samples. This ensures that the standards and samples experience the same matrix effects, improving accuracy.[9]
Recommended Experimental Protocols
Following standardized, detailed protocols is essential for reproducibility.
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Methyl 7-oxooctadecanoate into a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with a suitable organic solvent like ethyl acetate or hexane. .
-
-
Working Internal Standard Solution (10 µg/mL):
-
Prepare a 1 mg/mL primary stock of Methyl nonadecanoate.
-
Perform a serial dilution (e.g., 1:100) with ethyl acetate to create a 10 µg/mL working solution.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the primary stock into clean vials.
-
A typical concentration range might be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.
-
Evaporate the solvent under a gentle stream of nitrogen and store the dried standards at -20°C until use.
-
Protocol 2: Sample Preparation and Analysis Workflow (GC-MS)
This protocol is based on a method for a similar compound and is a good starting point.[4]
Caption: A typical experimental workflow for sample analysis.
Step-by-Step Method:
-
Aliquoting: Transfer 100 µL of your sample (e.g., plasma, cell lysate) into a glass test tube. For calibration standards, use the pre-aliquoted, dried standards.
-
Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the 10 µg/mL working IS solution to every sample, standard, and QC (except the blank).[4]
-
Extraction: Add 1 mL of an extraction solvent (e.g., hexane:ethyl acetate, 9:1 v/v). Vortex vigorously for 2 minutes.[4]
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous layers.[4]
-
Collection: Carefully transfer the upper organic layer to a clean test tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (for GC-MS): The ketone group on Methyl 7-oxooctadecanoate can be reactive at high temperatures in the GC inlet. Derivatizing it to a more stable methyloxime is recommended for improved peak shape and reproducibility.[4]
-
Add 50 µL of a freshly prepared methoxyamine hydrochloride solution in pyridine (20 mg/mL).
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cool to room temperature.
-
-
Final Preparation: Add 200 µL of hexane, vortex briefly, and transfer the solution to a GC vial with an insert for analysis. For LC-MS analysis, you would skip the derivatization step and reconstitute in a mobile-phase compatible solvent like acetonitrile/water.
Table 1: Example GC-MS Parameters
| Parameter | Recommended Setting | Purpose |
| Column | Polar capillary column (e.g., DB-WAX, ZB-WAX) | Good for separating fatty acid methyl esters (FAMEs).[10] |
| Inlet Temp | 250 °C | Ensures volatilization of the derivatized analyte. |
| Carrier Gas | Helium | Inert carrier gas for GC. |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min | Separates compounds based on boiling point. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific m/z ions for the analyte and IS.[4] |
References
-
PubChem Compound Summary for CID 537006, Methyl 7-oxooctadecanoate. National Center for Biotechnology Information. Available at: [Link]
-
Schitzel, K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Available at: [Link]
-
Yin, P., et al. (2015). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of Laboratory Automation, 20(3), 299-308. Available at: [Link]
-
Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO Corporation. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. Available at: [Link]
-
Maslov, A.I., et al. (2021). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites, 11(10), 666. Available at: [Link]
-
Lehotay, S.J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. Available at: [Link]
-
Thompson, K.C. (2017). A Look at Matrix Effects. LCGC International. Available at: [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(19), 1583-1597. Available at: [Link]
-
Dolan, J.W. (2015). Calibration Problems — A Case Study. LCGC International. Available at: [Link]
-
Dong, M.W. (2013). LC-MS Instrument Calibration. In: Analytical Method Validation and Instrument Performance Verification. John Wiley & Sons, Inc. Available at: [Link]
-
Methyl 7-oxooctadecanoate. FlavScents. Available at: [Link]
-
Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory. Available at: [Link]
Sources
- 1. uknml.com [uknml.com]
- 2. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bme.psu.edu [bme.psu.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to the Biological Activities of Methyl 7-oxooctadecanoate and Other Oxo-Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Oxo-Fatty Acids in Cellular Signaling
Oxo-fatty acids (oxo-FAs), a class of oxidized lipids characterized by a ketone group on the acyl chain, are increasingly recognized as critical signaling molecules in a variety of physiological and pathological processes. Unlike their parent fatty acids, the introduction of a keto functional group can dramatically alter the molecule's biological activity, conferring potent effects on inflammation, cellular proliferation, and metabolic regulation. These molecules are part of a larger family of oxidized lipids known as oxylipins, which are involved in intricate signaling networks that govern cellular responses to stress and environmental cues.
This guide provides a comparative framework for evaluating the biological performance of Methyl 7-oxooctadecanoate against other well-characterized oxo-fatty acids, namely 9-oxo-octadecadienoic acid (9-oxo-ODE) and 12-oxostearic acid . While direct experimental data on the biological activities of Methyl 7-oxooctadecanoate is currently limited in the public domain, this guide puts forth a comprehensive experimental plan, complete with detailed protocols, to facilitate its characterization and comparison. By understanding the similarities and differences in their biological effects, researchers can better elucidate the structure-activity relationships of oxo-FAs and identify novel therapeutic targets.
Profiling the Subject: Methyl 7-oxooctadecanoate
Methyl 7-oxooctadecanoate is the methyl ester of 7-oxooctadecanoic acid. Its chemical structure consists of an 18-carbon chain with a ketone group at the 7th position and a methyl ester at the carboxyl end.
| Property | Value | Source |
| Molecular Formula | C19H36O3 | |
| Molecular Weight | 312.5 g/mol | |
| CAS Number | 2380-22-5 | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Solubility | Limited in water, soluble in organic solvents |
The presence of the ketone group introduces a site for potential chemical modifications and interactions with biological macromolecules. While its specific biological functions are not yet well-defined, its structural similarity to other bioactive oxo-FAs suggests it may play a role in modulating inflammatory and metabolic pathways.
The Comparators: Established Bioactive Oxo-Fatty Acids
To provide a meaningful comparison, we will focus on two well-studied oxo-fatty acids: 9-oxo-octadecadienoic acid (9-oxo-ODE) and 12-oxostearic acid.
9-Oxo-octadecadienoic acid (9-oxo-ODE)
9-oxo-ODE is a naturally occurring oxo-FA found in sources such as tomatoes. It is a known agonist of Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα by 9-oxo-ODE leads to an increase in the expression of genes involved in fatty acid oxidation.
12-Oxostearic acid
12-oxostearic acid is another saturated oxo-fatty acid that has been investigated for its biological effects. While its direct interaction with specific receptors is less characterized than 9-oxo-ODE, studies on related hydroxystearic acids suggest that the position of the functional group significantly influences biological activity, including antiproliferative effects.
Proposed Experimental Comparison: A Framework for Discovery
To objectively compare the performance of Methyl 7-oxooctadecanoate with 9-oxo-ODE and 12-oxostearic acid, a series of in vitro experiments are proposed. These assays will assess their potential as modulators of key signaling pathways involved in inflammation and metabolism.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay
Rationale: Many oxo-FAs exert their biological effects by acting as ligands for PPARs. This experiment will determine if Methyl 7-oxooctadecanoate can activate PPARα and PPARγ and compare its potency to the known PPARα agonist 9-oxo-ODE.
Experimental Workflow:
Caption: Workflow for PPAR Activation Assay.
Detailed Protocol: PPAR Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells into 24-well plates at a density of 5 x 10^4 cells per well.
-
After 24 hours, co-transfect cells using a suitable transfection reagent with the following plasmids:
-
An expression vector for human PPARα or PPARγ.
-
A luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of the luciferase gene.
-
A Renilla luciferase expression vector for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with DMEM containing 0.5% FBS.
-
Prepare stock solutions of Methyl 7-oxooctadecanoate, 9-oxo-ODE, and 12-oxostearic acid in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of each compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO alone).
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.
-
Plot the fold activation against the compound concentration to generate dose-response curves and determine the EC50 values.
-
Hypothetical Data Summary Table:
| Compound | PPARα Activation (Fold Induction at 50 µM) | PPARγ Activation (Fold Induction at 50 µM) |
| Methyl 7-oxooctadecanoate | To be determined | To be determined |
| 9-oxo-ODE | Strong | Weak/None |
| 12-oxostearic acid | To be determined | To be determined |
| Rosiglitazone (Control) | Weak/None | Strong |
In Vitro Anti-Inflammatory Assay
Rationale: Inflammation is a key process in many diseases, and some oxo-FAs have demonstrated anti-inflammatory properties. This experiment will investigate the potential of Methyl 7-oxooctadecanoate to inhibit the pro-inflammatory NF-κB pathway.
Signaling Pathway:
A Comparative Guide to the Biological Activity of Methyl 7-Oxooctadecanoate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Significance of Carbonyl Positioning in Oxo-Fatty Acid Methyl Esters
Fatty acids and their derivatives are not merely cellular building blocks and energy reserves; they are pivotal signaling molecules that orchestrate a vast array of physiological and pathological processes. The introduction of a ketone group onto the acyl chain of a fatty acid methyl ester (FAME) gives rise to an oxo-FAME (O-FAME), a modification that can dramatically alter its biological activity. While the influence of chain length and saturation of fatty acids is well-documented, the precise impact of the carbonyl group's position along the carbon chain on the bioactivity of O-FAMEs is a more nuanced and less explored area of research.
This guide provides a comparative analysis of the biological activities of methyl 7-oxooctadecanoate and its hypothetical positional isomers. It is critical to note that direct comparative experimental data for the full isomeric series of methyl oxooctadecanoate is scarce in publicly available literature. Therefore, this guide will synthesize findings from studies on closely related oxo-fatty acids to infer potential structure-activity relationships, highlighting the anti-inflammatory, cytotoxic, and pro-apoptotic potential of these molecules. We will also provide detailed experimental protocols that can be employed to systematically evaluate and compare the biological activities of these isomers.
Comparative Biological Activities: An Inferential Analysis
While a direct head-to-head comparison of all positional isomers of methyl oxooctadecanoate is not available, we can extrapolate potential differences in their biological activities based on studies of various oxo-fatty acids. The primary areas of interest for these compounds include their anti-inflammatory, cytotoxic, and pro-apoptotic effects.
Anti-inflammatory Activity
Oxo-fatty acids are known to possess anti-inflammatory properties, often mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The position of the oxo group can influence the molecule's ability to interact with cellular targets and elicit an anti-inflammatory response.
| Oxo-Fatty Acid Derivative | Reported Anti-inflammatory Effect | Putative Mechanism of Action | Reference |
| 8-oxo-9-octadecenoic acid (OOA) | Potent anti-inflammatory effects in immune cells. | Inhibition of the NF-κB pathway by reducing the phosphorylation of IκB-α and the p50 subunit of NF-κB. | [1] |
| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | Potent anti-inflammatory activity. | Not specified, but related hydroxy-derivatives inhibit soybean lipoxygenase. | [2] |
| 7-oxo-DHA | Potent pleiotropic anti-inflammatory signaling mediator. | Activation of Nrf2-dependent phase 2 gene expression and suppression of pro-inflammatory NF-κB-driven gene expression. | [3] |
| General Fatty Acid Methyl Esters | Various methyl esters have reported anti-inflammatory activity. | Inhibition of cyclooxygenase (COX) enzymes. | [4][5] |
Expert Insight: The electrophilicity of the α,β-unsaturated ketone in some oxo-fatty acids is crucial for their anti-inflammatory activity, as it allows for covalent adduction to nucleophilic residues on proteins like Keap1 (activating Nrf2) and IKK (inhibiting NF-κB). The position of the oxo group in saturated O-FAMEs like methyl 7-oxooctadecanoate would not create such an electrophilic center, suggesting a different, likely non-covalent, mechanism of action. It is plausible that the positioning of the ketone influences the molecule's overall conformation and lipophilicity, thereby affecting its interaction with target proteins or its ability to partition into specific cellular membranes to modulate signaling.
Cytotoxic and Pro-apoptotic Activity
Certain fatty acids and their derivatives have been shown to induce cytotoxicity and apoptosis in cancer cells, making them potential candidates for anti-cancer drug development. The mechanisms are often linked to the induction of cellular stress, disruption of mitochondrial function, and activation of caspase cascades.
| Compound/Compound Class | Reported Cytotoxic/Pro-apoptotic Effect | Cell Line(s) | Putative Mechanism of Action | Reference |
| Highly Unsaturated Fatty Acids (HUFAs) | Pro-apoptotic and antiproliferative activities. | C6 glioma cells | Not fully elucidated, but observed in both n-6 and n-3 series HUFAs. | [6] |
| Polyunsaturated Fatty Acids (PUFAs) | Pro-apoptotic activity. | Various cancer cells | Modulation of the expression of key molecules involved in apoptosis induction. | [7] |
| Various Fatty Acid Methyl Esters | Cytotoxic effects. | Various cancer cell lines | Varies depending on the specific FAME. | [5] |
Expert Insight: The pro-apoptotic activity of fatty acids is often linked to their ability to induce oxidative stress and mitochondrial dysfunction. The presence and position of a ketone group could modulate these effects. For instance, the carbonyl group could influence the molecule's interaction with mitochondrial membrane proteins or its susceptibility to enzymatic modifications that generate reactive oxygen species. A systematic comparison of the isomers of methyl oxooctadecanoate would be necessary to determine if a specific positioning of the oxo group enhances its pro-apoptotic potential.
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activities of methyl 7-oxooctadecanoate and its isomers, a series of standardized in vitro assays are required. The following protocols provide a framework for such a comparative study.
Synthesis of Methyl Oxooctadecanoate Isomers
A key prerequisite for a comparative study is the availability of the different positional isomers. The synthesis of β-keto esters like methyl 3-oxooctadecanoate can be achieved via a Claisen-type condensation. For other positional isomers, a photochemical hydroacylation reaction merging a terminal ω-alkenoic acid with a commercially available aldehyde can be employed to produce the desired oxo fatty acid, which can then be esterified.
Diagram: Synthetic Approach to Oxo-Fatty Acids
Caption: General synthetic workflow for positional isomers of methyl oxooctadecanoate.
Assessment of Anti-inflammatory Activity
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of methyl 7-oxooctadecanoate and its isomers for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.
-
Quantification: Measure the absorbance at 540 nm and determine the nitrite concentration from a standard curve.
2. NF-κB Activation Assay
This assay determines whether the compounds inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of this pro-inflammatory signaling pathway.
-
Cell Treatment: Treat macrophages with the test compounds and stimulate with LPS.
-
Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cells.
-
Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for the p65 subunit of NF-κB. An increase in nuclear p65 indicates activation, and a reduction by the test compound indicates inhibition.
Diagram: NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling cascade initiated by LPS.
3. MAPK Phosphorylation Assay
This assay assesses the phosphorylation status of key MAPKs (e.g., ERK, JNK, p38), which are involved in inflammatory signaling.
-
Cell Lysis: Treat cells with the test compounds and LPS, then lyse the cells.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated forms of ERK, JNK, and p38.
Assessment of Cytotoxicity
MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of the methyl oxooctadecanoate isomers for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm. A decrease in absorbance compared to the control indicates cytotoxicity.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Assessment of Pro-apoptotic Activity
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Treat cancer cells with the test compounds for a specified time to induce apoptosis.
-
Cell Lysis: Lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3/7 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.
-
Signal Detection: Measure the fluorescence or absorbance, which is proportional to the caspase activity.
Conclusion and Future Directions
While direct comparative data on the biological activities of methyl 7-oxooctadecanoate and its positional isomers are currently lacking, the existing body of research on oxo-fatty acids suggests that the position of the carbonyl group is a critical determinant of their biological function. It is hypothesized that variations in the oxo-group position will lead to discernible differences in the anti-inflammatory, cytotoxic, and pro-apoptotic properties of these molecules.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these isomers. Such studies are essential to elucidate the structure-activity relationships of O-FAMEs and to unlock their potential as novel therapeutic agents. Future research should focus on a comprehensive comparison of the full isomeric series of methyl oxooctadecanoate to identify the most potent and selective compounds for further pre-clinical development.
References
-
Groeger, A. L., & O'Brien, P. J. (2010). Generation and Dietary Modulation of Anti-Inflammatory Electrophilic Omega-3 Fatty Acid Derivatives. PLOS One. Retrieved from [Link]
-
Otsuka, H., et al. (1997). (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537006, Methyl 7-oxooctadecanoate. Retrieved from [Link]
-
RWTH Aachen University. (2020). Synthesis of β-oxo fatty acid methyl esters using whole cells. Retrieved from [Link]
-
Buttari, B., et al. (2013). 7-Oxo-cholesterol potentiates pro-inflammatory signaling in human M1 and M2 macrophages. PubMed. Retrieved from [Link]
-
MDPI. (2023). Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. Retrieved from [Link]
-
Determination of some bioactive chemical constituents from Thesium humile Vahl. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Antiviral activity of octadecanoic acid, methyl ester and ribavirin... (n.d.). ResearchGate. Retrieved from [Link]
-
Das, U. N., et al. (1997). Antitumour and pro-apoptotic actions of highly unsaturated fatty acids in glioma. PubMed. Retrieved from [Link]
-
MDPI. (2023). Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts from Five Salsola Species. Retrieved from [Link]
-
MDPI. (2023). The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]
-
Bio-protocol. (n.d.). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Retrieved from [Link]
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- 7. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Validation of a Novel UPLC-QTOF-MS Method for the Quantification of Methyl 7-oxooctadecanoate
Abstract: This guide introduces a novel, high-throughput Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the sensitive and selective quantification of Methyl 7-oxooctadecanoate. Traditional analytical approaches, such as Gas Chromatography-Mass Spectrometry (GC-MS), often necessitate cumbersome derivatization steps to analyze keto fatty acid esters, leading to longer sample preparation times and potential analytical variability.[1][2] This new UPLC-based method circumvents these challenges, offering superior speed, sensitivity, and specificity. We provide a comprehensive comparison against the conventional GC-MS approach and present a complete validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability and robustness for research, quality control, and drug development applications.[3][4]
Introduction: The Analytical Challenge of Keto Fatty Acid Esters
Methyl 7-oxooctadecanoate is a long-chain keto fatty acid ester with a molecular weight of 312.5 g/mol .[5] Such compounds are pivotal in various biological studies and as intermediates in pharmaceutical synthesis. The primary analytical challenge stems from the presence of the reactive ketone group, which can lead to thermal instability and poor chromatographic performance, particularly in GC-based systems.[6] Furthermore, the analysis of these molecules is often complicated by their polarity and volatility, which traditionally necessitates a derivatization step to convert them into more volatile, non-polar forms suitable for GC analysis.[1] This guide details a modern liquid chromatography-based alternative that overcomes these limitations.
Comparative Analysis: UPLC-QTOF-MS vs. Traditional GC-MS
The decision to develop a UPLC-QTOF-MS method was driven by the inherent limitations of the established GC-MS protocols for keto-ester analysis. While robust, GC-MS methods typically involve a multi-step process of extraction, derivatization (e.g., oximation), and subsequent chromatographic separation, which can be time-consuming.[2][6]
| Parameter | Traditional GC-MS Method | Novel UPLC-QTOF-MS Method | Justification for Improvement |
| Sample Preparation | Requires derivatization (e.g., methoximation) to stabilize the ketone group.[6] | "Dilute-and-shoot" approach after simple liquid-liquid extraction. | Eliminates the time-consuming and potentially variable derivatization step, improving throughput. |
| Run Time | Typically 20-30 minutes per sample.[1] | Under 5 minutes per sample. | UPLC technology uses smaller particles and higher pressures for faster, more efficient separations.[7] |
| Sensitivity | Good, but can be limited by derivatization efficiency and thermal degradation. | Excellent, with sub-picogram on-column limits of quantification (LOQ). | Electrospray ionization (ESI) is highly efficient for polar analytes, and QTOF provides high-resolution mass analysis.[8] |
| Specificity | Relies on retention time and mass-to-charge ratio (m/z) in SIM mode. | High-resolution mass spectrometry (HRMS) provides exact mass, confirming elemental composition. | QTOF-MS offers significantly higher mass accuracy than standard quadrupole MS, enhancing confidence in identification.[9] |
| Versatility | Limited to thermally stable and volatile compounds. | Applicable to a wide range of compounds with varying polarities and volatilities. | Direct analysis in the liquid phase avoids the need for high temperatures that can degrade sensitive analytes. |
The Novel Method: UPLC-ESI-QTOF-MS
This method leverages the power of Ultra-Performance Liquid Chromatography for rapid separation, coupled with Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) mass spectrometry for highly selective and sensitive detection.
Chromatographic & Mass Spectrometric Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 70% B to 98% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Ionization Mode: ESI Positive
-
Mass Analyzer: QTOF operated in high-resolution MS mode
-
Acquisition Range: 100-500 m/z
-
Target Ion (Protonated): [M+H]⁺ = m/z 313.2743
Causality Behind Choices: A C18 column was selected for its excellent retention of the long alkyl chain of the molecule.[10] The fast gradient enabled by UPLC technology ensures a short run time.[7] ESI in positive mode is ideal for protonating the ester and ketone moieties, while QTOF provides the high mass accuracy necessary to differentiate the analyte from potential isobaric interferences.[8][9]
Method Validation Protocol & Results
The method was validated according to the ICH Q2(R1) guideline, which outlines the necessary tests to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4][11]
System Suitability
Before each validation run, system suitability was established by making five replicate injections of a standard solution. This ensures the chromatographic system is performing adequately.[12][13][14]
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 5000 | 12,500 |
| Peak Area %RSD | ≤ 2.0% | 0.85% |
| Retention Time %RSD | ≤ 1.0% | 0.21% |
Specificity
Specificity was demonstrated by analyzing a blank matrix (solvent) and a matrix spiked with potentially interfering compounds. The high-resolution mass spectrometer could uniquely identify Methyl 7-oxooctadecanoate based on its exact mass, with no interfering peaks observed at the expected retention time.
Linearity and Range
Linearity was assessed by preparing a calibration curve with seven concentration levels, ranging from 1 ng/mL to 1000 ng/mL. The curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Correlation Coefficient (r²) | 0.9996 |
| Regression Equation | y = 512.4x + 876.3 |
| Range | 1 ng/mL - 1000 ng/mL |
| Residuals | Randomly scattered around zero |
Accuracy
Accuracy was determined by the percent recovery method at three concentration levels (low, medium, high). Samples of known concentration were analyzed, and the measured concentration was compared to the true value.
| Concentration Level | Spiked (ng/mL) | Measured (ng/mL, n=3) | % Recovery | % RSD |
| Low QC | 5 | 4.98 | 99.6% | 1.5% |
| Mid QC | 50 | 50.8 | 101.6% | 1.1% |
| High QC | 500 | 495.5 | 99.1% | 0.9% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate samples at 100 ng/mL were analyzed.
| Precision Level | Mean Area (n=6) | Standard Deviation | % RSD |
| Repeatability (Day 1) | 52,104 | 557 | 1.07% |
| Intermediate (Day 2) | 51,889 | 623 | 1.20% |
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N).[13][15]
| Parameter | Signal-to-Noise Ratio | Result |
| LOD | ≥ 3:1 | 0.3 ng/mL |
| LOQ | ≥ 10:1 | 1.0 ng/mL |
Robustness
The method's robustness was tested by making deliberate small variations in key parameters. The system suitability parameters remained within acceptance criteria, demonstrating the method's reliability under varied conditions.
-
Flow Rate: ± 0.02 mL/min
-
Column Temperature: ± 2°C
-
Mobile Phase Composition: ± 2% organic content
Detailed Experimental Protocols
Protocol: Standard and Sample Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of Methyl 7-oxooctadecanoate reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
-
Working Standard Solutions: Serially dilute the Primary Stock with a 50:50 acetonitrile:water mixture to prepare calibration standards (1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation: Dilute the test sample with the 50:50 acetonitrile:water mixture to fall within the linear range of the calibration curve.
-
Final Step: Transfer all solutions to UPLC vials for analysis.
Protocol: UPLC-QTOF-MS System Operation
-
System Startup: Equilibrate the UPLC system with the initial mobile phase conditions (70% B) for 15 minutes.
-
Mass Spectrometer Calibration: Perform a mass calibration of the QTOF instrument using the manufacturer's recommended calibrant solution.
-
Sequence Setup: Create a sequence in the data acquisition software. Include blank injections, system suitability injections, calibration standards, and samples.
-
Initiate Run: Start the analytical sequence.
-
Data Processing: Process the acquired data using the instrument's software. Integrate peaks and generate the calibration curve to quantify the analyte in the samples.
Visualized Workflows and Logic
Caption: Workflow for the validation of the analytical method.
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A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity with Methyl 7-oxooctadecanoate
Introduction: The Challenge of Small Molecule Specificity
In the fields of immunology, atherosclerosis research, and drug development, the precise characterization of antibody specificity is paramount. Methyl 7-oxooctadecanoate, a keto-ester derivative of stearic acid, represents a class of oxidized lipids that are gaining interest for their potential roles in various physiological and pathological processes.[1][2] As research into these molecules expands, so does the need for high-quality immunological tools to detect and quantify them.
However, the small size and specific chemical features of molecules like Methyl 7-oxooctadecanoate—namely the ketone group at the 7-position—present a significant challenge for antibody development and validation. This ketone group can form an "oxidation-specific epitope" (OSE), which may be recognized by antibodies originally raised against other, structurally similar oxidized molecules.[3][4] Such unforeseen cross-reactivity can lead to inaccurate quantification, false-positive results, and misinterpreted biological functions, compromising experimental integrity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for systematically evaluating and comparing the cross-reactivity of antibodies with Methyl 7-oxooctadecanoate. We will move beyond simple binding assays to build a self-validating experimental funnel, ensuring that only the most specific and reliable antibody candidates are advanced for critical applications.
The Biochemical Basis for Cross-Reactivity
Antibodies recognize specific three-dimensional shapes and chemical motifs, known as epitopes. In the case of Methyl 7-oxooctadecanoate, the primary epitope is likely centered around the ketone group, which introduces a polar, reactive site on the long, nonpolar acyl chain.
Natural and therapeutic antibodies often exist that were generated against other oxidized lipids found in pro-inflammatory environments, such as in oxidized low-density lipoprotein (OxLDL).[4][5] These antibodies frequently target aldehydes and ketones that form on lipid and protein backbones.[6][7] Therefore, an antibody raised against a malondialdehyde (MDA) adduct or a 4-hydroxynonenal (4-HNE) modified protein could potentially recognize the carbonyl group on Methyl 7-oxooctadecanoate.
Caption: Molecular structure of Methyl 7-oxooctadecanoate highlighting the key functional groups.
A Phased Approach: The Cross-Reactivity Screening Funnel
To efficiently and rigorously assess cross-reactivity, we advocate for a multi-tiered screening funnel. This approach allows for the rapid elimination of non-specific candidates and allocates more resource-intensive techniques to the most promising antibodies. This structured methodology is inherently self-validating, as each successive tier provides a more detailed and quantitative confirmation of the previous one's findings.
Caption: A three-tiered workflow for systematically evaluating antibody cross-reactivity.
Tier 1: Competitive ELISA for High-Throughput Screening
Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) in a competitive format is the ideal starting point.[8] Its high-throughput nature allows for the rapid screening of numerous antibodies against Methyl 7-oxooctadecanoate. The principle is straightforward: if an antibody binds to Methyl 7-oxooctadecanoate, pre-incubating the antibody with the free molecule in solution will prevent it from binding to a similar, immobilized antigen on the ELISA plate. This results in a reduced signal, which is inversely proportional to the antibody's affinity for the free competitor.[9]
Caption: Workflow and principle of the competitive ELISA for cross-reactivity screening.
Experimental Protocol: Competitive ELISA
-
Antigen Coating: Coat a 96-well high-binding polystyrene plate with a relevant competing antigen (e.g., 1-5 µg/mL of BSA conjugated with a structurally similar oxidized lipid) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).[10]
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.[9]
-
Washing: Repeat the wash step as in step 2.
-
Competition Reaction: In a separate plate or tubes, prepare serial dilutions of Methyl 7-oxooctadecanoate (the competitor). Add a constant, pre-titrated concentration of the primary antibody to each competitor dilution. Incubate for 1 hour at 37°C to allow binding to occur.
-
Sample Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL/well of an appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions. Incubate for 1 hour at 37°C.[11]
-
Washing: Perform a final, more stringent wash (e.g., five times).
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes). Stop the reaction with 50 µL of 1M H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each antibody at various competitor concentrations.
Sample Data: Tier 1 Comparison
| Antibody Candidate | Target Antigen | Max Inhibition by Methyl 7-oxooctadecanoate | IC₅₀ (µM) | Verdict |
| Ab-01 | MDA-KLH | 85% | 2.5 | High Cross-Reactivity . Advance to Tier 2. |
| Ab-02 | OxLDL | 72% | 8.1 | Moderate Cross-Reactivity . Advance to Tier 2. |
| Ab-03 | Native LDL | 5% | > 100 | Negligible Cross-Reactivity . Reject. |
| Ab-04 | 4-HNE-BSA | 91% | 1.8 | High Cross-Reactivity . Advance to Tier 2. |
Tier 2: Western Blot for Specificity Confirmation
Causality: While ELISA is excellent for screening, it can be susceptible to matrix effects. Western or Dot Blotting provides an orthogonal method to confirm specificity.[12][13] Here, we test the antibody's ability to bind Methyl 7-oxooctadecanoate covalently linked to a carrier protein (a hapten-carrier conjugate), which is then immobilized on a membrane.[14] This confirms that the binding interaction is specific to the molecule itself and not an artifact of the solution-phase competition in the ELISA. A simple way to further validate this is through peptide blocking, where the signal disappears if the antibody is pre-incubated with the specific hapten-carrier conjugate.[15]
Experimental Protocol: Dot Blot
-
Hapten Conjugation: Covalently conjugate Methyl 7-oxooctadecanoate to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using an appropriate cross-linking chemistry (e.g., EDC/NHS chemistry targeting the ester for hydrolysis and subsequent amide bond formation, though this requires careful chemical optimization).
-
Membrane Preparation: Spot serial dilutions of the Methyl 7-oxooctadecanoate-BSA conjugate, the carrier protein (BSA) alone, and a non-relevant control protein onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Ab-01, Ab-02, Ab-04 from Tier 1) at a pre-optimized concentration in Blocking Buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
Sample Data: Tier 2 Comparison
| Antibody Candidate | Binding to Methyl 7-oxooctadecanoate-BSA | Binding to BSA alone | Verdict |
| Ab-01 | +++ (Strong Signal) | - (No Signal) | Specific Binding Confirmed . Advance to Tier 3. |
| Ab-02 | + (Weak Signal) | - (No Signal) | Weak Specific Binding . Low priority. |
| Ab-04 | +++ (Strong Signal) | - (No Signal) | Specific Binding Confirmed . Advance to Tier 3. |
Tier 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Causality: For the most promising candidates, it is crucial to move beyond qualitative or semi-quantitative assessments to precise, quantitative biophysical characterization. Surface Plasmon Resonance (SPR) is the gold standard for this, providing real-time, label-free analysis of binding kinetics.[16][17] By immobilizing the antibody and flowing Methyl 7-oxooctadecanoate (or a soluble conjugate) over the surface, we can determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is the ultimate measure of binding affinity.[18][19] Comparing the Kₑ for the primary target versus the cross-reactive molecule provides a definitive comparison of binding strength.
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A Comparative Guide to Isotopic Labeling of Methyl 7-oxooctadecanoate for Advanced Tracer Studies
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the selection of an appropriate tracer is a critical determinant of experimental success. This guide provides an in-depth technical comparison of isotopically labeled Methyl 7-oxooctadecanoate as a tracer molecule. We will explore the nuances of its synthesis, its application in tracer studies, and how it compares to alternative methodologies, supported by experimental data and detailed protocols. Our focus is to equip you with the knowledge to make informed decisions for your research, ensuring scientific integrity and robust outcomes.
Introduction to Methyl 7-oxooctadecanoate as a Metabolic Tracer
Methyl 7-oxooctadecanoate is the methyl ester of 7-oxooctadecanoic acid, a long-chain keto fatty acid.[1] Keto fatty acids are intermediates in fatty acid metabolism and can serve as indicators of specific metabolic pathways.[2][3] The introduction of stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), into the Methyl 7-oxooctadecanoate molecule creates a powerful tool for tracing its metabolic fate in vivo and in vitro. These non-radioactive isotopes allow for safe handling and enable the use of powerful analytical techniques like mass spectrometry to track the labeled molecule and its metabolites with high precision.[4][5]
The rationale for using isotopically labeled Methyl 7-oxooctadecanoate lies in its potential to probe specific aspects of fatty acid oxidation and biosynthesis. The position of the oxo group influences its metabolism, potentially directing it towards different catabolic or anabolic pathways compared to its saturated counterpart, stearic acid.
Isotopic Labeling Strategies for Methyl 7-oxooctadecanoate
The choice of isotope and its position within the molecule are critical for designing a tracer study. The most common stable isotopes for labeling fatty acids are ²H and ¹³C.
Deuterium (²H) Labeling
Deuterium labeling is a cost-effective method for introducing a stable isotope. For Methyl 7-oxooctadecanoate, deuterium can be incorporated at various positions. A common strategy is to introduce two deuterium atoms at a specific carbon, creating a gem-dideutero compound.
Synthetic Approach: Synthesis of Methyl 7-oxooctadecanoate-10,10-d₂
One documented method involves the synthesis of Methyl 7-oxooctadecanoate labeled with two deuterium atoms on the carbon gamma to the oxo group (position 10).[3] This approach utilizes a chain extension of a 2,2-dideutero acid, followed by reduction of the resulting dideuteroxooctadecanoate.[3]
Experimental Protocol: Synthesis of Methyl 7-oxooctadecanoate-10,10-d₂
Materials:
-
Deuterium oxide (D₂O)
-
Appropriate starting materials for chain extension (e.g., shorter chain aldehydes and ylides)
-
Sodium borodeuteride (NaBD₄)
-
Tosylhydrazine
-
Sodium cyanoborohydride
-
Standard organic solvents and reagents for organic synthesis
Step-by-Step Methodology:
-
Preparation of a 2,2-dideutero acid: An appropriate shorter-chain carboxylic acid is subjected to H/D exchange at the α-position using D₂O under basic or acidic conditions.[3]
-
Chain Extension: The resulting 2,2-dideutero acid is converted to its corresponding acyl chloride and used in a coupling reaction (e.g., with a suitable organocadmium or organocuprate reagent) to introduce the remainder of the carbon chain, including the oxo group at position 7.
-
Alternative Stepwise Introduction: An alternative involves the reduction of an unlabeled oxooctadecanoate with sodium borodeuteride to introduce one deuterium atom, followed by conversion of the resulting alcohol to a tosylate or mesylate. Subsequent reduction with lithium aluminum deuteride introduces a second deuterium atom.[3]
-
Esterification: The resulting deuterated 7-oxooctadecanoic acid is esterified to its methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst.
-
Purification and Characterization: The final product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic enrichment.
Carbon-13 (¹³C) Labeling
Carbon-13 labeling offers the advantage of tracing the carbon backbone of the molecule through metabolic pathways. This can provide more direct information about processes like chain shortening or elongation.
Synthetic Approach: Synthesis of [x-¹³C]-Methyl 7-oxooctadecanoate
A general strategy for synthesizing ¹³C-labeled oxo fatty acids involves the coupling of a ¹³C-labeled alkylating agent with a suitable precursor, followed by reduction of the oxo group if the corresponding saturated fatty acid is desired.[6][7] For Methyl 7-oxooctadecanoate, a ¹³C label could be introduced in the alkyl chain or at the carboxyl group.
Experimental Protocol: Synthesis of [6-¹³C]-Methyl 7-oxooctadecanoate (Hypothetical)
This protocol is based on a general method for synthesizing ¹³C-labeled fatty acids.[6][7]
Materials:
-
¹³C-labeled starting material (e.g., [1-¹³C]-1-bromohexane)
-
Half acid chloride methyl ester of a suitable dioic acid (e.g., methyl adipoyl chloride)
-
Organocadmium or organocuprate reagents
-
Standard organic solvents and reagents for organic synthesis
Step-by-Step Methodology:
-
Preparation of ¹³C-labeled Grignard or Organocadmium Reagent: The ¹³C-labeled alkyl bromide is converted to its corresponding Grignard reagent, which is then used to prepare the organocadmium reagent.
-
Coupling Reaction: The ¹³C-labeled organocadmium reagent is coupled with the half acid chloride methyl ester of the dioic acid to form the ¹³C-labeled oxo fatty acid ester.
-
Purification and Characterization: The product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the position and enrichment of the ¹³C label.
Comparison of Methyl 7-oxooctadecanoate Tracers with Alternatives
The choice of tracer depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. Here, we compare isotopically labeled Methyl 7-oxooctadecanoate with other common tracer methodologies for studying fatty acid metabolism.
| Tracer Methodology | Principle | Advantages | Disadvantages | Supporting Experimental Data |
| Isotopically Labeled Methyl 7-oxooctadecanoate (²H, ¹³C) | Introduction of a stable isotope into the molecule allows for tracing its metabolic fate using mass spectrometry. | - High specificity for tracking a particular fatty acid.[8][9] - Can provide positional information on metabolic transformations.[4] - Non-radioactive and safe for in vivo studies.[5][10] | - Synthesis can be complex and expensive.[11] - Potential for kinetic isotope effects with deuterium labeling.[12] - Requires sensitive mass spectrometry for detection.[4] | GC-MS or LC-MS/MS analysis of labeled metabolites in plasma or tissue extracts.[2][8][9] |
| Alkyne-Labeled Fatty Acids with Click Chemistry | A fatty acid analog containing a terminal alkyne group is introduced. This alkyne can be "clicked" to a reporter molecule (e.g., a fluorophore or biotin) for detection.[4][13] | - High sensitivity and low background signal.[4][13] - Enables visualization of fatty acid uptake and distribution using fluorescence microscopy.[14] - Can be used for pull-down experiments to identify interacting proteins. | - The bulky alkyne tag may alter the metabolism of the fatty acid.[15] - Synthesis of the alkyne-labeled fatty acid is required.[16] | Fluorescence microscopy images showing cellular uptake, or mass spectrometry data of "clicked" lipid species.[14][15] |
| Seahorse XF Analyzer (Fatty Acid Oxidation Assay) | Measures the oxygen consumption rate (OCR) of cells in real-time to determine the rate of fatty acid oxidation.[17][18] | - Provides a functional readout of fatty acid oxidation in live cells.[17] - Allows for the study of the effects of drugs or genetic manipulations on FAO.[19] - Does not require the synthesis of labeled compounds. | - Does not provide information on the metabolic fate of the fatty acid beyond oxidation. - Indirect measurement of metabolism. - Requires specialized instrumentation. | Real-time OCR data showing changes in response to the addition of fatty acids and inhibitors.[9] |
| Uniformly ¹³C-Labeled Substrates (e.g., [U-¹³C]glucose) | Cells are cultured with a uniformly ¹³C-labeled precursor. The incorporation of ¹³C into newly synthesized fatty acids is measured by mass spectrometry. | - Traces de novo lipogenesis from a specific precursor.[20][21] - Can provide information on the contribution of different carbon sources to fatty acid synthesis.[20] | - Does not directly trace the metabolism of a specific exogenous fatty acid. - Requires significant metabolic labeling, which can be expensive. | Mass isotopomer distribution analysis of fatty acids showing the incorporation of ¹³C atoms.[21] |
Experimental Workflows and Data Visualization
General Workflow for a Tracer Study with Isotopically Labeled Methyl 7-oxooctadecanoate
The following diagram illustrates a typical workflow for a tracer study using isotopically labeled Methyl 7-oxooctadecanoate.
Caption: General workflow for a tracer study.
Synthetic Pathway for Deuterium-Labeled Methyl 7-oxooctadecanoate
The following diagram outlines a synthetic route for preparing deuterium-labeled Methyl 7-oxooctadecanoate.
Caption: Synthesis of deuterium-labeled tracer.
Metabolic Fate of 7-Oxooctadecanoic Acid
While the precise metabolic fate of 7-oxooctadecanoic acid is not extensively documented, it is expected to undergo catabolism through pathways common to other fatty acids, primarily beta-oxidation.[1][22][23] The presence of the oxo group may influence the initial steps of this process. It is also possible that it could be a substrate for alpha-oxidation or metabolism by cytochrome P450 enzymes.[12][24][25]
Caption: Putative metabolic pathways for the tracer.
Detailed Experimental Protocols
Protocol for In Vivo Tracer Infusion in a Rodent Model
This protocol outlines a primed-continuous infusion of isotopically labeled Methyl 7-oxooctadecanoate in a rodent model to study fatty acid metabolism.
Materials:
-
Isotopically labeled Methyl 7-oxooctadecanoate
-
Fatty acid-free bovine serum albumin (BSA)
-
Saline solution
-
Anesthetized and catheterized rodents
-
Infusion pump
-
Blood collection supplies
Step-by-Step Methodology:
-
Tracer Preparation: Prepare the infusion solution by complexing the isotopically labeled Methyl 7-oxooctadecanoate with fatty acid-free BSA in saline. The final concentration should be determined based on the desired infusion rate and the animal's body weight.
-
Animal Preparation: Anesthetize the rodent and ensure catheters are placed correctly for infusion and blood sampling.
-
Priming Dose: Administer a bolus "priming" dose of the tracer to rapidly achieve isotopic steady state in the plasma.
-
Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of the tracer at a constant rate for the duration of the experiment (e.g., 2-4 hours).
-
Blood Sampling: Collect blood samples at regular intervals (e.g., every 30 minutes) to monitor the isotopic enrichment of the tracer and its metabolites in the plasma.
-
Tissue Collection: At the end of the infusion, euthanize the animal and collect tissues of interest (e.g., liver, adipose tissue, muscle). Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Sample Processing: Process the plasma and tissue samples for lipid extraction and subsequent analysis by mass spectrometry.
Protocol for GC-MS Analysis of Labeled Fatty Acid Methyl Esters (FAMEs)
This protocol describes the derivatization of fatty acids to their methyl esters and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[26][27]
Materials:
-
Lipid extract from plasma or tissue
-
Internal standard (e.g., a deuterated fatty acid not expected to be present in the sample)
-
Methanol
-
Acetyl chloride or boron trifluoride in methanol (BF₃-methanol)
-
Hexane
-
GC-MS system with a suitable capillary column
Step-by-Step Methodology:
-
Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Folch or Bligh-Dyer method.
-
Saponification (Optional): To analyze total fatty acids (free and esterified), saponify the lipid extract with a base (e.g., KOH in methanol) to release the fatty acids.
-
Derivatization to FAMEs: Add the internal standard to the lipid extract. Evaporate the solvent and add a methylating agent (e.g., acetyl chloride in methanol or BF₃-methanol). Heat the mixture to convert the fatty acids to their corresponding methyl esters.
-
Extraction of FAMEs: After the reaction is complete, add water and extract the FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis: Inject an aliquot of the hexane extract onto the GC-MS system. Use a temperature program that effectively separates the FAMEs of interest. Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to detect and quantify the labeled and unlabeled FAMEs.[6][28][29]
-
Data Analysis: Determine the isotopic enrichment of Methyl 7-oxooctadecanoate and its metabolites by calculating the ratio of the peak areas of the labeled and unlabeled ions.
Conclusion
Isotopically labeled Methyl 7-oxooctadecanoate is a valuable tool for dissecting the complexities of fatty acid metabolism. By carefully selecting the isotopic label and designing appropriate tracer studies, researchers can gain unique insights into the metabolic fate of this specific keto fatty acid. This guide has provided a comprehensive overview of the synthesis, application, and comparison of this tracer with alternative methodologies. The detailed protocols and data visualization examples serve as a practical resource for scientists and drug development professionals seeking to employ this powerful technique in their research. As with any tracer study, meticulous experimental design and validation are paramount to ensure the generation of accurate and reproducible data.
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Thiele, C., Papan, C., Hoelper, D., Kusserow, K., Gaebler, A., Schoene, M., ... & Kuerschner, L. (2012). Tracing fatty acid metabolism by click chemistry. ACS chemical biology, 7(12), 2004-2011. [Link]
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Wunderling, K., et al. (2022). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of Lipid Research, 63(4), 100188. [Link]
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A Researcher's Guide to the Comparative Analysis of Methyl 7-oxooctadecanoate from Diverse Synthetic Origins
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides an in-depth comparative analysis of Methyl 7-oxooctadecanoate (CAS 2380-22-5), a long-chain oxo-fatty acid methyl ester, from different commercial sources. While this compound is not reported to occur naturally, significant variations can exist between batches from different suppliers or even different lots from the same supplier.[1][2] Understanding these differences is critical for the reproducibility of experimental results and the overall integrity of a research endeavor.
This guide will delve into the common synthetic routes for Methyl 7-oxooctadecanoate, the potential impurities that may arise, and a suite of analytical techniques to characterize and compare samples from various sources. We will provide detailed experimental protocols and illustrative data to empower researchers to conduct their own comprehensive evaluations.
The Synthetic Landscape: Understanding the Origins of Variation
Methyl 7-oxooctadecanoate is primarily available through chemical synthesis.[3][4] The choice of synthetic route can significantly influence the impurity profile of the final product. A common strategy for the synthesis of such keto fatty acid esters involves the oxidation of the corresponding hydroxy fatty acid methyl ester.[5] For Methyl 7-oxooctadecanoate, this would involve the oxidation of Methyl 7-hydroxyoctadecanoate.
Another potential synthetic pathway could be adapted from the synthesis of related compounds, such as the base-induced ring cleavage of a cyclic precursor. For instance, 7-oxooctanoic acid has been prepared by the cleavage of 2-acetylcyclohexanone, which could then be esterified.[6]
These different synthetic approaches can lead to a variety of impurities, including:
-
Starting Materials: Unreacted precursors like Methyl 7-hydroxyoctadecanoate or the starting materials for its synthesis.
-
Positional Isomers: Isomers such as Methyl 6-oxooctadecanoate or Methyl 9-oxooctadecanoate may be present, arising from impurities in the starting materials or lack of reaction specificity.[5][7]
-
By-products of Oxidation: Over-oxidation or side reactions can lead to the formation of dicarboxylic acids or other oxidized species.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification process may remain in the final product.
-
Degradation Products: As an ester, Methyl 7-oxooctadecanoate is susceptible to hydrolysis, which would result in the formation of 7-oxooctadecanoic acid and methanol.[8]
The following diagram illustrates a generalized workflow for the synthesis and the potential introduction of impurities.
Caption: Generalized workflow for the synthesis of Methyl 7-oxooctadecanoate and points of potential impurity introduction.
A Multi-pronged Analytical Approach for Comparative Assessment
A thorough comparison of Methyl 7-oxooctadecanoate from different sources requires a combination of analytical techniques to assess purity, identify impurities, and confirm the chemical structure.
Purity Assessment and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful tool for determining the purity of Methyl 7-oxooctadecanoate and profiling its non-volatile impurities.[9]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: An HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water. The addition of 0.1% formic acid to the mobile phase can help to improve peak shape.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm (for the carbonyl group) or CAD for universal detection of non-volatile compounds.[10]
-
Sample Preparation: Accurately weigh and dissolve the Methyl 7-oxooctadecanoate sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Hypothetical Comparative HPLC Data
| Parameter | Source A | Source B | Source C |
| Purity (%) | 98.5 | 95.2 | 99.1 |
| Number of Impurities | 3 | 5 | 2 |
| Major Impurity (Retention Time, % Area) | 4.2 min, 0.8% | 3.8 min, 2.1% | 4.2 min, 0.5% |
This table provides a clear comparison of the purity and impurity profiles of samples from three hypothetical sources.
Structural Confirmation and Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for the analysis of volatile compounds and is particularly well-suited for fatty acid methyl esters.[11][12] It provides both chromatographic separation and mass spectral data for structural elucidation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., a cyano- or wax-based column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 2 minutes, then ramping to 250°C at 10°C/min, and holding for 10 minutes.
-
Injection: Split or splitless injection.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as hexane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
Derivatization (Optional but Recommended): To improve chromatographic performance and prevent enolization, the ketone group can be derivatized to a methyloxime.[13] This involves reacting the sample with methoxyamine hydrochloride in pyridine.[13]
Data Presentation: Expected Mass Spectral Fragmentation
The mass spectrum of Methyl 7-oxooctadecanoate is expected to show characteristic fragments. The molecular ion peak (M+) at m/z 312.5 would be present.[14] Key fragmentation patterns would arise from cleavage adjacent to the carbonyl group and the ester functionality, allowing for the confirmation of the keto group's position.
Unambiguous Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules.[15] Both ¹H and ¹³C NMR are crucial for confirming the identity of Methyl 7-oxooctadecanoate and identifying any structurally similar impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of CDCl₃.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra such as COSY and HSQC for complete structural assignment.
Data Presentation: Characteristic NMR Chemical Shifts
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| -OCH₃ | ~3.67 (singlet) | -OC H₃ | ~51.4 |
| -CH₂ -COOCH₃ | ~2.30 (triplet) | -C H₂-COOCH₃ | ~34.1 |
| -CH₂ -C=O | ~2.42 (triplet) | -C H₂-C=O | ~42.8 |
| Terminal -CH₃ | ~0.88 (triplet) | C =O (ketone) | ~211 |
| -(CH₂ )n- | ~1.25-1.65 (multiplet) | C =O (ester) | ~174 |
Note: These are predicted chemical shifts based on related structures and may vary slightly.[16][17]
The following workflow diagram summarizes the analytical approach for a comprehensive comparative analysis.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 7-oxooctadecanoate in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of specific lipids within complex biological or chemical matrices is a frequent and significant challenge. Methyl 7-oxooctadecanoate, an oxo-fatty acid methyl ester, presents a unique set of analytical hurdles due to its hybrid structure, containing both a long alkyl chain and a reactive ketone group. This guide provides an in-depth comparison of the primary analytical methodologies for its quantification, grounded in established scientific principles and practical, field-proven insights. We will explore the nuances of sample preparation, chromatographic separation, and detection, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Analytical Challenge: Why Methyl 7-oxooctadecanoate is Not a Simple Analyte
The quantification of Methyl 7-oxooctadecanoate is complicated by several factors inherent to its molecular structure and the complex nature of typical sample matrices. Unlike simple fatty acid methyl esters (FAMEs), the presence of a mid-chain carbonyl group introduces polarity and chemical reactivity that must be carefully managed. Furthermore, in biological samples, it is often present at low concentrations amidst a vast excess of structurally similar lipids, demanding highly selective and sensitive analytical methods.
A significant issue in liquid chromatography is the potential for keto-enol tautomerism, where the ketone can reversibly interconvert to its enol form. This can lead to chromatographic artifacts such as peak splitting or broadening, which compromises accurate quantification[1]. For gas chromatography, the molecule's polarity and thermal stability are primary concerns, often necessitating chemical derivatization to achieve reproducible results[2][3].
Comparative Analysis of Key Methodologies: GC-MS vs. LC-MS/MS
The two most powerful and widely used techniques for the quantitative analysis of small molecules like Methyl 7-oxooctadecanoate in complex mixtures are GC-MS and LC-MS/MS. The choice between them depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection. | Separation of compounds in the liquid phase based on their physicochemical properties, followed by mass-based detection. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Derivatization | Typically required for oxo-fatty acids to improve volatility and thermal stability, and to enhance peak shape[2][3]. | Generally not required, allowing for a more direct analysis of the native molecule. |
| Chromatographic Resolution | High-resolution capillary columns provide excellent separation of isomers. | Can be challenging for closely related isomers, but various column chemistries offer good selectivity. |
| Sensitivity | High sensitivity, especially in selected ion monitoring (SIM) mode. | Very high sensitivity, particularly with multiple reaction monitoring (MRM) on a triple quadrupole instrument. |
| Selectivity | Good selectivity from mass filtering, but can be limited by co-eluting matrix components with similar fragmentation patterns. | Excellent selectivity from precursor-to-product ion transitions (MRM), significantly reducing matrix interference. |
| Matrix Effects | Less prone to ion suppression/enhancement compared to LC-MS/MS. | Susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful method development and the use of internal standards. |
| Throughput | Can be lower due to longer run times and sample preparation steps (derivatization). | Generally higher throughput due to faster chromatography and simpler sample preparation. |
Recommended Analytical Workflows
Here, we present detailed protocols for both a GC-MS and an LC-MS/MS approach for the quantitative analysis of Methyl 7-oxooctadecanoate. These protocols are designed to be self-validating through the incorporation of internal standards and quality control checks.
Workflow 1: Quantitative Analysis by GC-MS with Derivatization
This workflow is a robust and highly sensitive method that addresses the challenges of analyzing an oxo-fatty acid by GC-MS through a two-step derivatization process. First, the keto group is protected and stabilized by methoximation. While a second derivatization of the ester is not necessary as it is already a methyl ester, if one were starting from the free acid, esterification would be the subsequent step.
Caption: Workflow for GC-MS analysis of Methyl 7-oxooctadecanoate.
Experimental Protocol: GC-MS with Methoximation
-
Sample Preparation and Extraction:
-
To 100 µL of sample (e.g., plasma, cell lysate), add a known amount of a suitable internal standard (e.g., stable isotope-labeled Methyl 7-oxooctadecanoate).
-
Perform a liquid-liquid extraction using 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture. Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Methoximation):
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.
-
Tightly cap the vial and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in 100 µL of hexane and transfer to a GC vial with an insert.
-
Inject 1 µL of the sample into a GC-MS system equipped with a polar capillary column (e.g., a high-cyanocontent column suitable for FAME analysis).
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the methoximated Methyl 7-oxooctadecanoate and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by preparing standards of known concentrations of Methyl 7-oxooctadecanoate and a constant amount of internal standard, and subjecting them to the same derivatization and analysis procedure.
-
Calculate the concentration of the analyte in the samples based on the peak area ratio to the internal standard and the calibration curve.
-
Workflow 2: Direct Quantitative Analysis by LC-MS/MS
This workflow offers a more direct and potentially higher-throughput analysis by avoiding the need for derivatization. The high selectivity of tandem mass spectrometry (MS/MS) is leveraged to minimize matrix interference.
Caption: Workflow for LC-MS/MS analysis of Methyl 7-oxooctadecanoate.
Experimental Protocol: LC-MS/MS
-
Sample Preparation and Extraction:
-
To 50 µL of sample, add 200 µL of cold methanol containing a known amount of a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Inject 5-10 µL of the sample into an LC-MS/MS system.
-
Perform chromatographic separation on a C18 reversed-phase column with a suitable gradient elution (e.g., water and acetonitrile/methanol, both with a small amount of an additive like formic acid to improve peak shape).
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode, although positive mode should also be evaluated.
-
Detect the analyte and internal standard using Multiple Reaction Monitoring (MRM), with optimized precursor-to-product ion transitions.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards with a constant amount of internal standard.
-
Calculate the concentration of Methyl 7-oxooctadecanoate in the samples based on the peak area ratio to the internal standard and the calibration curve.
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of Methyl 7-oxooctadecanoate in complex mixtures.
-
GC-MS is a highly reliable and sensitive method, particularly when combined with derivatization to stabilize the keto group. Its high chromatographic resolution is advantageous for separating the target analyte from other isomeric fatty acid derivatives. This method is recommended when the highest level of specificity for isomeric separation is required and when derivatization steps can be incorporated into the workflow.
-
LC-MS/MS offers the significant advantages of simpler sample preparation (no derivatization) and potentially higher throughput. The exceptional selectivity of MRM detection can effectively mitigate matrix interferences, which is a major benefit when working with complex biological samples. This method is recommended for routine analysis and when a large number of samples need to be processed, provided that potential issues with keto-enol tautomerism can be chromatographically controlled.
Ultimately, the choice of method will depend on the specific research question, the nature of the sample matrix, the required sensitivity and throughput, and the available instrumentation. For both methods, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest accuracy and precision in quantification.
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A Comprehensive Guide to the Structural Confirmation of Synthetic Methyl 7-oxooctadecanoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and detailed experimental protocols for confirming the structure of synthetic Methyl 7-oxooctadecanoate, a long-chain gamma-keto ester. By leveraging a multi-pronged analytical approach, we can establish a self-validating system that ensures the identity and purity of the target compound, a critical step in any research and development pipeline.
Introduction: The Importance of Positional Isomerism in Keto Esters
Methyl 7-oxooctadecanoate (C₁₉H₃₆O₃, Molar Mass: 312.49 g/mol ) belongs to the class of fatty acid methyl esters (FAMEs) containing a ketone functional group.[1] The precise location of this keto group along the eighteen-carbon chain is critical to its chemical and biological properties. Positional isomers, such as Methyl 9-oxooctadecanoate or Methyl 10-oxooctadecanoate, possess the same molecular formula and, consequently, the same exact mass, yet their differing structures can lead to distinct reactivity and biological activity. Therefore, robust analytical techniques are required to differentiate between these closely related compounds.
This guide will focus on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to definitively confirm the structure of synthetic Methyl 7-oxooctadecanoate. We will also explore alternative synthetic strategies for gamma-keto esters to provide context and comparative insights.
Synthesis of Methyl 7-oxooctadecanoate: A Plausible Approach
While various methods exist for the synthesis of gamma-keto esters, a specific, high-yield synthesis for Methyl 7-oxooctadecanoate can be adapted from established literature protocols for similar compounds. One such robust method involves the acylation of a suitable organometallic reagent with an acid chloride. The following protocol is based on a well-regarded procedure for a shorter-chain analogue, providing a reliable pathway to the target molecule.
Alternative Synthetic Strategies for γ-Keto Esters
For a comprehensive understanding, it is valuable to consider alternative synthetic routes to γ-keto esters, each with its own advantages and limitations:
-
Au(III)-Catalyzed Hydration of 3-Alkynoates: This atom-economical method provides a practical one-step synthesis of γ-keto esters in high yields under mild conditions. The reaction proceeds via a neighboring carbonyl group participation, ensuring regioselectivity.[2]
-
Zinc Carbenoid-Mediated Homologation: This one-pot reaction efficiently converts β-keto esters into their corresponding γ-keto ester homologues. The use of a Furukawa-modified Simmons-Smith reagent allows for the regioselective insertion of a carbenoid carbon.[3]
Structural Confirmation Workflow
Caption: Workflow for the synthesis, purification, and structural confirmation of Methyl 7-oxooctadecanoate.
Experimental Data and Interpretation
The following sections detail the expected outcomes from each analytical technique and provide a comparative analysis with isomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon skeleton and the position of functional groups. Both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum of a FAME is characterized by several key signals. The most informative signals for confirming the 7-oxo position are the triplets corresponding to the methylene groups alpha to the ketone and the ester carbonyls.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides unambiguous evidence for the position of the carbonyl group. A comprehensive study by Tulloch (1977) provides detailed assignments for all 16 isomeric oxooctadecanoates, serving as an authoritative reference.[4] The chemical shifts of the carbons alpha and beta to the ketone carbonyl are significantly deshielded and are diagnostic for its position.
Data Summary and Comparison:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) for Methyl 7-oxooctadecanoate[4] | Expected ¹³C Chemical Shift (ppm) for Methyl 9-oxooctadecanoate |
| -COO-CH₃ | ~3.67 (s) | 51.4 | 51.4 |
| -CH₂ -COOCH₃ (C2) | ~2.30 (t) | 34.1 | 34.1 |
| -CH₂ -C=O (C6 & C8) | ~2.40 (t) | 42.8 | Not Applicable |
| -CH₂ -C=O (C8 & C10) | Not Applicable | Not Applicable | 42.8 |
| C =O (Ketone) | - | 211.3 | 211.4 |
| C =O (Ester) | - | 174.2 | 174.2 |
| Terminal -CH₃ | ~0.88 (t) | 14.1 | 14.1 |
Note: ¹H NMR chemical shifts are estimations based on typical values for FAMEs. Precise values can vary based on solvent and concentration.
The key differentiator in the ¹³C NMR spectrum is the chemical shift of the carbons flanking the ketone. For the 7-oxo isomer, carbons 6 and 8 will appear around 42.8 ppm, while for the 9-oxo isomer, carbons 8 and 10 will show this shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In Methyl 7-oxooctadecanoate, we expect to see strong characteristic absorptions for both the ester and ketone carbonyl groups.
Expected FTIR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | ~1740 | Strong |
| Ketone C=O | Stretch | ~1715 | Strong |
| C-O (Ester) | Stretch | ~1245 and ~1170 | Strong |
| C-H (Alkyl) | Stretch | ~2850-2960 | Strong |
The presence of two distinct carbonyl peaks is a strong indicator of the keto-ester structure. While FTIR is excellent for confirming the presence of both functional groups, it cannot definitively determine the position of the ketone along the alkyl chain.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for confirming the overall structure and identifying any impurities.
Expected GC-MS Data:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum of FAMEs may show a weak or absent molecular ion peak. For Methyl 7-oxooctadecanoate, the expected M⁺ is at m/z 312.
-
Key Fragmentations: The fragmentation pattern is highly informative. For a 7-keto ester, characteristic cleavage alpha to the ketone is expected. This would lead to significant fragments at:
-
m/z 129 (cleavage between C6 and C7)
-
m/z 157 (cleavage between C7 and C8, McLafferty rearrangement)
-
m/z 199 (cleavage between C7 and C8)
-
m/z 74 (characteristic McLafferty rearrangement of the methyl ester)
-
Comparative Fragmentation of Isomers:
The position of the keto group will dictate the masses of the major fragment ions. For example, in Methyl 9-oxooctadecanoate, the corresponding alpha-cleavage fragments would be at different m/z values. This allows for the differentiation of positional isomers via mass spectrometry.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the results, the following detailed protocols should be followed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified synthetic product in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign all peaks in both ¹H and ¹³C spectra and compare the chemical shifts to literature values and expected patterns.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: As a neat liquid, place a small drop of the purified product between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the ester and ketone carbonyl groups, as well as the C-O and C-H stretching vibrations.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent such as hexane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Identify the peak corresponding to Methyl 7-oxooctadecanoate in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion (if present) and the key fragment ions. Compare the fragmentation pattern with the expected pattern for the 7-oxo isomer.
Conclusion
The structural confirmation of synthetic Methyl 7-oxooctadecanoate requires a meticulous and multi-faceted analytical approach. By combining the detailed positional information from ¹³C NMR, the functional group identification from FTIR, and the molecular weight and fragmentation data from GC-MS, a definitive and trustworthy structural assignment can be made. This guide provides the necessary framework, comparative data, and detailed protocols to empower researchers to confidently verify the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.
References
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Tulloch, A. P. (1977). Deuterium isotope effects and assignment of 13C chemical shifts in spectra of methyl octadecanoate and the sixteen isomeric oxooctadecanoates. Canadian Journal of Chemistry, 55(7), 1135-1142. [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 537006, Methyl 7-oxooctadecanoate. Retrieved from [Link].
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Formation of γ-Keto Esters from β-Keto Esters. (2014). Organic Syntheses, 91, 248-259. [Link]
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Hashmi, A. S. K., et al. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of Organic Chemistry, 74(4), 1640–1643. [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 536966, Methyl 9-oxooctadecanoate. Retrieved from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 543603, Methyl 10-oxooctadecanoate. Retrieved from [Link].
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A Guide to Inter-Laboratory Comparison of Methyl 7-oxooctadecanoate Measurements: Ensuring Accuracy and Comparability in Lipidomics
Introduction
Methyl 7-oxooctadecanoate is a keto-fatty acid methyl ester whose precise and accurate quantification is of growing interest in various fields of research, including the study of lipid oxidation and metabolic pathways.[1][2] As with any analytical measurement, ensuring that data is reliable, reproducible, and comparable across different laboratories is paramount. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of a laboratory's quality assurance strategy.[3][4] They provide an objective means of assessing a laboratory's performance by comparing its results with those of other laboratories.[5][6]
This guide offers a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison for the measurement of Methyl 7-oxooctadecanoate. It is intended for researchers, scientists, and drug development professionals who seek to validate their analytical methods and contribute to the generation of high-quality, comparable data within the scientific community. The principles and protocols outlined herein are grounded in internationally recognized standards, such as ISO/IEC 17043, which specifies the general requirements for the competence of proficiency testing providers.[5][7][8][9]
PART 1: Designing a Robust Inter-Laboratory Comparison
A successful ILC hinges on meticulous planning and a clear understanding of its objectives. The design phase is critical for ensuring the results are meaningful and actionable.
Defining the Scope and Objectives
The first step is to clearly define the purpose of the ILC. Key objectives may include:
-
Method Validation: Assessing the performance of a new or modified analytical method across multiple laboratories.
-
Proficiency Testing: Evaluating the ongoing competence of laboratories in performing a routine analysis.[10]
-
Characterization of a Reference Material: Establishing a consensus value for a candidate reference material.
The coordinating body must also establish clear criteria for laboratory participation, considering factors such as experience with the analytical technique, accreditation status, and geographical distribution.
The Test Material: The Foundation of Comparability
The test material is the single most critical element of the ILC. It must be homogeneous and stable throughout the duration of the study.
-
Selection of Matrix: The matrix should be relevant to the intended application. Options include a pure standard solution, a spiked matrix (e.g., plasma or a relevant cell culture medium), or a natural-matrix material. The use of natural-matrix Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST) is highly encouraged for method validation and achieving traceability.[11]
-
Preparation and Homogeneity Testing: The test material must be prepared in a single batch to ensure homogeneity. Before distribution, a sufficient number of randomly selected samples should be analyzed to confirm that there are no significant differences between units.[12]
-
Stability Testing: The stability of Methyl 7-oxooctadecanoate in the test material must be assessed under the proposed shipping and storage conditions to ensure that the analyte concentration does not change over the course of the study.[12]
Harmonization of Analytical Approaches
A key decision in designing an ILC is whether to prescribe a specific analytical method or to allow participating laboratories to use their own.
-
Prescribed Method: This approach is useful for validating a specific standard operating procedure (SOP). It reduces inter-method variability, allowing for a clearer assessment of inter-laboratory precision.
-
Flexible Approach: Allowing laboratories to use their own methods provides a more realistic assessment of the "state of the art" for the measurement and can help identify biases associated with particular techniques. If this approach is chosen, it is crucial that each laboratory provides a detailed report of their methodology.
The following diagram illustrates the overall workflow of an ILC:
Caption: High-level workflow for an inter-laboratory comparison study.
PART 2: Recommended Analytical Protocol (GC-MS)
While various techniques like LC-MS/MS can be employed for the analysis of keto fatty acids,[13][14][15][16][17][18] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of fatty acid methyl esters.[1][19][20] The following protocol details a GC-MS method with a derivatization step to enhance the stability and chromatographic performance of Methyl 7-oxooctadecanoate.[21]
Materials and Reagents
-
Methyl 7-oxooctadecanoate reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Methyl nonadecanoate
-
Hexane, Ethyl Acetate (HPLC grade)
-
Methoxyamine hydrochloride
-
Anhydrous Pyridine
-
Nitrogen gas, high purity
Sample Preparation and Extraction
-
Internal Standard Spiking: To 100 µL of the test material, add a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution of Methyl nonadecanoate).
-
Liquid-Liquid Extraction: Add 1 mL of a hexane:ethyl acetate (9:1, v/v) solution. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization
The ketone group in Methyl 7-oxooctadecanoate can be reactive at high temperatures in the GC inlet. Derivatization to a methyloxime improves its thermal stability.[21]
-
Reagent Preparation: Freshly prepare the derivatization reagent by dissolving 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine.
-
Reaction: Add 50 µL of the prepared reagent to each dried sample extract.
-
Incubation: Tightly cap the vials and heat at 60°C for 60 minutes.
-
Final Preparation: After cooling to room temperature, add 200 µL of hexane, vortex briefly, and transfer the solution to a GC vial for analysis.
The following diagram illustrates the sample analysis workflow:
Caption: Step-by-step workflow for sample preparation and analysis.
GC-MS Conditions
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or similar).
-
Injection Mode: Splitless.
-
Oven Program: Start at a suitable initial temperature, followed by a temperature ramp to resolve the analyte from other matrix components.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for the derivatized Methyl 7-oxooctadecanoate and the internal standard.
PART 3: Data Analysis and Performance Evaluation
The statistical analysis of the reported data is crucial for evaluating laboratory performance and the overall success of the ILC. The methodology should be consistent with international standards such as ISO 13528.[22][23]
Determination of the Assigned Value
The assigned value (Xpt) is the best estimate of the "true" concentration of Methyl 7-oxooctadecanoate in the test material. This can be determined by:
-
Consensus of Expert Laboratories: A value derived from a select group of highly proficient laboratories.
-
Certified Reference Value: If a certified reference material is used.[24][25][26]
-
Consensus of Participants' Results: Calculated after the removal of statistical outliers (e.g., using robust statistical methods like the median or a robust mean).
Performance Scoring using Z-Scores
The z-score is a widely accepted statistical tool for evaluating laboratory performance in proficiency tests.[6][23] It expresses the difference between a laboratory's result and the assigned value in units of standard deviation.
The z-score is calculated as:
z = (xi - Xpt) / σpt
Where:
-
xi is the result reported by the participating laboratory.
-
Xpt is the assigned value.
-
σpt is the proficiency standard deviation, which represents the expected variability of the measurement.
The interpretation of z-scores is generally as follows[23][27][28]:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Example Data and Interpretation
The table below presents hypothetical results from an ILC for Methyl 7-oxooctadecanoate.
Table 1: Hypothetical Inter-Laboratory Comparison Results
| Laboratory ID | Reported Value (µg/mL) | z-score | Performance Evaluation |
| Lab A | 8.65 | -0.64 | Satisfactory |
| Lab B | 9.80 | 1.55 | Satisfactory |
| Lab C | 7.50 | -2.82 | Questionable |
| Lab D | 9.10 | 0.23 | Satisfactory |
| Lab E | 10.90 | 3.64 | Unsatisfactory |
| Lab F | 8.95 | -0.09 | Satisfactory |
| Assigned Value (Xpt) | 9.00 | ||
| Proficiency SD (σpt) | 0.52 |
In this example, Lab E's result is flagged as unsatisfactory, indicating a significant deviation from the consensus value. Lab C receives a questionable result, suggesting a potential issue that warrants investigation.
Troubleshooting Unsatisfactory Performance
Laboratories with unsatisfactory results should conduct a thorough root cause analysis. The following diagram provides a logical approach to troubleshooting.
Caption: Decision tree for troubleshooting unsatisfactory ILC results.
Conclusion
Participation in well-designed inter-laboratory comparisons is an indispensable tool for any laboratory performing quantitative analysis of Methyl 7-oxooctadecanoate.[3][29] It not only provides an external and objective assessment of a laboratory's competence but also fosters confidence in the comparability of data across the scientific community.[5][7] By adhering to the principles outlined in this guide, researchers can enhance the quality and reliability of their measurements, ultimately contributing to the advancement of their respective fields.
References
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GC-MS Analysis of Lipid Oxidation Products in Blood, Urine, and Tissue Samples. Methods in Molecular Biology. Available at: [Link]
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ISO/IEC 17043 Proficiency Testing Providers (PT) Accreditation. A2LA. Available at: [Link]
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Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem. Available at: [Link]
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Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]
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Proficiency Testing. Eurachem. Available at: [Link]
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The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Perry Johnson Laboratory Accreditation, Inc. (PJLA). Available at: [Link]
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Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem. Available at: [Link]
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Proficiency testing providers / DIN EN ISO/IEC 17043. DAkkS - German Accreditation Body. Available at: [Link]
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Conjugation of keto fatty acids to glutathione in plant tissues. Characterization and quantification by HPLC-tandem mass spectrometry. PubMed. Available at: [Link]
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LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. The Capital Region of Denmark's Research Portal. Available at: [Link]
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Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. Available at: [Link]
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LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed. Available at: [Link]
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EVALUATION OF THE INTERLABORATORY COMPARISON TEST Sum parameters SP03. Umweltbundesamt.at. Available at: [Link]
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Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]
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Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. LibreTexts Chemistry. Available at: [Link]
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Interlaboratory comparisons. The Joint Research Centre - EU Science Hub. Available at: [Link]
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Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org. Available at: [Link]
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Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling Methyl 7-oxooctadecanoate
As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling of Methyl 7-oxooctadecanoate (CAS No. 2380-22-5). The protocols herein are designed to ensure both personal safety and experimental integrity by explaining the causality behind each procedural step. This is not merely a checklist, but a self-validating system for risk mitigation in the laboratory.
Hazard Assessment & Chemical Profile
-
Fatty Acid Methyl Ester (FAME) Backbone : Generally, long-chain FAMEs exhibit low acute toxicity and are not considered significant skin or eye irritants.[1][2] However, some related compounds, like methyl octadecanoate, have been documented to cause skin and eye irritation.[3]
-
Ketone Group (7-oxo) : The presence of a ketone is a critical consideration for PPE selection. Ketones can degrade common laboratory glove materials, necessitating the use of specialized, ketone-resistant gloves.[4][5]
-
Physical Properties : With a high boiling point (est. 407.8°C) and flash point (>110°C), Methyl 7-oxooctadecanoate does not pose a significant fire or inhalation risk at ambient temperatures.[6] The primary route of exposure and risk is through direct skin or eye contact.
Given this profile, the core safety principle is to prevent direct contact . The following PPE and handling protocols are established to achieve this.
Recommended Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on the specific chemical risks. The following table summarizes the required equipment for handling Methyl 7-oxooctadecanoate.
| Protection Area | Required PPE | Standard / Specification | Rationale & Expert Insight |
| Eye & Face | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 / EN 166 | Mandatory. Protects against accidental splashes during transfer, weighing, or dissolution. A face shield should be worn over safety glasses if there is a significant risk of splashing. |
| Hand | Ketone-Resistant Gloves (e.g., PVA coated, Butyl, or specialized TPE) | EN 374 | Critical. Standard nitrile or latex gloves offer poor resistance to ketones and should not be used. The 7-oxo group can compromise their integrity. Always double-glove for added protection during transfers.[4] |
| Body | Laboratory Coat | Standard | Protects against minor spills and contamination of personal clothing. Ensure the coat is fully buttoned. |
| Respiratory | Not required under normal conditions | N/A | Due to its low vapor pressure, an inhalation hazard is unlikely at room temperature.[6] All work should still be conducted in a well-ventilated area or a chemical fume hood to contain any potential aerosols.[7][8] |
Procedural Workflow for Safe Handling
This section provides a step-by-step methodology for safely managing Methyl 7-oxooctadecanoate from receipt to disposal. The workflow is designed as a closed-loop system to minimize exposure at every stage.
-
Area Preparation : Designate a specific work area, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
Verify Safety Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers before handling the chemical.
-
PPE Inspection :
-
Carefully inspect your ketone-resistant gloves for any signs of degradation, discoloration, or pinholes.
-
Ensure your safety glasses are clean and fit properly.
-
-
Don PPE : Put on your lab coat, followed by safety glasses. Don the inner and outer layers of your ketone-resistant gloves.
-
Chemical Dispensing :
-
If the compound is solid, use a dedicated spatula to transfer the required amount to a weigh boat or directly into a tared vessel inside the fume hood.
-
Avoid generating dust. If the material is a fine powder, handle it with extreme care to prevent aerosolization.[8]
-
-
Dissolution/Reaction Setup :
-
When adding solvents, do so slowly to avoid splashing.
-
If heating is required, perform the procedure in the fume hood with appropriate apparatus clamps and a blast shield if necessary.
-
-
Post-Handling :
-
Securely cap the primary container of Methyl 7-oxooctadecanoate.
-
Wipe the exterior of the container with a damp cloth to remove any residual material.
-
-
Waste Segregation :
-
Solid Waste : Contaminated gloves, weigh boats, and paper towels should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures containing Methyl 7-oxooctadecanoate should be collected in a labeled, non-reactive hazardous waste container. Do not pour down the drain.[2]
-
-
Decontamination :
-
Clean all non-disposable equipment (glassware, spatulas) thoroughly with an appropriate solvent, collecting the rinse as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
-
Doffing PPE :
-
Remove the outer pair of gloves first.
-
Remove your lab coat.
-
Remove the inner pair of gloves, turning them inside out as you pull them off to contain any contamination.
-
Wash hands thoroughly with soap and water.[9]
-
Workflow Visualization
The following diagram illustrates the logical flow of the handling process, emphasizing the critical safety checkpoints.
Sources
- 1. regi.com [regi.com]
- 2. vitol.com [vitol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. polycohealthline.com [polycohealthline.com]
- 5. palmflex.com [palmflex.com]
- 6. methyl 7-oxooctadecanoate [flavscents.com]
- 7. smsrail.com [smsrail.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
